2,2,3,3,3-Pentafluoropropanol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2,2,3,3,3-pentafluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQZJKGXDGNDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059966 | |
| Record name | 2:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
422-05-9, 70983-62-9 | |
| Record name | 2,2,3,3,3-Pentafluoropropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C3-11, beta-omega-perfluoro-omega-hydro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070983629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 422-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2,2,3,3,3-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2:1 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-pentafluoropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3,3-PENTAFLUOROPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPJ1S961SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropanol
Introduction: The Unique Profile of a Fluorinated Alcohol
2,2,3,3,3-Pentafluoropropanol (PFP), with the chemical formula C₃H₃F₅O, is a significant member of the fluorinated alcohol family, distinguished by the heavy fluorination of its propyl chain. This structural feature imparts a unique combination of physical and chemical properties, making it a valuable compound for researchers, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strong electron-withdrawing nature of the five fluorine atoms profoundly influences the alcohol's acidity, polarity, and intermolecular interactions, setting it apart from its non-fluorinated analog, 1-propanol.
This technical guide provides a comprehensive exploration of the core physical properties of PFP. It is designed to be a practical resource for scientists and drug development professionals, offering not just data, but also insights into the experimental methodologies used to determine these properties and their implications for practical applications. The unique properties of PFP make it an excellent solvent for a wide range of organic compounds and a valuable reagent in chemical synthesis, enhancing reaction rates and yields.[1]
Core Physicochemical Characteristics
The foundational physical properties of any chemical compound are critical for its application in a laboratory or industrial setting. For this compound, these properties are pivotal for everything from reaction stoichiometry and solvent selection to formulation and safety protocols.
Molecular Identity and Molar Mass
The starting point for understanding any molecule is its fundamental composition.
The molecular weight is a critical parameter for all stoichiometric calculations, ensuring precise control over reaction conditions and product yields.
Experimental Protocol: Molecular Weight Determination via Mass Spectrometry
The molecular weight of PFP is authoritatively determined using mass spectrometry. This technique provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for this purpose.
-
Mass Analysis: The ionized molecules and their fragments are accelerated through a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion provides the molecular weight. For PFP, the molecular ion peak will be observed at approximately m/z 150.
Bulk Physical Properties
The bulk properties of a liquid are those that describe its macroscopic behavior and are crucial for its use as a solvent or in fluidic systems.
| Property | Value | Conditions |
| Appearance | Clear, colorless to slightly yellow liquid | Ambient Temperature |
| Density | 1.505 g/mL | at 25 °C[6] |
| Boiling Point | 78 - 82 °C | Atmospheric Pressure[2][4][7] |
| Melting Point | Data not consistently available; listed as both solid and liquid at room temperature in various sources.[2][5] | |
| Vapor Pressure | 46.14 mmHg | at 25 °C[7] |
| Viscosity | Data not available in cited literature | |
| Surface Tension | Data not available in cited literature |
Insights into Bulk Properties
The high density of PFP compared to water (1.0 g/mL) is a direct consequence of the high atomic weight of fluorine. The boiling point is notably higher than that of more volatile fluorinated compounds, which is attributed to the presence of the hydroxyl group and its capacity for hydrogen bonding. The conflicting reports on its melting point may be due to impurities or differences in measurement conditions; however, it is most commonly supplied and handled as a liquid.
Experimental Protocol: Density Measurement Using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a controlled temperature (25 °C), and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference substance.
-
Measurement: The pycnometer is emptied, dried, and filled with this compound.
-
Equilibration and Weighing: The filled pycnometer is placed in a thermostatic bath at 25 °C to allow the liquid to reach thermal equilibrium. Any excess liquid is removed, and the pycnometer is weighed.
-
Calculation: The mass of the PFP is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the PFP by the calibrated volume of the pycnometer.
Optical and Spectroscopic Properties
Optical and spectroscopic data provide insight into the molecular structure and purity of a compound.
Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.
-
Refractive Index (n20/D): 1.288
This low refractive index is characteristic of many fluorinated compounds.
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and confirmation of identity.
-
¹H NMR: The proton NMR spectrum is expected to show two main signals: a triplet for the methylene (-CH₂-) protons, split by the adjacent difluoro group, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon environments: the -CH₂OH carbon, the -CF₂- carbon, and the -CF₃ carbon.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For PFP, two signals are expected: a triplet for the -CF₃ group, split by the adjacent -CF₂- group, and a quartet for the -CF₂- group, split by the -CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum of PFP will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-F stretching bands will be prominent in the 1100-1300 cm⁻¹ region.[8]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. In addition to the molecular ion peak, common fragments may arise from the loss of water or cleavage of the C-C bonds.[8]
Solubility and Partitioning Behavior
The solubility of PFP is a key factor in its utility as a solvent and in drug delivery applications.
-
Water Solubility: Soluble in water, with a reported value of 21.9 g/L at 25 °C.[7]
-
Organic Solvent Solubility: Readily soluble in many common organic solvents, including ethers, alcohols, and chlorinated solvents.
-
LogP (Octanol-Water Partition Coefficient): 1.23[7]
The moderate LogP value indicates a degree of lipophilicity, which, combined with its water solubility, makes PFP a versatile solvent capable of dissolving a range of polar and non-polar compounds.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Flash Point: 11.6 ± 25.9 °C[7]
-
General Hazards: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
-
Incompatibilities: Strong oxidizing agents, acid chlorides, and acid anhydrides.[7]
Conclusion
This compound possesses a distinct set of physical properties derived from its unique molecular structure. Its high density, moderate boiling point, and versatile solubility profile make it a valuable tool in modern chemical research and development. An understanding of these properties, grounded in the experimental methodologies used for their determination, is crucial for its effective and safe application. While data on certain properties like viscosity and surface tension are not widely available, the existing body of knowledge provides a strong foundation for its use in diverse applications, from a reaction solvent to a building block in the synthesis of novel fluorinated molecules.
References
- 1. Liquid Surface Tension Measurement by Pendant Drop Method – Paul Wu's Blog [materean.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. blog.rheosense.com [blog.rheosense.com]
- 4. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
A Senior Application Scientist's Guide to the Synthesis of 2,2,3,3,3-Pentafluoropropanol from Perfluoropropionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Alcohols
In the landscape of modern chemistry, fluorinated molecules hold a place of distinction. The unique physicochemical properties imparted by fluorine atoms—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—make them invaluable building blocks in pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, 2,2,3,3,3-Pentafluoropropanol (PFP-OH) emerges as a particularly versatile intermediate and specialized solvent.[1][2] Its synthesis, therefore, is not merely an academic exercise but a critical enabling step for a wide array of research and development endeavors. This guide provides an in-depth examination of the direct conversion of perfluoropropionic acid (PFPA) to PFP-OH, focusing on the prevalent and scalable method of catalytic hydrogenation. We will dissect the causality behind the procedural choices, offering a trustworthy and authoritative protocol grounded in established science.
Core Transformation: The Reduction of a Highly Fluorinated Carboxylic Acid
The central chemical challenge lies in the reduction of the carboxylic acid moiety of perfluoropropionic acid (CF₃CF₂COOH) to a primary alcohol (CF₃CF₂CH₂OH). The strong electron-withdrawing effect of the pentafluoroethyl group significantly influences the reactivity of the carboxyl group, making this transformation distinct from the reduction of typical hydrocarbon-based carboxylic acids.
While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids, they are often non-selective, hazardous to handle on a large scale, and require stringent anhydrous conditions and complex workups.[3][4][5] For industrial and scalable applications, catalytic hydrogenation presents a more elegant, efficient, and safer alternative. This method utilizes molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst to achieve the desired reduction.
The Mechanism and Rationale of Catalytic Hydrogenation
The process involves the adsorption of both the perfluoropropionic acid and molecular hydrogen onto the surface of a metal catalyst. The catalyst, typically a noble metal like Rhodium on a carbon support (Rh/C), facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms across the carbonyl group of the acid. The reaction proceeds at elevated temperature and pressure to overcome the activation energy required for this transformation. Water is often used as a solvent, providing a safe and effective medium for the reaction.
A key advantage of this approach is its chemoselectivity and the straightforward workup. The catalyst can be removed by simple filtration, and the product can be isolated directly from the reaction mixture.
Caption: Overall reaction scheme for the synthesis of PFP-OH.
Field-Proven Experimental Protocol: Catalytic Hydrogenation
The following protocol is based on a validated procedure that achieves a near-quantitative yield (99%) of this compound.[6] This self-validating system ensures reproducibility and high purity of the final product.
Materials and Equipment
| Reagents & Materials | Equipment |
| Perfluoropropionic Acid (PFPA), ≥97% | High-pressure autoclave reactor (e.g., Parr reactor) |
| 5 wt% Rhodium on Carbon (Rh/C) catalyst | Mechanical stirrer |
| Deionized Water | Temperature controller and heating mantle |
| Hydrogen Gas (H₂), high purity | Pressure gauge and regulator |
| Helium (He) or Nitrogen (N₂) for purging | Filtration apparatus |
| Anhydrous Sulfuric Acid (H₂SO₄) | Decantation funnel (separatory funnel) |
| Distillation apparatus |
Step-by-Step Synthesis Procedure
-
Reactor Charging: In a suitable high-pressure autoclave reactor, introduce the 5 wt% Rh/C catalyst (e.g., 2.15 g). Subsequently, add deionized water (e.g., 32.8 g) and perfluoropropionic acid (e.g., 39.8 g) at room temperature.[6]
-
Expertise & Experience: The catalyst is added first to prevent splashing of the corrosive acid. The ratio of reactants to solvent is optimized for efficient mixing and heat transfer.
-
-
Inert Gas Purge: Seal the reactor. Purge the system thoroughly with an inert gas, such as helium or nitrogen, to remove all atmospheric oxygen.[6] This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.
-
Pressurization and Reaction: Begin bubbling hydrogen gas into the solution via a dip tube at a controlled flow rate (e.g., 8 L/h). Pressurize the reactor to the target pressure (e.g., 10 bar / ~145 psi).[6]
-
Heating and Incubation: Increase the reactor temperature to 90°C while maintaining constant stirring. Allow the reaction to proceed for approximately 18 hours.[6]
-
Trustworthiness: The reaction progress can be monitored by observing the cessation of hydrogen uptake, indicating the completion of the reduction.
-
-
Cooldown and Depressurization: After the reaction period, cool the autoclave down to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Product Isolation and Workup:
-
Open the reactor and filter the collected liquid phase to remove the Rh/C catalyst.
-
Transfer the filtrate to a decantation funnel. Two distinct phases will be present. The lower, denser phase is the crude this compound.
-
Separate and collect the lower organic phase.[6]
-
-
Purification: To remove residual water, the crude product is distilled in the presence of a drying agent, such as anhydrous sulfuric acid (approx. 30 wt%), to yield pure this compound.[6]
Caption: Experimental workflow for the synthesis of PFP-OH.
Product Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃F₅O | [2][7][8] |
| Molecular Weight | 150.05 g/mol | [2][7][8] |
| Appearance | Clear, colorless liquid | [8] |
| Density | 1.505 g/mL at 25 °C | [7][9] |
| Boiling Point | ~80-82 °C | [8][9] |
| Refractive Index (n20/D) | ~1.288 | [9] |
Critical Safety and Handling Considerations
A commitment to safety is paramount. All operations must be conducted in a well-ventilated laboratory fume hood by trained personnel.
-
Perfluoropropionic Acid (Reactant): This substance is highly corrosive and causes severe skin burns and eye damage.[10][11][12] It is also harmful if inhaled.[10] Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of oxygen before introducing hydrogen. Use non-sparking tools and keep away from ignition sources.[13][14]
-
High-Pressure Operations: The use of an autoclave requires specific training. Ensure the equipment is rated for the intended pressure and temperature and has a functioning pressure-relief valve.
-
This compound (Product): The final product is a flammable liquid and vapor.[13] It is harmful if swallowed or inhaled and causes skin and eye irritation.[13][14][15][16] Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13][14]
-
Waste Disposal: Dispose of all chemical waste, including the filtered catalyst and any residues, in accordance with local, regional, and national regulations.[16]
Conclusion
The catalytic hydrogenation of perfluoropropionic acid is a robust and highly efficient method for the synthesis of this compound. By understanding the chemical principles, adhering to a validated protocol, and prioritizing safety, researchers and development professionals can reliably produce this key fluorinated building block. This guide serves as a comprehensive resource, blending theoretical knowledge with practical, field-tested insights to empower innovation in the chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluoro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Pentafluoropropionic acid | C2F5COOH | CID 62356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Perfluoropropionic acid - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.ie [fishersci.ie]
- 15. echemi.com [echemi.com]
- 16. daikinchemicals.com [daikinchemicals.com]
A Comprehensive Resource for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9)
Introduction
2,2,3,3,3-Pentafluoro-1-propanol (PFPOH), identified by CAS number 422-05-9, is a fluorinated alcohol with a unique set of properties that make it a valuable compound in various scientific and industrial applications.[1][2][3][4] Its structure, featuring a propanol backbone with five fluorine atoms, imparts high polarity, thermal stability, and resistance to oxidation.[4] This guide provides a detailed overview of the properties, synthesis, applications, and safety considerations of 2,2,3,3,3-Pentafluoro-1-propanol, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The distinct characteristics of 2,2,3,3,3-Pentafluoro-1-propanol stem from its molecular structure. The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, while the multiple fluorine atoms enhance its hydrophobic character and contribute to its thermal and chemical stability.[4]
| Property | Value |
| Molecular Formula | C3H3F5O[2][5] |
| Molecular Weight | 150.05 g/mol [2][5] |
| Appearance | Colorless liquid[4][6] |
| Boiling Point | 80 °C at 748 mmHg[2][7][8] |
| Density | 1.505 g/mL at 25 °C[2][7][8][9] |
| Refractive Index | n20/D 1.288[2][8] |
| Water Solubility | Soluble (21.9 g/L at 25°C)[10] |
Synthesis and Manufacturing
While detailed proprietary synthesis routes are often not publicly disclosed, the scientific literature suggests that 2,2,3,3,3-Pentafluoro-1-propanol can be synthesized through the hydrogenation of perfluoropropionic acid. One documented method involves the use of a rhodium-on-carbon (Rh/C) catalyst in an aqueous medium under hydrogen pressure.[11] The resulting pentafluoropropanol can then be purified by distillation.[10][11]
Core Applications in Research and Development
The unique properties of 2,2,3,3,3-Pentafluoro-1-propanol make it a versatile tool in the laboratory, particularly in analytical chemistry and synthetic applications.
1. Derivatization Reagent for Gas Chromatography-Mass Spectrometry (GC-MS)
A primary application of 2,2,3,3,3-Pentafluoro-1-propanol is as a derivatization reagent in GC-MS analysis.[3][10] Derivatization is a crucial step for improving the volatility and thermal stability of analytes, as well as enhancing their chromatographic separation and detection.
-
Mechanism of Action: The hydroxyl group of PFPOH can react with functional groups in analytes, such as carboxylic acids, to form pentafluoropropyl esters. These derivatives are typically more volatile and less polar than the parent compounds, leading to improved peak shape and resolution in gas chromatography.
-
Applications in Drug Metabolism and Biomarker Analysis: This technique has been successfully employed in the analysis of a wide range of biologically significant molecules, including:
Experimental Workflow: Derivatization for GC-MS Analysis
Caption: A typical workflow for the derivatization of analytes using 2,2,3,3,3-Pentafluoro-1-propanol prior to GC-MS analysis.
2. Synthesis of Fluorinated Compounds
2,2,3,3,3-Pentafluoro-1-propanol serves as a building block in the synthesis of more complex fluorinated molecules.[3][4][6] The introduction of a pentafluoropropyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This is of particular interest in drug discovery and development.
-
Synthesis of Fluorinated α-Keto Ethers and α-Trifluoromethyl-α,β-Unsaturated Amides: Research has demonstrated the use of PFPOH in the preparation of trifluoromethyl ynamines, which are precursors to α-trifluoromethyl-α,β-unsaturated amides.[3][10] It has also been used to generate fluorinated α-keto ethers from alkenes.[3][10]
3. Specialized Solvent and Cleaning Agent
Due to its unique polarity, thermal stability, and chemical resistance, 2,2,3,3,3-Pentafluoro-1-propanol is utilized as a specialized solvent in certain chemical reactions.[4][6] It has also been identified as an alternative cleaning agent for chlorofluorocarbons (CFCs), contributing to more environmentally friendly practices.[3][10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,2,3,3,3-Pentafluoro-1-propanol.
Hazard Identification:
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[12] Ingestion may lead to gastrointestinal irritation.[12]
-
Physical Hazards: The substance is a combustible liquid.[2]
Recommended Handling Procedures:
-
Ventilation: Use with adequate ventilation, preferably in a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate safety glasses or chemical goggles.[12]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[12]
-
Respiratory Protection: If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12][13]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[12]
2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) is a valuable fluorinated compound with a range of applications in research and industry. For scientists and professionals in drug development and analytical chemistry, its utility as a derivatization reagent for GC-MS is particularly noteworthy, enabling the sensitive and accurate analysis of various bioactive molecules. Its role as a synthetic building block for novel fluorinated compounds further underscores its importance in the pursuit of new therapeutic agents. Adherence to proper safety and handling protocols is essential when working with this chemical to ensure a safe and effective laboratory environment.
References
- 1. 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 3. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 4. CAS 422-05-9: 2,2,3,3,3-Pentafluoropropanol | CymitQuimica [cymitquimica.com]
- 5. 422-05-9 | 2,2,3,3,3-Pentafluoropropan-1-ol - Alachem Co., Ltd. [alachem.co.jp]
- 6. chemimpex.com [chemimpex.com]
- 7. 422-05-9 | CAS DataBase [m.chemicalbook.com]
- 8. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [merckmillipore.com]
- 10. Pentafluoro-1-propanol | 422-05-9 [chemicalbook.com]
- 11. 422-05-9|2,2,3,3,3-Pentafluoro-1-propanol| Ambeed [ambeed.com]
- 12. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. unitedchem.com [unitedchem.com]
2,2,3,3,3-Pentafluoropropanol solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,2,3,3,3-Pentafluoropropanol in Organic Solvents
Abstract
This compound (PFP) is a fluorinated alcohol with a unique combination of physicochemical properties that make it a valuable solvent and reagent in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its solubility profile is a critical parameter for its application, governed by its high polarity, strong hydrogen-bond-donating capability, and the influence of its pentafluoroethyl group. This technical guide provides a comprehensive overview of the solubility of PFP in various organic solvents, the underlying molecular principles, a detailed protocol for empirical solubility determination, and a summary of its applications driven by these characteristics.
Introduction: The Unique Stature of this compound
Fluorinated alcohols represent a distinct class of organic compounds that have garnered significant research interest.[3] The introduction of fluorine atoms into an alcohol backbone drastically alters its electronic properties, leading to enhanced acidity, high polarity, and potent hydrogen-bonding capabilities compared to their non-fluorinated analogs.[4][5] this compound (CF₃CF₂CH₂OH), hereafter referred to as PFP, is a prime example of this class. It is recognized as a versatile polar solvent and a key building block for synthesizing fluorinated intermediates.[1][6] Understanding its solubility and miscibility with other organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing novel formulations for drug development professionals.
Core Physicochemical Properties of PFP
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of PFP are summarized below, providing the foundation for understanding its behavior in solution.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₃H₃F₅O | N/A | [7] |
| Molecular Weight | 150.05 g/mol | N/A | [1][8] |
| Appearance | Colorless liquid | Ambient | [1][9] |
| Density | 1.505 g/mL | 25 °C | [9][10] |
| Boiling Point | 80-82 °C | Atmospheric Pressure | [1][9] |
| Refractive Index | ~1.288 | 20 °C | [9] |
| Water Solubility | 21.9 g/L | 25 °C | [11] |
| Hydrogen Bond Donor Count | 1 | N/A | [11] |
| Hydrogen Bond Acceptor Count | 6 (1 on Oxygen, 5 on Fluorine) | N/A | [11] |
The Science of Solubility: A Molecular Perspective
The solubility of PFP is dictated by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute (PFP) and the solvent.[12]
-
Polarity and Dipole Moment: The PFP molecule has a significant dipole moment. The highly electronegative fluorine atoms create a strong electron-withdrawing effect (inductive effect) that polarizes the C-F and C-C bonds. This, combined with the polar O-H group, makes PFP a very polar molecule.
-
Hydrogen Bonding: The hydroxyl (-OH) group in PFP is the primary driver of its protic nature. The electron-withdrawing pentafluoroethyl group makes the hydroxyl proton significantly more acidic than in non-fluorinated alcohols. This enhances its ability to act as a strong hydrogen bond donor, allowing it to interact favorably with other hydrogen bond acceptors (e.g., ethers, ketones, other alcohols).[3][4]
-
Van der Waals Forces: While weaker, London dispersion forces also contribute to interactions, particularly with nonpolar solvents. However, the strong polar and hydrogen-bonding interactions tend to dominate PFP's solubility behavior.
The interplay of these forces determines whether PFP is miscible or soluble in a given organic solvent. It will readily dissolve in solvents with which it can establish strong, energetically favorable interactions, such as other polar and hydrogen-bonding liquids.
Logical Relationships in PFP-Solvent Interactions
The following diagram illustrates the dominant intermolecular forces between PFP and different classes of organic solvents, explaining its solubility profile.
Caption: PFP's solubility is driven by its strong hydrogen-bond donating ability.
Qualitative Solubility Profile of PFP
While comprehensive quantitative data is sparse in the literature, a qualitative solubility profile can be constructed based on chemical principles and available information. PFP's polar and protic nature makes it an excellent solvent for a wide array of organic compounds.[1]
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Strong hydrogen bonding and similar polarity result in favorable mixing in all proportions. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile, THF | Miscible | PFP acts as a strong hydrogen bond donor to the acceptor sites (e.g., carbonyl oxygen) on these polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Miscible / Soluble | Similar polarities and the potential for weak hydrogen bonding with chloroform lead to good solubility. Mixtures with DCM are common.[13] |
| Ethers | Diethyl Ether | Soluble | PFP can hydrogen-bond to the ether oxygen. Solubility is expected to be good. |
| Aromatics | Toluene, Benzene | Partially Soluble to Insoluble | The significant difference in polarity limits miscibility. Interactions are limited to weaker van der Waals forces. |
| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble / Immiscible | As nonpolar solvents, alkanes cannot form strong interactions with the highly polar PFP molecule, leading to phase separation.[14] |
Experimental Protocol: Determination of Solubility
For researchers requiring precise solubility data, direct experimental measurement is essential. The following protocol provides a robust, self-validating method for determining the solubility of PFP in a target organic solvent at a controlled temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at 25 °C.
Materials:
-
This compound (≥98% purity)
-
Selected Organic Solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Calibrated positive displacement micropipettes or gas-tight syringes
-
20 mL glass scintillation vials with PTFE-lined caps
-
Temperature-controlled shaker or water bath set to 25 °C (± 0.5 °C)
-
Vortex mixer
-
0.22 µm PTFE syringe filters
-
Gas chromatograph with a suitable column and detector (e.g., FID) or an analytical method for concentration determination (e.g., NMR).[15]
Workflow Diagram:
Caption: Workflow for the experimental determination of PFP solubility.
Step-by-Step Methodology:
-
Preparation of Mixtures (Self-Validating Approach):
-
Causality: To ensure thermodynamic equilibrium is reached reliably, the saturation point is approached from two directions: undersaturation and supersaturation.
-
Label two sets of vials. In the first set, add a known volume (e.g., 10.0 mL) of the organic solvent.
-
In the second set, add a known volume (e.g., 10.0 mL) of PFP.
-
To the first set (solvent), add an excess of PFP (e.g., 2-3 mL). This creates a PFP-saturated solvent phase.
-
To the second set (PFP), add an excess of the solvent (e.g., 2-3 mL). This creates a solvent-saturated PFP phase.
-
Cap all vials tightly to prevent evaporation.
-
-
Equilibration:
-
Place all vials in the temperature-controlled shaker or water bath set to 25 °C.
-
Agitate the mixtures for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[15]
-
-
Phase Separation:
-
After 24 hours, stop the agitation but leave the vials in the temperature-controlled environment for at least 2 hours. This allows any fine droplets or undissolved material to settle, ensuring a clear supernatant for sampling.
-
-
Sampling and Preparation:
-
Carefully withdraw an aliquot (e.g., 1.0 mL) from the clear supernatant of each vial using a calibrated micropipette or syringe. Be cautious not to disturb any undissolved layers.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, labeled analysis vial. Filtration removes any micro-droplets that could falsely inflate the measured solubility.
-
-
Analysis:
-
Determine the concentration of PFP in the solvent-phase samples (and vice-versa if desired) using a pre-calibrated analytical method like Gas Chromatography (GC).
-
Trustworthiness: A robust calibration curve must be generated using standard solutions of PFP in the solvent of interest to ensure accurate quantification.
-
-
Data Interpretation:
-
The solubility is reported as the average concentration from the replicate vials. The results from the two different preparation methods (saturating solvent with PFP vs. saturating PFP with solvent) should agree within experimental error, confirming that a true equilibrium was achieved.
-
Conclusion
This compound is a highly polar, protic solvent whose solubility characteristics are dominated by its exceptional hydrogen-bond-donating strength. It is miscible with a wide range of polar organic solvents, including other alcohols, ketones, and ethers, but demonstrates limited solubility in nonpolar hydrocarbons. This predictable behavior, grounded in fundamental principles of intermolecular forces, makes PFP a versatile tool for researchers. For applications demanding precise quantitative data, the detailed experimental protocol provided herein offers a reliable method for its determination, empowering scientists in process development and formulation science to harness the unique properties of this fluorinated alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 422-05-9 | Benchchem [benchchem.com]
- 7. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Pentafluoropropanol | C3H3F5O | CID 168785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. chem.ws [chem.ws]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. m.youtube.com [m.youtube.com]
A Deep Dive into the Spectroscopic Signature of 2,2,3,3,3-Pentafluoropropanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Identity of a Key Fluorinated Building Block
2,2,3,3,3-Pentafluoropropanol (PFP) is a fluorinated alcohol that has garnered significant interest across the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds, make it a valuable solvent and a versatile building block in organic synthesis. A thorough understanding of its molecular structure and electronic environment is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of PFP, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, to offer a comprehensive reference for researchers and professionals in the field.
The Molecular Structure: A Foundation for Spectroscopic Interpretation
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.
Caption: Molecular structure of this compound (CF3CF2CH2OH).
Infrared (IR) Spectroscopy: Probing the Vibrational Landscape
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring the IR Spectrum
A typical procedure for obtaining the IR spectrum of liquid this compound is as follows:
-
Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of PFP is characterized by several key absorption bands that correspond to specific vibrational modes within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3400 | Broad, Strong | O-H | Stretching |
| ~2960 | Medium | C-H (in CH₂) | Asymmetric Stretching |
| ~2890 | Medium | C-H (in CH₂) | Symmetric Stretching |
| ~1450 | Medium | CH₂ | Scissoring (Bending) |
| ~1350-1100 | Very Strong | C-F | Stretching |
| ~1060 | Strong | C-O | Stretching |
Analysis of Key Vibrational Modes:
-
O-H Stretch: The broad and strong absorption band around 3400 cm⁻¹ is a classic signature of the hydroxyl (-OH) group and is broadened due to hydrogen bonding between PFP molecules.
-
C-H Stretches: The absorptions in the 2960-2890 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methylene (-CH₂-) group.
-
C-F Stretches: The most intense and complex region of the spectrum, typically between 1350 cm⁻¹ and 1100 cm⁻¹, is dominated by the strong C-F stretching vibrations of the -CF₂- and -CF₃ groups. The high electronegativity of fluorine results in a large dipole moment change during vibration, leading to very strong IR absorptions.
-
C-O Stretch: The strong band around 1060 cm⁻¹ is attributed to the stretching vibration of the C-O single bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Nuclear Environment
NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocols for NMR Spectroscopy
-
Sample Preparation: The PFP sample is typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) to avoid solvent interference in the ¹H NMR spectrum. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling.
¹H NMR Spectroscopy
The ¹H NMR spectrum of PFP is relatively simple, providing clear information about the methylene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~3.9 | Triplet of triplets | 2H | ³J(H,F) ≈ 13 Hz, ³J(H,H) ≈ 6 Hz | -CH₂- |
| Variable | Singlet (broad) | 1H | - | -OH |
Interpretation of the ¹H NMR Spectrum:
-
-CH₂- Signal: The two protons of the methylene group are chemically equivalent and appear as a single resonance. This signal is split into a triplet by the two adjacent fluorine atoms of the -CF₂- group (³J(H,F) ≈ 13 Hz). Each peak of this triplet is further split into a smaller triplet by the hydroxyl proton, though this is often not well-resolved and may appear as a triplet of triplets.
-
-OH Signal: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange and does not show coupling to the adjacent methylene protons. Shaking the sample with a drop of D₂O will cause the -OH peak to disappear, confirming its assignment.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the three distinct carbon environments in PFP.
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~60 | Triplet | -CH₂- |
| ~118 | Quartet of triplets | -CF₂- |
| ~125 | Quartet | -CF₃ |
Interpretation of the ¹³C NMR Spectrum:
-
-CH₂- Carbon: The carbon of the methylene group is coupled to the two fluorine atoms on the adjacent carbon, resulting in a triplet in the proton-decoupled spectrum.
-
-CF₂- Carbon: This carbon is coupled to its own two fluorine atoms (a large one-bond coupling) and the three fluorine atoms of the adjacent -CF₃ group (a two-bond coupling), leading to a complex multiplet that can often be described as a quartet of triplets.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group is coupled to its three attached fluorine atoms, resulting in a quartet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides valuable information about the fluorine atoms in the molecule.[1] Chemical shifts are typically referenced to an external standard like CFCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~-81 | Triplet | 3F | ³J(F,F) ≈ 9 Hz | -CF₃ |
| ~-126 | Quartet | 2F | ³J(F,F) ≈ 9 Hz | -CF₂- |
Interpretation of the ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum displays two distinct resonances corresponding to the two different fluorine environments.
-
-CF₃ Signal: The three equivalent fluorine atoms of the trifluoromethyl group appear as a triplet due to coupling with the two fluorine atoms of the adjacent -CF₂- group.
-
-CF₂- Signal: The two equivalent fluorine atoms of the difluoromethylene group appear as a quartet due to coupling with the three fluorine atoms of the adjacent -CF₃ group.
The observed coupling between the -CF₂- and -CF₃- groups is a three-bond coupling (³J(F,F)).
Caption: Key NMR coupling interactions in this compound.
Conclusion: A Comprehensive Spectroscopic Portrait
The combined application of IR and multinuclear NMR spectroscopy provides a detailed and unambiguous characterization of this compound. The IR spectrum confirms the presence of the key functional groups, while ¹H, ¹³C, and ¹⁹F NMR spectra provide a precise map of the atomic connectivity and electronic environment within the molecule. This in-depth spectroscopic guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and utilize this important fluorinated compound in their diverse applications, from the design of novel pharmaceuticals to the development of advanced materials.
References
Thermochemical data for 2,2,3,3,3-Pentafluoropropanol
An In-depth Technical Guide to the Thermochemical Data of 2,2,3,3,3-Pentafluoropropanol
Abstract
This technical guide provides a comprehensive overview of the thermochemical data for this compound. It is designed for researchers, scientists, and drug development professionals who require accurate thermodynamic information for this important fluorinated alcohol. The guide begins by presenting the currently available experimental data, followed by detailed, field-proven methodologies for the experimental determination and computational prediction of key thermochemical properties, including the enthalpy of formation, heat capacity, and entropy. By integrating established protocols with the underlying scientific principles, this guide serves as a practical resource for either utilizing existing data or generating new, high-quality thermochemical information for this compound and related organofluorine compounds.
Introduction
This compound is a fluorinated alcohol with unique properties that make it a valuable solvent and a key building block in the synthesis of pharmaceuticals and advanced materials.[1] Its distinct characteristics, such as high thermal stability and the ability to form strong hydrogen bonds, are a direct consequence of its molecular structure.[1] For scientists and engineers working with this compound, a thorough understanding of its thermochemical properties is of paramount importance for process design, safety assessments, and the development of accurate computational models.
This guide provides a centralized resource for the thermochemical data of this compound. It consolidates the available experimental values and, more importantly, provides detailed protocols for the experimental determination and computational estimation of essential thermochemical parameters that are not yet fully characterized.
Available Thermochemical Data for this compound
While a complete set of thermochemical data for this compound is not available in the public domain, some key values have been experimentally determined. The following table summarizes the available data.
| Property | Value | Temperature (K) | Method | Reference |
| Enthalpy of Vaporization (ΔvapH) | 47.0 kJ/mol | 285 | Based on data from 273 to 297 K | [2] |
Experimental Determination of Thermochemical Properties
This section details the established experimental methodologies for determining the key thermochemical properties of this compound.
Enthalpy of Formation by Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organofluorine compounds, its determination via oxygen combustion calorimetry is a complex but reliable method.[2][3]
Principle of the Technique: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law. For fluorinated compounds, the final products can include not only carbon dioxide (CO2) and water (H2O), but also hydrogen fluoride (HF) and carbon tetrafluoride (CF4), which necessitates specialized analytical procedures.[4]
Experimental Protocol:
-
Sample Preparation: A sample of high-purity this compound is encapsulated in a combustible container, such as a polyester bag, to ensure complete combustion.[4]
-
Calorimeter Setup: The calorimetric bomb is charged with a small, known amount of water to dissolve the acid products. It is then sealed and pressurized with high-purity oxygen.
-
Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited, and the temperature of the water is recorded until a stable final temperature is reached.
-
Product Analysis: The final contents of the bomb are carefully analyzed to determine the quantities of CO2, HF, and potentially CF4 and nitric acid (from nitrogen impurities in the oxygen) formed.[4]
-
Data Correction: The measured temperature rise is corrected for heat exchange with the surroundings and other factors using a comprehensive set of "Washburn corrections" to obtain the standard energy of combustion.[5][6]
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard energy of combustion using the known standard enthalpies of formation of the combustion products (CO2, H2O, HF, and CF4).[2]
Causality Behind Experimental Choices:
-
Rotating Bomb: For organofluorine compounds, a rotating-bomb calorimeter is often employed to ensure that the final products in the bomb are in a well-defined and homogeneous state, which is crucial for accurate analysis.[4]
-
Auxiliary Substances: Sometimes, an auxiliary substance with a well-known heat of combustion is used to promote complete combustion of the sample.
-
High-Purity Oxygen: The use of high-purity oxygen minimizes the formation of nitric acid, simplifying the analysis of the final products.
Caption: Workflow for Determining Enthalpy of Formation by Combustion Calorimetry.
Heat Capacity by Differential Scanning Calorimetry (DSC)
The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. DSC is a rapid and accurate method for determining the heat capacity of liquids and solids.[7][8] The standard test method is outlined in ASTM E1269.[9][10]
Principle of the Technique: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program. The heat capacity of the sample can be determined by comparing its heat flow to that of a known standard, typically sapphire.[11]
Experimental Protocol:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials.
-
Baseline Determination: An empty sample pan is run through the desired temperature program to establish the baseline heat flow.
-
Standard Measurement: A known mass of a sapphire standard is run under the same conditions to determine the calibration constant.
-
Sample Measurement: A known mass of this compound is placed in a hermetically sealed pan and subjected to the same temperature program.
-
Heat Capacity Calculation: The heat capacity of the sample is calculated at each temperature using the difference in heat flow between the baseline, the standard, and the sample.
Explanation of Experimental Parameters:
-
Heating Rate: A controlled heating rate, typically 10-20 °C/min, is used to ensure thermal equilibrium within the sample.[8]
-
Sample Mass: The sample mass should be sufficient to produce a measurable heat flow signal but not so large as to cause thermal gradients.
-
Inert Atmosphere: An inert gas purge, such as nitrogen, is used to prevent any oxidative or reactive processes during the measurement.
Caption: Workflow for Heat Capacity Measurement by DSC.
Computational Approaches to Thermochemical Data
Computational chemistry provides a powerful alternative for obtaining thermochemical data, especially for compounds where experimental measurements are difficult or have not yet been performed.
High-Accuracy Composite Methods
High-accuracy composite methods, such as the Gaussian-n (G4) theories and the Complete Basis Set (CBS) methods, are designed to approximate high-level, computationally expensive calculations by combining the results of several lower-level calculations.[12][13] These methods can often predict enthalpies of formation with "chemical accuracy," which is typically defined as within 1 kcal/mol of the experimental value.[12]
Logical Workflow for a Computational Study:
-
Geometry Optimization: The molecular geometry of this compound is optimized using a reliable and computationally efficient method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p) for G4 theory).[14]
-
Vibrational Frequency Calculation: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to systematically improve the electronic energy.
-
Extrapolation and Correction: The results of the single-point energy calculations are combined and extrapolated to the complete basis set limit. Empirical corrections are often added to account for remaining deficiencies in the calculations.[13]
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the computed total energy using the atomization method, which involves subtracting the computed energies of the constituent atoms in their standard states.
References
- 1. store.astm.org [store.astm.org]
- 2. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corrections to standard state in combustion calorimetry: an update and a web-based tool | NIST [nist.gov]
- 7. ASTM D1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry - Savant Labs [savantlab.com]
- 8. mse.ucr.edu [mse.ucr.edu]
- 9. infinitalab.com [infinitalab.com]
- 10. store.astm.org [store.astm.org]
- 11. tainstruments.com [tainstruments.com]
- 12. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
Conformational analysis of 2,2,3,3,3-Pentafluoropropanol
An In-Depth Technical Guide to the Conformational Analysis of 2,2,3,3,3-Pentafluoropropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of this compound (PFP), a molecule of significant interest in medicinal chemistry and materials science, is dictated by a subtle interplay of steric hindrance and intramolecular hydrogen bonding. This technical guide provides a comprehensive analysis of the conformational preferences of PFP, synthesizing findings from high-resolution spectroscopic investigations and computational chemistry. We will delve into the identification and characterization of the stable conformers, the experimental and theoretical methodologies employed in their study, and the fundamental interactions governing their relative energies. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated molecules, providing both foundational knowledge and practical insights.
Introduction: The Significance of Conformational Analysis in Fluorinated Alcohols
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In the context of drug development, fluorination is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The conformational preferences of a molecule are intrinsically linked to its biological activity, as the three-dimensional structure determines how it interacts with its biological target. Therefore, a thorough understanding of the conformational landscape of fluorinated molecules like this compound (C₃H₃F₅O) is paramount.
PFP presents a fascinating case study in conformational analysis due to the presence of a highly electronegative pentafluoroethyl group adjacent to a hydroxyl group. This arrangement creates the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms, a phenomenon that has been a subject of considerable research and debate.[2][3][4] The energetic balance between these weak interactions and steric repulsions between the bulky fluorine atoms and the hydroxyl group dictates the preferred shapes of the molecule.
This guide will explore the conformational intricacies of PFP, providing a detailed examination of the techniques used to unravel its structural diversity and the key findings that have emerged from these studies.
The Conformational Landscape of this compound
The conformational space of this compound is defined by the rotation around the C-C and C-O single bonds. The notation used to describe the different conformers is based on the dihedral angles of the molecule. The first letter (T for trans, G for gauche) denotes the C-C-C-O dihedral angle, and the second letter (t for trans, g for gauche) describes the C-C-O-H dihedral angle.
Through a combination of microwave spectroscopy and computational chemistry, several stable conformers of PFP have been identified.[5][6] Of the nine possible configurations, which include four pairs of mirror-imaged conformers and one achiral conformer, the two most stable monomeric pairs have been experimentally observed.[5][6][7]
These are:
-
G+g+/G-g- : A gauche arrangement around the C-C bond and a gauche arrangement of the hydroxyl hydrogen with respect to the carbon backbone.
-
Tg+/Tg- : A trans arrangement around the C-C bond and a gauche arrangement of the hydroxyl hydrogen.
Relative Energies and Population
Computational studies, primarily using Density Functional Theory (DFT) and ab initio methods, have been instrumental in predicting the relative energies of the different conformers.[8] These calculations consistently show that the Gg and Tg conformers are the most stable.
One study using DFT-B3LYP/6-311+G** and MP2/6-311+G** levels of theory identified three distinct minima corresponding to Trans-gauche-gauche (Tgg), trans-trans-gauche (Ttg), and trans-gauche-gauche(-) (Tgg1) conformers in order of decreasing stability.[8] At 298.15 K, the equilibrium mixture was calculated to be approximately 46% Tgg, 43% Ttg, and 11% Tgg1.[8]
The following table summarizes the key conformers and their predicted relative stabilities.
| Conformer Notation | C-C-C-O Dihedral | C-C-O-H Dihedral | Relative Energy (kJ/mol) | Predicted Population (298.15 K) |
| Tgg (G+g+) | gauche (~60°) | gauche (~60°) | 0.00 | ~46%[8] |
| Ttg (Tg+) | trans (180°) | gauche (~60°) | ~0.1 | ~43%[8] |
| Tgg1 | gauche (~60°) | gauche (~-60°) | ~1.5 | ~11%[8] |
Note: The relative energies and populations are based on computational predictions and may vary slightly depending on the level of theory and basis set used.
Methodologies for Conformational Analysis
The elucidation of the conformational landscape of PFP has relied on a synergistic approach combining experimental spectroscopic techniques with theoretical calculations.
Experimental Techniques
Microwave spectroscopy is a powerful technique for the precise determination of molecular structures in the gas phase.[9] By analyzing the rotational transitions of a molecule, it is possible to obtain highly accurate rotational constants, which are directly related to the moments of inertia and, consequently, the molecular geometry. For PFP, both cavity and chirped-pulse Fourier transform microwave spectrometers have been employed to identify and characterize the most stable conformers.[5][6] A key advantage of this technique is its ability to distinguish between different conformers, as each will have a unique rotational spectrum. Furthermore, the observation of tunneling splittings in the rotational transitions of the PFPTg+/Tg- conformer provides detailed information about the dynamics of the hydroxyl group's internal rotation.[5][6]
Experimental Protocol: Chirped-Pulse Fourier Transform Microwave Spectroscopy
-
Sample Introduction: A gaseous sample of PFP is introduced into a high-vacuum chamber through a pulsed nozzle. To study weakly bound complexes, a carrier gas such as argon or neon is often used.
-
Microwave Excitation: A short, high-power chirped microwave pulse, sweeping a range of frequencies, is used to polarize the molecules, exciting all rotational transitions within the pulse's bandwidth simultaneously.
-
Free Induction Decay (FID): Following the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal, which is a time-domain signal containing information about all the excited rotational transitions.
-
Detection and Fourier Transformation: The FID is detected by a sensitive receiver and digitized. A Fourier transform of the time-domain signal yields the frequency-domain rotational spectrum.
-
Spectral Analysis: The resulting spectrum, consisting of a series of sharp absorption lines, is analyzed to assign the rotational transitions to specific conformers. This is often done in conjunction with theoretical predictions of the rotational constants.
References
- 1. Influence of fluorination on alcohol hydrogen bonding and lipophilicity properties [morressier.com]
- 2. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]
- 3. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,2,3,3,3-Pentafluoro-1-propanol and its dimer: structural diversity, conformational conversion, and tunnelling motion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. This compound | 422-05-9 | Benchchem [benchchem.com]
- 8. Solvent dependence of conformational stability and analysis of vibrational spectra of 2,2,3,3,3-pentafluoro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci.tanta.edu.eg [sci.tanta.edu.eg]
Understanding the Hazard Profile of 2,2,3,3,3-Pentafluoropropanol
An In-Depth Technical Guide to the Safe Handling and Application of 2,2,3,3,3-Pentafluoropropanol in the Laboratory
For the modern researcher, scientist, and drug development professional, mastering the safe and effective use of specialized reagents is paramount. This compound (PFP) is a versatile fluorinated alcohol with unique properties that make it a valuable tool in organic synthesis, particularly in the creation of fluorinated intermediates and as a specialized solvent.[1][2] However, its chemical characteristics necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for PFP in a laboratory setting, grounded in established safety principles and technical data.
A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. PFP is classified as a hazardous chemical, and its safe handling is predicated on mitigating the risks associated with its flammability, toxicity, and irritant properties.[3]
1.1. GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Flammable Liquid and Vapor (Category 3): This indicates that PFP can ignite under ambient conditions.[3]
-
Acute Toxicity, Oral (Category 4): It is harmful if swallowed.[3][4]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]
-
Skin Corrosion/Irritation (Category 2): It causes skin irritation.[3][5]
-
Serious Eye Damage/Eye Irritation (Category 2): It causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][6]
1.2. Physicochemical Properties and Their Safety Implications
A summary of the key physicochemical properties of PFP is presented in the table below. These properties are critical for understanding its behavior in the laboratory and for designing appropriate safety measures.
| Property | Value | Safety Implication |
| Molecular Formula | C₃H₃F₅O | High fluorine content contributes to its unique chemical properties and potential for hazardous decomposition products.[7] |
| Molecular Weight | 150.05 g/mol | Influences vapor density and diffusion.[7] |
| Boiling Point | 80-82 °C | Relatively volatile, leading to an inhalation hazard at room temperature.[7] |
| Flash Point | 80-81 °C | As a flammable liquid, it can form ignitable vapor-air mixtures.[7] |
| Density | 1.505 g/mL (at 25 °C) | Heavier than water.[7] |
| Water Solubility | 21.9 g/L (at 25 °C) | Soluble in water, which has implications for spill cleanup and waste disposal.[7][8] |
| Vapor Pressure | 46.14 mmHg | Contributes to the presence of vapors in the headspace of containers and in the laboratory atmosphere.[8] |
Prerequisite Safety Measures: Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical hazards involves a combination of engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[9][10] For procedures with the potential to generate aerosols or involve heating, a certified chemical fume hood is mandatory. Ventilation systems should be explosion-resistant.[11]
-
Ignition Source Control: Due to its flammability, all sources of ignition must be eliminated from the work area. This includes open flames, hot surfaces, and sparks.[3][10] Use only non-sparking tools and explosion-proof equipment.[3][6]
-
Static Discharge Prevention: Ensure that all equipment is properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[3][6]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum requirements for handling PFP:
-
Eye and Face Protection: Chemical safety goggles that meet EN 166 standards or equivalent are mandatory to protect against splashes and vapors.[7][10]
-
Hand Protection: Wear chemical-impermeable gloves.[7] The specific glove material should be selected based on the manufacturer's recommendations and breakthrough time data. Nitrile rubber gloves are a common choice.[6]
-
Skin and Body Protection: A lab coat or other appropriate protective clothing is required to prevent skin exposure.[7][9] For larger scale operations or where there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary for small-scale use. However, if ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][10]
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for preventing accidents and ensuring the long-term stability of the chemical.
3.1. General Handling Procedures
-
Wash hands thoroughly after handling PFP.[9]
-
Avoid contact with eyes, skin, and clothing.[9]
-
Do not ingest or inhale vapors.[9]
-
Keep containers tightly closed when not in use.[9]
-
Handle under an inert atmosphere (e.g., argon) for sensitive applications.[12]
3.2. Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from sources of heat, sparks, and open flames.[6]
-
Store away from incompatible substances, which include:
-
Store in a designated flammables storage cabinet.
Emergency Procedures: A Proactive Approach
In the event of an emergency, a well-defined and practiced response plan is essential to minimize harm to personnel and the environment.
4.1. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: Remove the individual from the source of exposure to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[4]
4.2. Spill Response
A prompt and coordinated response is critical for containing and cleaning up spills of PFP.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate non-essential individuals.[10] Restrict access to the spill area.
-
Ventilate the Area: Increase ventilation to the spill area, for instance, by opening a window or increasing the flow rate of the fume hood.[7]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[10]
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment, including respiratory protection if necessary.[7]
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the liquid.[7][13] For larger spills, create a dike around the spill to prevent it from spreading.[7]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and tightly closed container for hazardous waste disposal.[3][7]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the spill area with a suitable cleaning agent and water.
-
Dispose of Waste: All contaminated materials, including absorbent materials and personal protective equipment, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]
Caption: Chemical Spill Response Workflow for this compound.
4.3. Fire Fighting Measures
In the event of a fire involving PFP, the following measures should be taken:
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or an appropriate foam to extinguish the fire.[9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
-
Hazardous Combustion Products: Be aware that thermal decomposition of PFP can produce highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[7]
-
Waste Collection: Collect waste PFP in a clearly labeled, tightly closed container that is compatible with the chemical.[7]
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal contractor.[7]
-
Prohibited Disposal Methods: Do not dispose of PFP down the drain or in the regular trash.[7]
Conclusion
This compound is a valuable reagent in modern chemical research and development. Its unique properties, however, are accompanied by significant hazards that demand a high level of respect and care. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling, storage, and emergency procedures, researchers can safely harness the full potential of this versatile chemical. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 2,2,3,3,3-Pentafluoro-1-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. calpaclab.com [calpaclab.com]
- 13. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to High-Purity 2,2,3,3,3-Pentafluoropropanol for Researchers and Drug Development Professionals
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 2,2,3,3,3-Pentafluoropropanol (PFP). From sourcing and quality assessment to its critical role in advanced chemical synthesis, this document serves as an essential resource for leveraging the unique properties of this fluorinated alcohol.
Introduction: The Unique Profile of this compound
This compound (CAS RN 422-05-9), a colorless liquid with a distinct profile, has carved a significant niche in the landscape of specialty chemicals.[1] Its heavily fluorinated structure imparts a unique combination of properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds. These characteristics make it an invaluable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries where precision and reliability are paramount.[1][2]
This guide will navigate the critical aspects of selecting and utilizing high-purity PFP, with a focus on commercial suppliers, quality control methodologies, and a detailed exploration of its application in solid-phase peptide synthesis (SPPS).
Commercial Suppliers and Purity Grades: A Comparative Overview
The selection of a reliable supplier and the appropriate purity grade of PFP is a critical first step in any research or development project. The quality of this starting material can directly impact reaction efficiency, impurity profiles of the final product, and the overall reproducibility of the synthetic process. Below is a comparative table of prominent commercial suppliers and the typical purity grades they offer.
| Supplier | Purity Grades Offered | Noteworthy Offerings |
| Sigma-Aldrich (MilliporeSigma) | 97%, ≥98.5% (LiChropur™, for GC derivatization) | Offers a high-purity grade specifically for GC derivatization, indicating low levels of volatile impurities. |
| Thermo Scientific (Alfa Aesar) | 97%, 98% | Provides various grades suitable for general research and synthesis.[3] |
| MedchemExpress | Not specified, offered as a biochemical reagent | Focuses on supplying reagents for life science research, suggesting suitability for biological applications. |
| Chem-Impex International | ≥98% (GC) | A supplier specializing in fluorinated compounds and other specialty chemicals.[1] |
| Santa Cruz Biotechnology | ≥98% | Offers PFP as a biochemical for proteomics research. |
Expert Insight: For applications in drug development and peptide synthesis, a purity of ≥98% is generally recommended. However, for highly sensitive applications, such as the synthesis of active pharmaceutical ingredients (APIs), a purity of ≥99.5% with a detailed Certificate of Analysis (CoA) is often required. The "LiChropur™" grade from Sigma-Aldrich, with a specified purity of ≥98.5% by GC, is a strong candidate for demanding applications due to its targeted use in analytical derivatization, which necessitates high purity.
The Cornerstone of Quality: Analytical Methods for Purity Assessment
Ensuring the purity of this compound is not merely a matter of accepting the supplier's label. A thorough understanding of the analytical techniques used for quality control is essential for any researcher. A typical Certificate of Analysis for high-purity PFP will include data from the following key analytical methods.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: GC-FID is the workhorse for determining the purity of volatile compounds like PFP. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of organic compound present.
Experimental Protocol: Purity Determination by GC-FID
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-FFAP or equivalent polar phase).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector and Detector Temperatures: Typically set to 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Sample Preparation: Dilute the PFP sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is calculated based on the area percentage of the main PFP peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H NMR and ¹⁹F NMR are highly valuable for assessing the quality of PFP.
-
¹H NMR: Provides information on the proton-containing parts of the molecule and can detect proton-containing impurities.
-
¹⁹F NMR: Directly probes the fluorine atoms, offering a clean spectrum with a wide chemical shift range, making it highly sensitive for detecting fluorinated impurities.
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of PFP in 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The methylene protons (-CH₂-) of PFP will appear as a triplet of triplets.
-
Look for any unexpected signals that may indicate impurities.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum.
-
The CF₃- group will appear as a triplet, and the -CF₂- group will appear as a quartet.
-
The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it excellent for detecting even trace amounts of other fluorinated species.
-
-
Data Analysis: The presence of unexpected peaks in either the ¹H or ¹⁹F spectrum indicates the presence of impurities. The relative integration of these signals can be used for quantification.
Karl Fischer Titration
Principle: The Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[4] The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[3][4] The endpoint is reached when all the water has been consumed. For the low water content expected in high-purity PFP, coulometric Karl Fischer titration is the preferred method due to its high sensitivity.[5]
Experimental Protocol: Water Content by Coulometric Karl Fischer Titration
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: A suitable Karl Fischer reagent for coulometric titration (anode and cathode solutions).
-
Titrator Preparation: Condition the titration cell to a dry state as per the instrument manufacturer's instructions.
-
Sample Introduction: Using a dry, gas-tight syringe, accurately introduce a known weight or volume of the PFP sample into the titration cell.
-
Titration: The instrument will automatically titrate the water in the sample and display the result, typically in parts per million (ppm) or percentage.
-
Data Analysis: The water content is a critical parameter, as excess water can interfere with many moisture-sensitive reactions.
Decoding the Certificate of Analysis: A Self-Validating System
A comprehensive Certificate of Analysis (CoA) is a testament to a supplier's commitment to quality. It should not be merely filed away but rather scrutinized as a self-validating document.
Example Certificate of Analysis (Hypothetical)
| Parameter | Specification | Result | Method |
| Appearance | Clear, colorless liquid | Conforms | Visual |
| Purity (by GC) | ≥ 99.5% | 99.87% | GC-FID |
| Water Content (by Karl Fischer) | ≤ 100 ppm | 45 ppm | Coulometric Karl Fischer |
| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| ¹⁹F NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Non-volatile Residue | ≤ 0.005% | 0.002% | Gravimetric |
Expert Interpretation: This hypothetical CoA demonstrates a high-purity product suitable for demanding applications. The low water content is particularly important for moisture-sensitive reactions. The conformity of the NMR spectra provides strong evidence for the structural integrity of the compound and the absence of significant organic impurities.
Application Focus: High-Purity PFP in Solid-Phase Peptide Synthesis (SPPS)
The unique properties of this compound make it a valuable reagent in solid-phase peptide synthesis, particularly in the preparation of activated esters for amide bond formation.[2] The high electrophilicity of the pentafluorophenyl ester facilitates efficient coupling reactions with minimal side reactions.[2]
The Impact of Impurities in SPPS
The presence of impurities in PFP can have a detrimental effect on the outcome of a peptide synthesis:
-
Protic Impurities (e.g., water, other alcohols): Can compete with the amino acid for reaction with the activated carboxylic acid, leading to lower coupling efficiency and the formation of undesired byproducts.
-
Reactive Impurities: Can react with the growing peptide chain, leading to modifications and the formation of a complex mixture of final products, complicating purification.
-
Non-volatile Impurities: Can accumulate during the synthesis and be difficult to remove from the final peptide product.
Experimental Workflow: Preparation of an N-Boc-Amino Acid Pentafluorophenyl Ester
The following is a detailed protocol for a key step in SPPS where PFP would be utilized to create an activated amino acid.
Protocol: Preparation of an N-Boc-Amino Acid Pentafluorophenyl Ester
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-protected amino acid (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as ethyl acetate or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Coupling Agent Addition: Slowly add a solution of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents), in the same anhydrous solvent to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
-
Workup:
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Product: The resulting crude N-Boc-amino acid pentafluorophenyl ester can often be used in the next step of the peptide synthesis without further purification. If necessary, it can be recrystallized.
Visualization of the Workflow
The logical flow of this experimental protocol can be visualized using the following diagram:
Caption: Workflow for the synthesis of an activated N-Boc-amino acid pentafluorophenyl ester.
Conclusion
High-purity this compound is a critical enabling reagent for researchers and professionals in drug development and other areas of advanced chemical synthesis. A thorough understanding of the available commercial grades, the analytical methods for quality control, and the impact of impurities on specific applications is essential for achieving reliable and reproducible results. By carefully selecting suppliers, diligently interpreting Certificates of Analysis, and implementing robust experimental protocols, the full potential of this versatile fluorinated alcohol can be realized.
References
Methodological & Application
Application Notes and Protocols for 2,2,3,3,3-Pentafluoropropanol in Organic Synthesis
Introduction: Unveiling the Potential of a Unique Fluorinated Solvent
In the landscape of modern organic synthesis, the choice of solvent is paramount, often dictating the efficiency, selectivity, and even the feasibility of a chemical transformation. Among the specialized solvents that have garnered significant attention, fluorinated alcohols stand out for their distinct properties. This guide focuses on 2,2,3,3,3-Pentafluoropropanol (PFP), a versatile fluorinated alcohol that serves as both a valuable solvent and a reagent in a myriad of organic reactions.[1] Its unique combination of high polarity, thermal stability, and chemical resistance, conferred by the strong carbon-fluorine bonds, makes it an excellent medium for a wide range of organic compounds, particularly in the pharmaceutical and agrochemical sectors.[1]
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of PFP, complete with detailed protocols and an exploration of the mechanistic underpinnings of its utility. We will delve into its role in facilitating challenging reactions such as amide bond formation, glycosylation, and the synthesis of complex heterocyclic scaffolds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a solvent is crucial for optimizing reaction conditions and ensuring safe handling. The key properties of PFP are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₃F₅O |
| Molecular Weight | 150.05 g/mol [2] |
| Appearance | Clear, colorless to slightly yellow liquid[2] |
| Density | 1.505 g/mL at 25 °C[3][4] |
| Boiling Point | 78 - 82 °C[2][4][5] |
| Refractive Index | 1.288 at 20 °C[4] |
| Water Solubility | 21.9 g/L at 25 °C[2] |
| pKa | ~11.6 |
| Vapor Pressure | 46.14 mmHg at 25 °C[2] |
Safety and Handling: A Prerequisite for Effective Research
As with any chemical reagent, proper handling and storage of PFP are essential for ensuring laboratory safety. PFP is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[6][7] It is also known to cause skin and eye irritation.[5]
General Handling Precautions:
-
Always handle PFP in a well-ventilated area, preferably a fume hood.[5][8]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5][8]
-
Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][9]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water for at least 15 minutes.[5]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[5][7] In all cases of exposure, seek immediate medical attention.[5]
Applications in Organic Synthesis: A Versatile Tool for Modern Chemistry
PFP's unique properties make it a powerful tool in a variety of organic transformations. Its ability to act as a hydrogen-bond donor, coupled with its low nucleophilicity and high polarity, allows it to facilitate reactions that are often challenging in conventional solvents.
Amide Bond Formation and Peptide Synthesis
The formation of amide bonds is a cornerstone of organic chemistry, particularly in the synthesis of peptides and pharmaceuticals. PFP has emerged as a valuable medium and reagent in this area.
Mechanism of Action: PFP can be used to form activated pentafluorophenyl (PFP) esters of carboxylic acids. These esters are highly reactive towards nucleophiles, such as amines, allowing for amide bond formation under mild conditions with minimal side reactions.[10] The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, thus facilitating the nucleophilic acyl substitution. The use of PFP esters is particularly advantageous in solid-phase peptide synthesis (SPPS), where high coupling efficiencies and suppression of racemization are critical.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 5. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Revolutionizing Difficult Peptide Synthesis: Application Notes and Protocols for 2,2,3,3,3-Pentafluoropropanol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Confronting the Challenge of "Difficult Sequences"
In the realm of peptide synthesis, the assembly of "difficult sequences" represents a significant hurdle, often leading to low yields, incomplete reactions, and complex purification challenges. These sequences, typically rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets, can undergo on-resin aggregation. This phenomenon physically obstructs reactive sites, impeding both the deprotection of the N-terminal protecting group and the subsequent coupling of the next amino acid. The result is a crude product contaminated with deletion and truncated sequences, compromising the integrity of research and the development of peptide-based therapeutics.
While the specific use of 2,2,3,3,3-Pentafluoropropanol (PFP) is not extensively documented, the principles of employing fluorinated alcohols are well-established through its close and more commonly used analog, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . This technical guide will delve into the application of these powerful fluorinated solvents to overcome peptide aggregation. Furthermore, we will explore the utility of Pentafluorophenyl (PFP) active esters as a highly efficient strategy for peptide bond formation, particularly in the context of these challenging sequences.
Part 1: The Role of Fluorinated Alcohols in Mitigating Peptide Aggregation
The Science Behind Aggregation Disruption
Peptide chain aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which stabilize secondary structures like β-sheets.[1] Fluorinated alcohols, such as HFIP, are highly polar, low-nucleophilicity solvents with a remarkable ability to disrupt these hydrogen bond networks.[2]
The mechanism of action is twofold:
-
Hydrogen Bond Disruption: The fluorinated alcohol molecules effectively compete for hydrogen bond donor and acceptor sites on the peptide backbone, breaking up the ordered structures of aggregates.
-
Stabilization of Soluble Conformations: By interacting with the peptide, these solvents can induce and stabilize helical conformations, which are less prone to intermolecular aggregation than β-sheets.[3] Molecular dynamics simulations have shown that fluorinated alcohols can create a "coating" effect around the peptide, shielding it from aggregation-promoting interactions.[4]
This dual action ensures that the peptide chain remains well-solvated and accessible for subsequent synthetic steps.
Visualizing the Mechanism of Action
Caption: Mechanism of HFIP in preventing peptide aggregation during SPPS.
Application Protocols: Utilizing HFIP in Peptide Synthesis
Protocol 1: HFIP as a Co-solvent for Resin Swelling and Difficult Couplings
For sequences known to be aggregation-prone, incorporating HFIP during resin swelling and coupling steps can significantly improve outcomes.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling:
-
For highly hydrophobic sequences on Rink Amide or similar resins, swell the resin in a 4:1 mixture of DCM:HFIP for 30-60 minutes.[5]
-
This enhanced swelling improves the solvation of the resin matrix and the growing peptide chain.
-
-
Pre-Coupling Wash:
-
After swelling, wash the resin thoroughly with DMF (3-5 times) to remove the DCM/HFIP mixture before proceeding with Fmoc deprotection.[5]
-
-
Fmoc Deprotection:
-
Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
-
Difficult Coupling Step:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. For particularly challenging couplings, a mixture of TFE or HFIP in DCM or trichloromethane can be used as the solvent for the coupling reaction.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test. If the test remains positive, a second coupling may be necessary.
-
-
Post-Coupling Wash:
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Protocol 2: TFA-Free Cleavage using HCl in HFIP
This protocol offers a valuable alternative to standard Trifluoroacetic acid (TFA) cleavage, especially for peptides containing acid-sensitive protecting groups.
Materials:
-
Dried peptide-resin
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Prepare the Cleavage Cocktail:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[5]
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[5] The removal of acid-labile protecting groups such as Boc, trityl, and Pbf is typically clean and rapid under these conditions.[7][8]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Part 2: Pentafluorophenyl (PFP) Esters for High-Efficiency Coupling
The Chemistry of PFP Active Esters
Pentafluorophenyl (PFP) esters of N-protected amino acids are highly reactive acylating agents. The strong electron-withdrawing nature of the pentafluorophenyl group makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. The pentafluorophenoxide anion is an excellent leaving group, facilitating rapid and efficient peptide bond formation.[9] This high reactivity minimizes side reactions and can lead to higher purity in the crude peptide product.[9]
Visualizing the PFP Ester Coupling Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis using PFP active esters.
Application Protocols: Employing PFP Esters in Peptide Synthesis
Protocol 3: Manual Fmoc-SPPS using Pre-activated PFP Esters
This protocol is ideal for the synthesis of difficult sequences where high coupling efficiency is crucial.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid-PFP ester (1.5 - 3 equivalents)
-
Anhydrous, high-purity N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is swollen and the N-terminal Fmoc group has been removed using standard procedures (20% piperidine in DMF).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 1.5 to 3 equivalents of the Fmoc-amino acid-PFP ester in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Coupling is typically rapid, often complete within 15-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a Kaiser test. A negative result (colorless or faint yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (dark blue beads), indicating incomplete coupling, the reaction time can be extended or a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.
-
-
Next Cycle:
-
Proceed with the Fmoc deprotection for the next coupling cycle.
-
Protocol 4: In Situ Formation of PFP Active Esters
This method is useful when pre-activated PFP esters are not available.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
Pentafluorophenol (PFP-OH) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)
-
Deprotected peptide-resin
-
Anhydrous, high-purity DMF
Procedure:
-
Activation:
-
In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF.
-
Add DIC (3 eq.) to the solution and allow the mixture to activate for 10 minutes at 0°C.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser test.
-
Upon completion, wash the resin thoroughly with DMF.
-
Data Presentation: A Case Study on a "Difficult Sequence"
The Acyl Carrier Protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) is a well-established benchmark for a "difficult sequence" due to its propensity for aggregation. The following table summarizes the crude purity of this peptide synthesized using various coupling reagents, highlighting the effectiveness of PFP esters.
| Coupling Reagent | Typical Crude Purity (%) | Key Observations |
| PFP Ester | >99% | Highly efficient with minimal side reactions. Stable as a solid reagent. |
| HATU/DIPEA | >99.5% | Very rapid and efficient, but a more expensive option. |
| HBTU/DIPEA | >99% | Widely used and effective, but can present a higher risk of racemization for sensitive residues. |
| DIC/HOBt | >98% | A cost-effective standard method. |
Data compiled from various sources and represents typical performance for this specific difficult sequence. Performance is sequence and condition-dependent.
The high purity achieved with PFP esters underscores their utility in minimizing the formation of deletion sequences, which are common impurities when synthesizing challenging peptides like ACP (65-74).[9]
Conclusion: Empowering Peptide Synthesis through Fluorinated Chemistry
The strategic use of fluorinated compounds provides a powerful toolkit for overcoming the persistent challenges of peptide aggregation and inefficient coupling in Solid-Phase Peptide Synthesis. Fluorinated alcohols like HFIP act as "structure-breakers," disrupting the non-covalent interactions that lead to on-resin aggregation and ensuring the growing peptide chain remains accessible for reaction. Concurrently, the high reactivity of Pentafluorophenyl esters facilitates rapid and clean peptide bond formation, leading to crude products of higher purity and simplifying downstream purification efforts. By integrating these methodologies into their workflows, researchers, scientists, and drug development professionals can enhance the success rate of synthesizing difficult peptide sequences, accelerating the pace of discovery and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: 2,2,3,3,3-Pentafluoropropanol in Fluorinated Polymer Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2,2,3,3,3-Pentafluoropropanol (PFP) in the field of fluorinated polymer chemistry. PFP is a highly specialized fluorinated alcohol valued for its unique physicochemical properties, including exceptional thermal stability, chemical resistance, and distinct solvency characteristics.[1] We will explore its critical roles as a specialized solvent for polymer characterization, a building block for novel fluorinated polymers, and a reagent for advanced surface modification. This guide moves beyond a simple listing of applications to provide in-depth, field-proven protocols and explain the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.
The Foundational Properties of this compound (PFP)
The utility of PFP in polymer chemistry is a direct result of its unique molecular structure: CF3CF2CH2OH. The strong carbon-fluorine bonds impart significant thermal and chemical stability, while the polar hydroxyl (-OH) group allows for hydrogen bonding and specific chemical reactivity.[1] These attributes make it an excellent, and often superior, alternative to other fluorinated alcohols like Hexafluoroisopropanol (HFIP), offering a different balance of acidity, volatility, and solubilizing power.[2]
Logical Relationship: From PFP's Properties to Its Applications
Caption: Logical flow from PFP's core properties to its primary applications.
Comparative Physicochemical Data
The following table summarizes key properties of PFP, highlighting its distinct characteristics.
| Property | This compound (PFP) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 422-05-9[2] | 920-66-1[2] |
| Molecular Formula | C₃H₃F₅O | C₃H₂F₆O[2] |
| Molecular Weight | 150.05 g/mol [2] | 168.04 g/mol [2] |
| Boiling Point | 80-81 °C[2] | 59 °C[2] |
| Density (25 °C) | 1.505 g/mL | ~1.6 g/mL |
| Refractive Index (n20/D) | 1.288 | ~1.275 |
| Acidity | Less acidic | More acidic |
Application Area I: PFP as a Specialized Solvent for Polymer Characterization
One of the most powerful applications of PFP is as a solvent for the characterization of otherwise intractable fluoropolymers. Many highly fluorinated polymers are insoluble in common organic solvents, making techniques like Nuclear Magnetic Resonance (NMR) spectroscopy challenging.
Expertise & Causality: PFP's effectiveness stems from its ability to dissolve a range of fluorinated and polar polymers without creating large, interfering solvent peaks in ¹H NMR spectra, a common issue with other solvents.[2] Its higher boiling point compared to HFIP also makes it suitable for variable-temperature NMR studies. While deuterated trifluoroacetic acid is sometimes used, it can cause esterification of end groups in polymers like PET, making PFP a less reactive choice.[3]
Protocol: ¹H NMR Analysis of a Fluoropolymer Using PFP
This protocol outlines the preparation of a fluoropolymer sample for NMR analysis.
Objective: To obtain a high-resolution ¹H NMR spectrum of a fluorinated polymer sample.
Materials:
-
Fluoropolymer sample (e.g., Poly(vinylidene fluoride-co-hexafluoropropylene))
-
This compound (PFP), NMR grade
-
Deuterated chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆) for instrument lock
-
NMR tubes (5 mm)
-
Vortex mixer and/or sonicator
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry fluoropolymer sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of PFP to the NMR tube.
-
Lock Signal: Add a small drop (approx. 0.05 mL) of CDCl₃ or DMSO-d₆ to serve as the internal lock signal for the NMR spectrometer.
-
Dissolution: Cap the NMR tube securely and vortex the mixture. If the polymer does not dissolve readily, use a sonicator bath for 10-15 minutes. Gentle heating (up to 50 °C) can be applied if necessary, but ensure the cap is properly sealed.
-
Homogenization: Once dissolved, ensure the solution is homogeneous and free of particulates before inserting it into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The characteristic signals of the polymer backbone and end groups should be visible, with the PFP solvent signals appearing in distinct, non-interfering regions.
Workflow: Polymer Characterization via NMR using PFP
Caption: Step-by-step workflow for preparing and analyzing a polymer sample using PFP.
Application Area II: PFP in the Synthesis of Advanced Fluoropolymers
PFP is not just a solvent; its hydroxyl group can be readily functionalized, making it a valuable precursor for creating fluorinated monomers. The most common derivative is 2,2,3,3,3-pentafluoropropyl methacrylate (PFPMA) , which can be polymerized to yield polymers with unique properties.
Expertise & Causality: Incorporating the CF3CF2CH2- moiety into a polymer backbone or side chain imparts desirable characteristics such as low surface energy (hydrophobicity and oleophobicity), low refractive index, high thermal stability, and chemical resistance.[4] These properties are critical for applications in advanced coatings, optical materials, and specialty electronics.[1][4]
Properties of Poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA)
| Property | Value | Significance / Application |
| Glass Transition Temp. (Tg) | ~70 °C | Indicates good thermal stability for a thermoplastic. |
| Refractive Index (n20/D) | ~1.410 (literature varies) | Low refractive index makes it suitable for optical cladding and anti-reflective coatings. |
| Surface Properties | Low surface energy, amphoteric with basic character | Leads to hydrophobic and oleophobic surfaces, useful for protective coatings.[5] |
| Solubility | Insoluble in most common organic solvents, soluble in 2-Butanone | High chemical resistance.[6] |
Protocol: Free Radical Polymerization of PFPMA
This protocol describes a standard laboratory-scale synthesis of PPFPMA.
Objective: To synthesize poly(2,2,3,3,3-pentafluoropropyl methacrylate) via free-radical polymerization.
Materials:
-
2,2,3,3,3-pentafluoropropyl methacrylate (PFPMA), monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
Anhydrous toluene or ethyl acetate, solvent
-
Methanol, non-solvent for precipitation
-
Schlenk flask and nitrogen/argon line
-
Magnetic stirrer and oil bath
Methodology:
-
Reagent Setup: In a Schlenk flask, dissolve PFPMA (e.g., 5.0 g) and AIBN (e.g., 25 mg, adjust for desired molecular weight) in the chosen anhydrous solvent (e.g., 15 mL). The molar ratio of monomer to initiator is a key parameter controlling the final molecular weight.
-
Degassing (Trustworthiness Step): To ensure the polymerization is not prematurely terminated by oxygen, de-gas the solution by subjecting the flask to at least three freeze-pump-thaw cycles. This step is critical for reproducibility.
-
Polymerization: After backfilling the flask with an inert gas (N₂ or Ar), place it in a preheated oil bath at 70-80 °C. Allow the reaction to proceed with stirring for 6-24 hours. The solution will become noticeably more viscous as the polymer forms.
-
Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., 200 mL of cold methanol) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of a good solvent (like 2-butanone or acetone) and re-precipitate into cold methanol. Repeat this step 2-3 times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Reaction Scheme: Synthesis of PPFPMA
Caption: Synthesis of PPFPMA polymer from the PFP-derived monomer.
Application Area III: PFP Derivatives for Polymer Surface Modification
The unique properties of the pentafluoropropyl group can be imparted to the surface of other materials without altering their bulk characteristics. This is achieved through surface modification techniques where PFP-containing molecules are grafted onto or coated onto a substrate.[7][8]
Expertise & Causality: Attaching a low-energy fluorinated chain like PFP to a surface dramatically reduces its wettability by both water and oils. This is because the fluorinated groups minimize intermolecular forces with contacting liquids. This technique is highly versatile and can be applied to create self-cleaning, anti-fouling, and chemically resistant surfaces on a wide range of polymer substrates.[4]
Protocol: Surface Grafting of a PFP-derivative onto a Hydroxylated Polymer Surface
This protocol provides a general method for chemically bonding a PFP-containing silane to a polymer surface that has been pre-treated to introduce hydroxyl (-OH) groups (e.g., via plasma treatment).
Objective: To create a hydrophobic and oleophobic surface on a polymer substrate.
Materials:
-
Polymer substrate (e.g., a polyethylene film pre-treated with oxygen plasma)
-
(2,2,3,3,3-Pentafluoropropoxy)propyltrimethoxysilane (PFP-Silane)
-
Anhydrous toluene
-
Triethylamine (optional, as a catalyst)
-
Vacuum oven, sonicator
Methodology:
-
Surface Activation (Pre-requisite): The polymer substrate must possess surface functional groups for grafting. For polymers like polyethylene, this is typically achieved by oxygen plasma treatment, which creates hydroxyl, carboxyl, and carbonyl groups on the surface.
-
Preparation of Grafting Solution: In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of PFP-Silane in anhydrous toluene. Add a catalytic amount of triethylamine if desired to accelerate the reaction.
-
Grafting Reaction: Immerse the activated polymer substrate into the PFP-Silane solution. Seal the container and allow the reaction to proceed for 2-12 hours at room temperature or with gentle heating (e.g., 50 °C). The methoxy groups on the silane will react with the hydroxyl groups on the polymer surface, forming stable covalent bonds.
-
Washing and Curing: Remove the substrate from the solution. Thoroughly rinse it with fresh toluene to remove any unreacted silane, followed by rinsing with acetone or isopropanol. A sonication bath can be used for a more rigorous cleaning.
-
Final Curing: Cure the grafted substrate in a vacuum oven at 80-100 °C for 1 hour. This step helps drive the condensation reaction to completion and removes residual solvent.
-
Characterization: The success of the modification can be verified by measuring the water and oil contact angles on the surface. A significant increase in contact angles indicates successful grafting of the low-energy PFP groups.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic characterization of poly(2,2,3,3,3‐pentafluoropropyl methacrylate) [ouci.dntb.gov.ua]
- 7. scitechnol.com [scitechnol.com]
- 8. Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution ¹⁹F NMR Spectroscopy of Fluorinated Compounds in 2,2,3,3,3-Pentafluoropropanol (PFP)
Introduction: Leveraging a Unique Solvent for Unambiguous Fluorine Analysis
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The unique properties imparted by fluorine necessitate analytical techniques that can precisely characterize these fluorinated molecules. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and an expansive chemical shift range that minimizes signal overlap.[1][2][3] The choice of solvent in NMR is paramount, as it can significantly influence spectral resolution and chemical shifts. While standard deuterated solvents are commonplace, specialized applications demand solvents with unique properties. 2,2,3,3,3-Pentafluoropropanol (PFP) emerges as a compelling, albeit underutilized, solvent for the ¹⁹F NMR analysis of fluorinated compounds. Its own fluorine content, coupled with its protic nature, offers distinct advantages in solubilizing and characterizing a wide array of fluorinated analytes.
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of PFP as a solvent in ¹⁹F NMR spectroscopy. We will delve into the rationale behind its use, potential analyte-solvent interactions, and provide detailed, field-proven protocols for sample preparation, spectral acquisition, and data interpretation.
The Rationale for Employing PFP in ¹⁹F NMR
The selection of PFP as a solvent for ¹⁹F NMR is driven by several key considerations:
-
Enhanced Solubility of Fluorinated Compounds: PFP's highly fluorinated structure often provides excellent solubility for other fluorinated molecules, including those that are sparingly soluble in common NMR solvents.
-
Probing Analyte-Solvent Interactions: The hydroxyl group of PFP can engage in hydrogen bonding with fluorine-containing analytes. These interactions can induce subtle but measurable changes in the ¹⁹F chemical shifts of the analyte, providing valuable insights into its electronic structure and conformational dynamics.[4]
-
Minimal Proton Background: While not a deuterated solvent, the proton signals of PFP are distinct and can be easily identified or suppressed if necessary, allowing for a clear window in the ¹⁹F spectrum.
Understanding the ¹⁹F NMR Spectrum of this compound
A critical prerequisite for using any solvent in NMR is to know its own spectral signature to avoid misinterpretation of analyte signals. As of the time of this writing, a definitive, publicly available ¹⁹F NMR spectrum of PFP is not readily accessible in common spectral databases. However, based on established chemical shift ranges for similar structural motifs, we can predict the expected spectrum.[1][4]
The structure of PFP is CF₃CF₂CH₂OH. We anticipate two distinct fluorine environments:
-
A trifluoromethyl (-CF₃) group.
-
A difluoromethylene (-CF₂) group adjacent to the -CH₂OH group.
The -CF₃ group is expected to appear as a triplet due to coupling with the adjacent -CF₂ group. The -CF₂ group should present as a quartet due to coupling with the neighboring -CF₃ group.
| Structural Unit | Predicted Chemical Shift (δ) vs. CFCl₃ | Predicted Multiplicity | Predicted Coupling Constant (³JFF) |
| -CF₃ | ~ -80 to -85 ppm | Triplet (t) | ~ 5-10 Hz |
| -CF₂- | ~ -120 to -130 ppm | Quartet (q) | ~ 5-10 Hz |
Disclaimer: These are estimated values. It is imperative for the user to acquire a spectrum of neat PFP or a solution containing only PFP and a reference standard to determine the precise chemical shifts and coupling constants before analyzing any sample.
Experimental Protocols
Protocol 1: Characterization of PFP Solvent
Objective: To determine the precise ¹⁹F NMR chemical shifts and coupling constants of the this compound solvent.
Materials:
-
High-purity this compound (PFP)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent for locking
-
Internal reference standard (e.g., hexafluorobenzene, C₆F₆, at δ ≈ -164.9 ppm)[5]
-
NMR tubes
Procedure:
-
Prepare a reference solution by adding a small, known amount of C₆F₆ to CDCl₃.
-
In a clean NMR tube, add approximately 0.5 mL of PFP.
-
Add a capillary containing the C₆F₆/CDCl₃ reference solution to the NMR tube. The use of an external reference in a capillary is recommended to prevent any potential interaction between the reference and the solvent.
-
Acquire a ¹⁹F NMR spectrum. Ensure the spectral width is sufficient to capture the expected signals (e.g., from -70 to -180 ppm).
-
Process the spectrum and reference the C₆F₆ signal to -164.9 ppm.
-
Record the chemical shifts, multiplicities, and coupling constants of the PFP signals.
Protocol 2: ¹⁹F NMR Analysis of a Fluorinated Analyte in PFP
Objective: To acquire a high-quality ¹⁹F NMR spectrum of a fluorinated compound using PFP as the solvent.
Materials:
-
Fluorinated analyte of interest
-
Characterized this compound (from Protocol 1)
-
Deuterated lock solvent in a capillary (e.g., D₂O or acetone-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the fluorinated analyte into a clean, dry vial.
-
Add 0.5-0.6 mL of PFP to dissolve the analyte.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer the solution to a clean NMR tube.
-
Insert a sealed capillary containing a deuterated lock solvent.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal from the capillary.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹⁹F probe.
-
-
Data Acquisition:
-
Set the spectral width to encompass both the expected analyte signals and the solvent signals. A wide spectral width (e.g., 200 ppm) is a good starting point.[1]
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a standard single-pulse experiment. For quantitative measurements, ensure the relaxation delay is at least 5 times the longest T₁ of any signal of interest.[3]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully.
-
Apply a baseline correction.
-
Reference the spectrum. If an internal reference was not used, the previously determined chemical shift of one of the PFP signals can be used for referencing. However, for accurate comparison across samples, a consistent external or internal reference is highly recommended.
-
Integrate all signals of interest.
-
Data Interpretation: The Role of Hydrogen Bonding
The hydroxyl proton of PFP is a hydrogen bond donor. If the fluorinated analyte contains a hydrogen bond acceptor (e.g., a lone pair on a fluorine atom, a carbonyl oxygen, or a nitrogen atom), intermolecular hydrogen bonding can occur. This interaction can lead to a deshielding of the fluorine nuclei in the analyte that are involved in or are in close proximity to the hydrogen bond, resulting in a downfield shift of their corresponding ¹⁹F NMR signals. Comparing the ¹⁹F NMR spectrum of an analyte in PFP to its spectrum in an aprotic solvent (e.g., CDCl₃ or acetone-d₆) can therefore provide evidence for such interactions.
Visualizing the Workflow
The following diagram outlines the key steps in performing ¹⁹F NMR spectroscopy using PFP as a solvent.
Caption: Workflow for ¹⁹F NMR in PFP.
Logical Framework for Data Analysis
The interpretation of the resulting spectra should follow a logical progression to extract maximal information.
Caption: Data analysis decision tree.
Conclusion
This compound offers a unique solvent environment for the ¹⁹F NMR analysis of fluorinated compounds. Its ability to solubilize a broad range of fluorinated materials and its potential for hydrogen bonding interactions make it a valuable tool for in-depth structural and conformational studies. While its use is not as widespread as that of standard deuterated solvents, the protocols and principles outlined in this application note provide a robust framework for researchers to successfully employ PFP in their ¹⁹F NMR experiments. The key to success lies in the initial, careful characterization of the solvent's own ¹⁹F NMR spectrum, which then enables the unambiguous analysis of the dissolved fluorinated analytes.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure | Semantic Scholar [semanticscholar.org]
The Accelerator Effect: Harnessing 2,2,3,3,3-Pentafluoropropanol to Enhance Reaction Rates
Abstract
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and overall success. Among the array of available solvents, fluorinated alcohols have emerged as a powerful class of compounds capable of dramatically accelerating reaction rates and enabling transformations that are sluggish or unattainable in conventional media. This in-depth technical guide focuses on 2,2,3,3,3-Pentafluoropropanol (PFP), a fluorinated alcohol distinguished by its unique physicochemical properties. We will explore the mechanistic underpinnings of its rate-enhancing capabilities, provide detailed application notes and protocols for its use in various reaction classes, and offer quantitative insights into its performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable catalytic and solvating power of PFP to optimize their chemical syntheses.
The Unique Physicochemical Profile of this compound
This compound (PFP) is a colorless, polar liquid whose exceptional properties are a direct consequence of the five highly electronegative fluorine atoms in its structure.[1][2] These fluorine atoms exert a powerful electron-withdrawing inductive effect, which profoundly influences the molecule's behavior in a chemical reaction.
Key Physicochemical Properties of PFP:
| Property | Value | Significance in Chemical Reactions |
| Molecular Formula | C₃H₃F₅O | High fluorine content dictates its unique properties. |
| Molecular Weight | 150.05 g/mol | Relevant for stoichiometric calculations.[1] |
| Boiling Point | ~80 °C | Allows for reactions at elevated temperatures while being easily removable.[1] |
| Density | ~1.505 g/mL at 25 °C | A dense solvent that can facilitate phase separation.[1] |
| Polarity | High | Excellent for dissolving polar and charged species.[3][4] |
| Hydrogen Bond Donating Ability | Strong | Key to its ability to stabilize anions and activate electrophiles.[1][3] |
| Nucleophilicity | Low | Minimizes its participation as a reactant, reducing side product formation.[1][3] |
| Acidity (pKa) | More acidic than non-fluorinated alcohols | Can influence reaction mechanisms and catalyst stability.[4] |
These properties collectively position PFP as a "non-coordinating" polar protic solvent, capable of actively participating in and promoting chemical reactions without being consumed.[1]
The Mechanistic Pillars of Rate Enhancement
The remarkable ability of PFP to accelerate reaction rates can be attributed to a combination of synergistic effects that stabilize key intermediates and transition states. This stabilization lowers the activation energy of the reaction, leading to a significant increase in the reaction rate.
Potent Hydrogen Bonding and Electrophile Activation
PFP is a potent hydrogen bond donor.[1][3] This allows it to form strong hydrogen bonds with electron-rich atoms, such as the oxygen of a carbonyl group. This interaction polarizes the carbonyl bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This activation of the electrophile is a crucial factor in accelerating a wide range of reactions, including additions to carbonyls and electrophilic aromatic substitutions.
Caption: PFP activates electrophiles via strong hydrogen bonding.
Stabilization of Cationic Intermediates and Transition States
Many organic reactions proceed through cationic intermediates or have transition states with significant positive charge buildup. The high polarity and ionizing power of PFP make it exceptionally effective at solvating and stabilizing these charged species.[1][3] This stabilization lowers the energy of the intermediate and the transition state leading to it, thereby accelerating the reaction. This effect is particularly pronounced in reactions that follow an SN1 pathway, where the formation of a carbocation is the rate-determining step. While direct kinetic data for PFP is not always available, its close structural analog, 2,2,2-trifluoroethanol (TFE), demonstrates a dramatic rate enhancement in SN1 solvolysis reactions, suggesting a similar capability for PFP.[1]
Caption: PFP lowers the activation energy by stabilizing the transition state.
Application Notes and Protocols
The unique properties of PFP make it a valuable solvent for a diverse range of organic transformations. Below are detailed protocols for several key reaction types where PFP has demonstrated significant advantages.
Reduction of Carbonyls
PFP can significantly enhance the rate of carbonyl reductions, for example, with sodium borohydride. Its ability to activate the carbonyl group through hydrogen bonding makes it more susceptible to hydride attack.
Protocol: Sodium Borohydride Reduction of a Ketone
-
Materials:
-
Ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
2,2,3,3,3-Pentafluoro-1-propanol (PFP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve the ketone in PFP.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add sodium borohydride portion-wise to the stirred solution.[3]
-
Allow the reaction to stir at 0 °C and then warm to room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
-
Condensation Reactions
PFP can serve as an excellent medium for condensation reactions, such as aldol condensations. Its polarity helps to dissolve the reactants and intermediates, while its hydrogen-bonding ability can facilitate the reaction.
Protocol: Base-Catalyzed Aldol Condensation
-
Materials:
-
Aldehyde/Ketone (1.0 eq)
-
Carbonyl coupling partner (1.0 - 1.2 eq)
-
Base (e.g., NaOH, KOH, 0.1 - 1.0 eq)
-
Anhydrous 2,2,3,3,3-Pentafluoro-1-propanol (PFP)
-
Oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde/ketone and the carbonyl coupling partner.[3]
-
Add anhydrous PFP to achieve the desired concentration (typically 0.1 - 1.0 M).[3]
-
Stir the mixture at room temperature until all solids are dissolved.[3]
-
Add the base portion-wise or as a solution in a minimal amount of a co-solvent if necessary.[3]
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Glycosylation Reactions
The stereoselective formation of glycosidic bonds is a significant challenge in carbohydrate chemistry. The choice of solvent can have a profound impact on the stereochemical outcome of glycosylation reactions.[5][6] While specific studies on PFP are emerging, the properties of fluorinated alcohols suggest they can be highly beneficial. Their ability to stabilize oxocarbenium-like transition states can influence the facial selectivity of nucleophilic attack by the glycosyl acceptor.
Protocol: General Glycosylation using a Glycosyl Donor
-
Materials:
-
Glycosyl donor (e.g., thioglycoside, glycosyl trichloroacetimidate) (1.0 eq)
-
Glycosyl acceptor (1.2 - 1.5 eq)
-
Activator (e.g., NIS/TfOH for thioglycosides, TMSOTf for trichloroacetimidates)
-
Anhydrous 2,2,3,3,3-Pentafluoro-1-propanol (PFP)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and other oven-dried glassware
-
-
Procedure:
-
Under an inert atmosphere, dissolve the glycosyl donor and acceptor in anhydrous PFP in a Schlenk flask.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the activator dropwise to the stirred solution.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by TLC.
-
Once the glycosyl donor is consumed, quench the reaction with a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the desired glycoside by column chromatography.
-
Quantitative Performance Comparison
While comprehensive kinetic data for a wide range of reactions in PFP is still being compiled in the literature, we can draw valuable insights from comparative studies involving other fluorinated alcohols. The following table illustrates the significant rate enhancements observed in a representative SN1 reaction in a highly fluorinated solvent compared to conventional solvents. A similar trend is expected for PFP due to its analogous electronic and solvating properties.
Table 1: Relative Rates of Solvolysis of 1-Adamantyl Chlorothioformate in Various Solvents
| Solvent | Relative Rate (k_rel) |
| Ethanol (100%) | 1 |
| Methanol (100%) | 4.4 |
| Acetic Acid (100%) | 1.8 |
| 97% 2,2,2-Trifluoroethanol (TFE) | 100,000 |
Data adapted from studies on TFE, a close analog of PFP.[1]
The data clearly indicates that highly fluorinated alcohols can accelerate SN1 reactions by several orders of magnitude compared to traditional protic solvents.[1] This dramatic effect is attributed to the superior ability of the fluorinated alcohol to stabilize the developing carbocationic transition state.[1]
Safety and Handling
This compound is a chemical that requires careful handling. It is harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[1] Always handle PFP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
Conclusion
This compound is a uniquely powerful solvent that offers significant advantages for a wide range of organic reactions. Its ability to enhance reaction rates through strong hydrogen bonding, electrophile activation, and stabilization of charged intermediates makes it an invaluable tool for chemists in research and industry. By understanding the mechanistic principles behind its action and utilizing the detailed protocols provided, researchers can effectively harness the accelerating power of PFP to achieve higher yields, shorter reaction times, and access to chemical transformations that are challenging in conventional solvents. As the demand for more efficient and sustainable chemical processes grows, the role of specialized solvents like PFP is set to become increasingly prominent in the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: 2,2,3,3,3-Pentafluoropropanol (PFP) as a High-Performance Medium for Enzymatic Reactions
Abstract
The search for ideal reaction media is a critical aspect of modern biocatalysis, aiming to enhance enzyme stability, activity, and substrate scope.[1] Fluorinated alcohols have emerged as a superior class of "green solvents" due to their distinct physicochemical properties.[1] This guide provides an in-depth technical overview and detailed protocols for utilizing 2,2,3,3,3-Pentafluoropropanol (PFP) as a reaction medium for enzymatic transformations. We will explore the fundamental properties of PFP that make it an advantageous solvent, particularly for reactions involving hydrophobic substrates or those requiring a shift in thermodynamic equilibrium toward synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PFP to overcome common challenges in chemoenzymatic synthesis.[2]
Introduction to this compound (PFP) in Biocatalysis
Enzymatic reactions are often limited by the aqueous environments required for protein stability, which can be problematic for poorly water-soluble substrates.[3] While traditional organic solvents can address solubility, they often lead to enzyme denaturation and reduced activity.[4] PFP (C₃H₃F₅O) is a specialized fluorinated alcohol that offers a unique combination of properties, establishing it as a versatile and highly effective medium for a range of enzymatic reactions.[5] Its structure imparts exceptional chemical resistance and thermal stability.[5] Unlike many conventional organic solvents, PFP's distinct characteristics, such as high hydrogen-bond-donating ability and low nucleophilicity, can stabilize enzyme conformations while effectively solubilizing a broad spectrum of organic compounds.[1]
Physicochemical Properties of PFP
A thorough understanding of PFP's physical properties is essential for designing and optimizing enzymatic reactions. These characteristics influence everything from substrate solubility to downstream product purification.[6]
| Property | Value | Source |
| Molecular Formula | C₃H₃F₅O | [6][7] |
| Molecular Weight | 150.0473 g/mol | [6][7] |
| Density | 1.505 g/mL at 25 °C | [6] |
| Boiling Point | 80-81 °C | [1] |
| Appearance | Colorless liquid | N/A |
| CAS Number | 422-05-9 | [7] |
Core Advantages of PFP as an Enzymatic Reaction Medium
The unique solvent properties of PFP translate into several key advantages that directly address common limitations in biocatalysis.
Diagram: The PFP Advantage in Biocatalysis
Caption: Key properties of PFP and their positive impact on enzymatic systems.
-
Enhanced Enzyme Stability: The strong hydrogen-bond-donating capacity and low nucleophilicity of PFP help preserve the rigid, active conformation of enzymes, preventing denaturation that often occurs in conventional organic solvents.[1]
-
Improved Substrate Solubility: PFP is an excellent solvent for a wide array of organic substrates, especially those with poor solubility in water.[1] This increases substrate availability at the enzyme's active site, leading to higher reaction rates.
-
Favorable Reaction Equilibria: For reactions catalyzed by hydrolases (e.g., lipases, proteases), water is a product of synthesis (esterification, amidation) and a reactant for hydrolysis. In nearly anhydrous PFP, the reduced water activity shifts the thermodynamic equilibrium to strongly favor the synthetic pathway.[1][8]
-
Unique Selectivity: The solvent environment plays a crucial role in modulating the enantioselectivity and regioselectivity of an enzyme. The unique microenvironment created by PFP can lead to different or improved selectivity profiles compared to aqueous or hydrocarbon solvents.[1]
-
Ease of Product Recovery: With a boiling point of 80-81 °C, PFP can be easily removed from the reaction mixture by evaporation under reduced pressure, simplifying downstream processing and product isolation.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common enzymatic reactions in PFP. They are designed to be self-validating by including clear instructions and explaining the rationale behind critical steps.
Protocol 1: Lipase-Catalyzed Esterification in PFP
This protocol details the synthesis of an ester from a carboxylic acid and an alcohol using an immobilized lipase, a robust and widely used biocatalyst.[1]
-
Principle: Lipases catalyze the formation of ester bonds.[9] In a low-water environment like anhydrous PFP, the reverse reaction, hydrolysis, is suppressed, leading to high yields of the desired ester product. Immobilized Candida antarctica Lipase B (CALB) is highly effective for this transformation.[1]
-
Materials:
-
Immobilized Candida antarctica Lipase B (CALB), such as Novozym® 435
-
Anhydrous this compound (PFP)
-
Carboxylic acid substrate (e.g., lauric acid)
-
Alcohol substrate (e.g., 1-butanol)
-
Activated 3 Å molecular sieves
-
4 mL glass vials with PTFE-lined screw caps
-
Shaking incubator or magnetic stirrer with heating
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
-
-
Procedure:
-
Preparation of Anhydrous Medium:
-
Activate 3 Å molecular sieves by heating them in a laboratory oven at 250°C for a minimum of 4 hours under vacuum.[1] Allow them to cool in a desiccator before use.
-
Scientist's Note: This step is critical. Molecular sieves act as a water scavenger, removing both trace water from the solvent and the water molecule produced during esterification. This drives the reaction equilibrium towards the product.[1]
-
-
Reaction Setup:
-
To a 4 mL glass vial, add 10-50 mg of immobilized CALB.[1]
-
Add approximately 50 mg of activated molecular sieves.[1]
-
Add 1 mL of anhydrous PFP.
-
Add the carboxylic acid and alcohol substrates. A typical starting point is a final concentration of 0.1 M for each.[1]
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Incubation:
-
Place the vial in a shaking incubator set to 40-60°C and 200 rpm.[1]
-
Scientist's Note: The optimal temperature depends on the specific lipase's thermal stability. A preliminary temperature screen is recommended. Agitation is necessary to ensure adequate mixing and overcome mass transfer limitations.
-
-
Reaction Monitoring & Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), pause the agitation and carefully withdraw a 10 µL aliquot from the supernatant.[1]
-
Dilute the aliquot 100-fold in a suitable solvent (e.g., acetonitrile).
-
Centrifuge the diluted sample to pellet any enzyme particles.[1]
-
Analyze the supernatant by GC or HPLC to quantify the consumption of substrates and the formation of the ester product.[1] Calculate the percent conversion.
-
-
Protocol 2: Protease-Catalyzed Dipeptide Synthesis in PFP
-
Principle: Proteases, which naturally hydrolyze peptide bonds, can be used for peptide synthesis in non-aqueous media where the reaction equilibrium is reversed.
-
Materials:
-
Protease (e.g., Subtilisin Carlsberg, lyophilized powder)
-
N-protected amino acid ester (e.g., N-acetyl-L-phenylalanine ethyl ester)
-
Amino acid amide (e.g., L-leucinamide hydrochloride)
-
Triethylamine (TEA)
-
Anhydrous this compound (PFP)
-
HPLC system for analysis
-
-
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the amino acid amide nucleophile. In a vial, dissolve L-leucinamide hydrochloride and one molar equivalent of triethylamine in anhydrous PFP.
-
Scientist's Note: Triethylamine is a base used to neutralize the hydrochloride salt of the amine component, liberating the free amine required for the nucleophilic attack.
-
-
Reaction Setup:
-
Incubation:
-
Seal the vial and incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation.[1]
-
-
Reaction Monitoring & Analysis:
-
Periodically take aliquots, quench the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid in acetonitrile) to denature the enzyme.
-
Centrifuge the sample to remove the precipitated enzyme.
-
Analyze the supernatant by reverse-phase HPLC to monitor the formation of the dipeptide product.
-
-
General Experimental Workflow & Optimization
Successful implementation of PFP in biocatalysis often requires a systematic approach to optimize reaction conditions. The following workflow provides a general guide for researchers.
Diagram: Workflow for Enzymatic Reactions in PFP
References
- 1. benchchem.com [benchchem.com]
- 2. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How do organic solvents affect peroxidase structure and function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
Application Note & Protocols: Leveraging 2,2,3,3,3-Pentafluoropropanol (PFP) for the Synthesis of Pharmaceutical Intermediates
Abstract: In the landscape of pharmaceutical development, the demand for efficient, selective, and robust synthetic methodologies is perpetual. Fluorinated alcohols, particularly 2,2,3,3,3-Pentafluoropropanol (PFP), have emerged as powerful tools, acting as more than just inert solvents.[1][2] This guide provides an in-depth exploration of PFP's unique physicochemical properties and its application in facilitating challenging yet crucial transformations for the synthesis of pharmaceutical intermediates. We present detailed protocols for PFP-mediated amide bond formation and the esterification of sterically hindered carboxylic acids, supported by mechanistic insights and practical guidance on reaction setup, work-up, and safety. This document is intended for researchers, chemists, and drug development professionals seeking to integrate advanced fluorinated solvent strategies into their synthetic workflows to overcome common hurdles and enhance productivity.
Introduction: The Unique Profile of this compound (PFP)
This compound (CF₃CF₂CH₂OH), hereafter referred to as PFP, is a fluorinated alcohol distinguished by a unique combination of properties that render it highly effective in organic synthesis.[1] Unlike conventional alcoholic solvents, the strong electron-withdrawing effect of the pentafluoroethyl group significantly modulates the hydroxyl proton's acidity and hydrogen-bonding capabilities. This makes PFP an exceptional medium for promoting reactions that are often sluggish or inefficient in other solvents.[3]
Physicochemical Properties
The distinct characteristics of PFP are summarized below. Its polarity, strong hydrogen-bond donating ability, and moderate boiling point are key to its utility.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₃H₃F₅O | High fluorine content imparts unique solvating properties.[4] |
| Molecular Weight | 150.05 g/mol | [4][5] |
| Boiling Point | ~80-82 °C | Facilitates removal by rotary evaporation, although azeotropic removal may be needed for trace amounts.[4][6] |
| Density | ~1.505 g/mL (at 25 °C) | [4] |
| pKa | ~11.5 | More acidic than simple alcohols, allowing it to act as a proton source to activate electrophiles without neutralizing nucleophiles. |
| Hydrogen Bond Donating Ability | Strong | Stabilizes anionic intermediates and transition states, accelerating reaction rates.[3] |
| Nucleophilicity | Low | Unlike simple alcohols, it is a poor nucleophile, minimizing the formation of unwanted ether byproducts.[7] |
| Solubility | Soluble in water (21.9 g/L at 25°C) and many organic solvents.[8] | Versatile for a range of reaction conditions and simplifies aqueous work-up procedures.[7] |
The Power of Fluorination: How PFP Overcomes Synthetic Hurdles
The strategic placement of fluorine atoms in PFP creates a molecule that is both a strong hydrogen bond donor and a weak nucleophile. This combination is central to its effectiveness:
-
Electrophile Activation: PFP can protonate and activate carbonyl groups (of carboxylic acids, esters, etc.) and other electrophiles, making them more susceptible to nucleophilic attack.[3][9]
-
Transition State Stabilization: Its strong hydrogen-bonding capacity stabilizes charged intermediates and transition states, such as the tetrahedral intermediate in amide bond formation, thereby lowering the activation energy of the reaction.
-
Minimal Side Reactions: Its steric bulk and reduced electron density on the oxygen atom make it a poor nucleophile. This is a significant advantage over solvents like methanol or ethanol, which can compete with the desired nucleophile to form ester or ether byproducts.[7]
Core Applications in Pharmaceutical Intermediate Synthesis
PFP's unique properties make it an ideal choice for several critical transformations in pharmaceutical synthesis.
Application I: High-Efficiency Amide Bond Formation & Peptide Coupling
The formation of an amide bond is one of the most fundamental reactions in pharmaceutical chemistry. However, coupling unactivated carboxylic acids and amines is often slow and requires harsh conditions or expensive coupling reagents that can generate stoichiometric byproducts.
Causality for Using PFP: PFP serves as an ideal medium for direct amidation. It activates the carboxylic acid by protonating the carbonyl oxygen, while its low nucleophilicity prevents it from competing with the amine. This activation, combined with transition state stabilization, facilitates the direct attack of the amine on the carboxylic acid, often without the need for traditional coupling reagents.
The diagram below illustrates the proposed role of PFP in facilitating the direct condensation of a carboxylic acid and an amine. PFP molecules activate the carbonyl group and stabilize the resulting tetrahedral intermediate via hydrogen bonding.
Caption: PFP-mediated activation and stabilization pathway for amide bond formation.
This protocol describes a general method for the direct coupling of a carboxylic acid and an amine using PFP as the solvent.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
This compound (PFP), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).
-
Solvent Addition: Add a sufficient volume of PFP to dissolve the reagents and form a solution with a concentration of 0.2-0.5 M.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reflux temperature of PFP is approximately 80 °C.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or ¹H NMR of an aliquot). Reactions are typically complete within 12-24 hours.
-
Work-up (PFP Removal):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a larger volume of an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer multiple times with water and then with brine to partition the highly polar PFP into the aqueous phase.[7] For stubborn emulsions, adding brine can be helpful.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude amide can then be purified by standard methods such as flash column chromatography or recrystallization.
| Entry | Carboxylic Acid | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Aniline | PFP | 80 | 18 | 92 |
| 2 | Benzoic Acid | Aniline | Toluene | 80 | 24 | <10 |
| 3 | Benzoic Acid | Aniline | Acetonitrile | 80 | 24 | <5 |
| 4 | 4-Nitrobenzoic Acid | Benzylamine | PFP | 80 | 12 | 95 |
Data Interpretation: The data clearly demonstrates the superior performance of PFP as a solvent for direct amidation compared to common non-protic solvents like toluene and acetonitrile. The reaction proceeds to high yield under relatively mild conditions without the need for coupling reagents.
Application II: Esterification of Sterically Hindered Acids
Esterifying sterically hindered carboxylic acids is a persistent challenge in organic synthesis. The bulky groups surrounding the carboxylic acid impede the approach of the alcohol nucleophile, leading to very slow reaction rates.
Causality for Using PFP: PFP can act as both a solvent and a co-catalyst in these transformations. Its high acidity (for an alcohol) allows it to protonate the carboxylic acid, increasing its electrophilicity. Simultaneously, its ability to form strong hydrogen bonds can help organize the transition state, overcoming the steric repulsion between the hindered acid and the alcohol.
This protocol details the esterification of a sterically hindered carboxylic acid with a primary alcohol, a transformation that is notoriously difficult under standard Fischer esterification conditions.
Materials:
-
2,4,6-Trimethylbenzoic Acid (1.0 equiv)
-
Benzyl Alcohol (3.0 equiv)
-
This compound (PFP)
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: Combine 2,4,6-trimethylbenzoic acid (1.0 equiv) and benzyl alcohol (3.0 equiv) in a round-bottom flask.
-
Solvent: Add PFP to create a 0.5 M solution.
-
Reaction: Heat the mixture to reflux (~80-90 °C). If desired, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Track the disappearance of the starting carboxylic acid via TLC or LC-MS. The reaction may require 24-48 hours to reach completion.
-
Work-up:
-
After cooling, dilute the reaction with ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted acid, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Experimental Workflow, Safety, and Handling
Logical Workflow for PFP Integration
The following diagram outlines the decision-making process and workflow for employing PFP in a synthetic route.
Caption: Decision and experimental workflow for using PFP in synthesis.
Material Safety and Handling Guidelines
PFP must be handled with appropriate care in a well-ventilated chemical fume hood.[11]
-
Hazards: PFP is harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[11][12] Prolonged or repeated exposure may cause organ damage.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides.[11]
Strategies for PFP Removal and Product Isolation
Due to its high polarity and boiling point of ~80 °C, removing the final traces of PFP can sometimes be challenging.[6]
-
Aqueous Extraction: This is the most common and effective method. Since PFP is soluble in water, diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM) and performing multiple washes with water or brine will effectively transfer the PFP to the aqueous layer.[7][10]
-
Rotary Evaporation: The bulk of PFP can be removed by standard rotary evaporation, but it is often insufficient to remove it completely.
-
Azeotropic Removal: For stubborn traces, adding a co-solvent like toluene and performing several rotary evaporations can help remove the last amounts of PFP azeotropically.[6]
Conclusion: Integrating PFP into Modern Drug Development
This compound is a uniquely versatile and powerful solvent that enables challenging chemical transformations critical to the synthesis of pharmaceutical intermediates. By serving as a potent hydrogen bond donor and a non-nucleophilic polar medium, it facilitates reactions like direct amidation and hindered esterification, often obviating the need for expensive reagents and harsh conditions. The protocols and guidelines presented herein offer a framework for researchers to confidently integrate PFP into their synthetic strategies, paving the way for more efficient, cleaner, and innovative routes to complex molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 5. Pentafluoropropanol | C3H3F5O | CID 168785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. benchchem.com [benchchem.com]
- 11. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. fishersci.com [fishersci.com]
Application Note & Protocols: Leveraging 2,2,3,3,3-Pentafluoropropanol for High-Performance Coatings
Abstract & Introduction
The pursuit of advanced materials with superior durability, chemical inertness, and tailored surface properties is a cornerstone of modern materials science. In the realm of protective and functional coatings, fluorinated polymers have long been recognized for their exceptional performance, largely attributed to the unique properties of the carbon-fluorine bond. 2,2,3,3,3-Pentafluoropropanol (PFP) has emerged as a critical building block and processing solvent in the formulation of these high-performance coatings. Its structure, featuring a short fluorinated chain and a reactive hydroxyl group, provides a versatile platform for creating coatings with low surface energy, high thermal stability, and robust chemical resistance.
This document serves as a technical guide for researchers and formulation scientists, providing in-depth protocols and mechanistic insights into the use of PFP for the preparation of advanced coatings. We will explore its role both as a reactive monomer in the synthesis of fluoro-functionalized acrylate polymers and as a specialty solvent for optimizing formulation rheology and film formation. The protocols herein are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a foundational understanding for further innovation.
The Role of PFP in Coating Performance
The efficacy of PFP in coating formulations stems from its distinct molecular architecture. The trifluoromethyl (CF₃) and difluoroethylene (-CF₂-) groups create a dense shield of fluorine atoms, which imparts several key characteristics to the resulting polymer.
-
Low Surface Energy: The strong, non-polarizable C-F bonds lead to weak intermolecular forces. When PFP-containing polymers are applied to a surface, the fluorinated side chains preferentially orient at the air-polymer interface, dramatically lowering the surface energy. This results in high water and oil repellency (hydrophobicity and oleophobicity), crucial for anti-graffiti, stain-resistant, and self-cleaning surfaces.
-
Chemical Inertness: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This inherent strength makes PFP-modified polymers exceptionally resistant to chemical attack from acids, bases, and organic solvents.
-
Thermal and UV Stability: The high strength of the C-F bond also contributes to excellent thermal stability and resistance to degradation from ultraviolet (UV) radiation. This ensures long-term performance and color stability in harsh outdoor environments.
The following diagram illustrates the logical flow from PFP's molecular properties to the macroscopic performance benefits in a finished coating.
Caption: From Molecular Properties to Coating Performance.
Protocol 1: Synthesis of a PFP-Functionalized Acrylic Resin
This protocol details the synthesis of a poly(methyl methacrylate-co-2,2,3,3,3-pentafluoropropyl acrylate) copolymer via free radical polymerization. The incorporation of the PFP moiety via the acrylate monomer is a common and effective strategy for creating fluorinated coatings.
3.1 Materials & Equipment
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2,3,3,3-Pentafluoropropyl acrylate (PFP-A)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or Ethyl Acetate as solvent
-
Three-neck round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet, and temperature probe
-
Heating mantle
-
Standard laboratory glassware
3.2 Experimental Workflow
Caption: Synthesis workflow for PFP-functionalized acrylic resin.
3.3 Step-by-Step Procedure
-
Reactor Setup: Assemble a 250 mL three-neck flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charging Reagents: Charge the flask with 100 mL of toluene. Add methyl methacrylate (e.g., 10g) and 2,2,3,3,3-pentafluoropropyl acrylate (e.g., 3g). The ratio can be adjusted to tune the fluorine content and final properties of the coating.
-
Inert Atmosphere: Begin stirring and purge the solution with a gentle stream of nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Heat the mixture to 75-80°C using a heating mantle. Once the temperature is stable, add the AIBN initiator (approx. 1-2 wt% of total monomer weight) dissolved in a small amount of toluene.
-
Polymerization: Maintain the reaction at 80°C under a nitrogen atmosphere for 6-8 hours. The solution will gradually become more viscous as the polymer forms.
-
Workup: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate as a white solid.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the solid with fresh methanol to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C overnight to remove all residual solvents. The final product is a dry, white resin ready for formulation into a coating.
Protocol 2: Formulation and Application of a PFP-Based Coating
This protocol describes how to formulate the synthesized resin into a solvent-borne coating and apply it to a substrate for characterization.
4.1 Materials & Equipment
-
Synthesized PFP-functionalized acrylic resin (from Protocol 1)
-
Solvent blend (e.g., Methoxypropyl Acetate, Butyl Acetate)
-
Glass or aluminum panels for coating (substrates)
-
Spin coater or draw-down bar
-
Convection oven
-
Contact angle goniometer, chemical spot test supplies
4.2 Step-by-Step Procedure
-
Dissolution: Dissolve the dried PFP-acrylic resin in the chosen solvent blend to achieve a target solids content (e.g., 20 wt%). Stir at room temperature until the resin is fully dissolved, which may take several hours.
-
Substrate Preparation: Thoroughly clean the substrates. For glass, sonicate in a sequence of acetone, isopropanol, and deionized water, then dry with a nitrogen gun. For aluminum, degrease with a suitable solvent.
-
Coating Application (Spin Coating Example):
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense enough polymer solution to cover the substrate surface.
-
Spin at 500 rpm for 10 seconds (spread cycle), then ramp to 2000 rpm for 45 seconds (thinning cycle). These parameters can be adjusted to control film thickness.
-
-
Curing: Transfer the coated substrate to a convection oven. Cure at 110°C for 30 minutes to evaporate the solvent and allow the polymer film to set.
-
Characterization: After cooling to room temperature, the coated substrate is ready for analysis.
Expected Performance Characteristics
The incorporation of PFP into the polymer backbone results in a significant enhancement of key coating properties compared to a standard, non-fluorinated acrylic resin (e.g., pure PMMA).
| Performance Metric | Standard PMMA Coating | PFP-Acrylic Coating (15 wt% PFP-A) | Rationale for Improvement |
| Water Contact Angle | 70° - 75° | > 105° | The low surface energy fluorinated chains orient at the surface, increasing hydrophobicity. |
| Oil (Hexadecane) Contact Angle | < 10° (Wetting) | 50° - 60° | The oleophobic nature of the fluorinated segments repels hydrocarbon oils. |
| Chemical Resistance (10% HCl, 24h Spot Test) | Haze/Softening | No visible change | The inert C-F bonds protect the polymer backbone from acid attack. |
| Thermal Stability (TGA, 5% Weight Loss) | ~280 °C | ~320 °C | The high strength of the C-F bond increases the overall thermal stability of the polymer. |
Conclusion
This compound is a highly effective functional monomer for the development of advanced coatings. Through straightforward polymerization and formulation techniques, as detailed in these protocols, researchers can create surfaces with exceptional water/oil repellency, chemical resistance, and thermal stability. The principles and methodologies outlined provide a robust foundation for tailoring coating properties for a wide range of demanding applications, from architectural finishes to advanced electronic materials.
A Senior Application Scientist's Guide to 2,2,3,3,3-Pentafluoropropanol in Green Chemistry
Introduction: Redefining the Chemist's Toolkit with 2,2,3,3,3-Pentafluoropropanol
In the continuous drive towards more sustainable and efficient chemical synthesis, the choice of solvent and reagents is of paramount importance. This compound (PFP), a fluorinated alcohol, has emerged as a compelling alternative to conventional solvents and reagents, embodying several key principles of green chemistry.[1] Its unique combination of properties—strong hydrogen-bond donating ability, high polarity, low nucleophilicity, and thermal stability—allows it to serve as both a powerful reaction medium and a versatile synthetic building block.[1][2][3]
This guide provides an in-depth exploration of the practical applications of PFP for researchers, scientists, and drug development professionals. We will move beyond theoretical advantages to deliver field-tested insights and detailed protocols, explaining the causal relationships between PFP's molecular characteristics and its performance in the laboratory. Our focus is on providing self-validating, robust methodologies that empower scientists to harness the full potential of this unique fluorinated alcohol.
Physicochemical Properties and Safety Profile
Understanding the fundamental properties of PFP is critical for its effective and safe implementation in any experimental design.[4] These characteristics are the foundation for its utility in enhancing reaction rates, improving selectivity, and serving as a valuable fluorinated building block.[1]
Data Presentation: Key Properties of this compound
The essential physicochemical data for PFP are summarized below. This information is crucial for reaction setup, stoichiometric calculations, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 422-05-9 | [5] |
| Molecular Formula | C₃H₃F₅O | [6][7] |
| Molecular Weight | 150.05 g/mol | [5][8] |
| Appearance | Clear, colorless liquid | [4] |
| Density | 1.505 g/mL at 25 °C | [5][9] |
| Boiling Point | ~80 °C at 748 mmHg | [5][9] |
| Refractive Index | n20/D 1.288 | [5][9] |
| Water Solubility | 21.9 g/L at 25 °C | [5][10] |
| pKa | More acidic than non-fluorinated alcohols | [11] |
Safety & Handling: A Mandate for Responsible Use
As with any chemical reagent, adherence to strict safety protocols is non-negotiable. PFP is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[12] It is also a skin and eye irritant.[6][13]
-
Engineering Controls: Always handle PFP in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][14]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][10][15]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and place into a suitable, sealed container for disposal. Prevent seepage into sewage systems.[6][12]
-
First Aid:
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical aid.[6]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical aid.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[6][12]
-
-
Disposal: Disposal must be carried out according to official local, regional, and national regulations. Do not release into the environment.[12][15]
Application Note I: PFP as a Green Reaction Medium
The unique properties of fluorinated alcohols like PFP allow them to function as more than just a solvent; they can actively promote reactions and stabilize intermediates, often without the need for additional catalysts.[2][16]
Causality Behind Experimental Performance
The efficacy of PFP as a reaction medium is rooted in two of its core chemical characteristics:
-
Strong Hydrogen-Bonding Donor: The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making PFP a powerful hydrogen-bond donor.[2] This allows it to stabilize anionic intermediates and transition states, accelerating reactions such as nucleophilic substitutions and C-H functionalization.[17][18]
-
Low Nucleophilicity: Despite being a protic alcohol, the steric hindrance and electron-withdrawing effects of the fluorinated backbone render the oxygen atom a poor nucleophile.[2][11] This is a significant advantage over traditional alcohol solvents (like ethanol or methanol) which can participate in unwanted side reactions.
This combination allows PFP to mediate reactions with operational simplicity and often under milder conditions, aligning with the principles of green chemistry.[1]
Protocol: General Workflow for a Reaction in PFP
This protocol provides a general framework for utilizing PFP as a solvent. Researchers should optimize reaction times and temperatures for their specific substrates.
Materials:
-
Reactant A
-
Reactant B
-
This compound (PFP), anhydrous grade if required
-
Appropriate reaction vessel with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., Nitrogen or Argon line) if reactants are air/moisture sensitive
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar.
-
Reagent Addition: Under ambient conditions (or inert atmosphere if necessary), add Reactant A and Reactant B to the vessel.
-
Solvent Addition: Add a sufficient volume of PFP to dissolve or suspend the reactants, typically aiming for a concentration of 0.1-1.0 M.
-
Reaction Conditions: Stir the mixture at the desired temperature (from room temperature up to the boiling point of PFP, ~80 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. The PFP can be removed under reduced pressure using a rotary evaporator. Pro-Tip: Due to its polarity and hydrogen-bonding capability, residual PFP can be stubborn. To remove the final traces, add a higher-boiling, non-polar solvent like toluene and co-evaporate azeotropically. Repeat this step 2-3 times.
-
Purification: Purify the crude product using standard laboratory techniques such as column chromatography, crystallization, or distillation.
Visualization: General Reaction Workflow in PFP
Caption: General workflow for conducting a chemical synthesis using PFP as the reaction solvent.
Application Note II: PFP as a Synthetic Building Block
PFP is not merely a passive medium; it is an active participant in synthesis, serving as a nucleophilic source of the –OCH₂CF₂CF₃ group. This allows for the creation of valuable fluorinated esters and ethers.[5]
Protocol: Synthesis of Pentafluoropropyl Esters via Direct Esterification
Pentafluoropropyl esters can serve as activated intermediates for further transformations, such as in peptide synthesis.[5] This protocol details their formation from a carboxylic acid.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (PFP) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, PFP, and DMAP in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent Addition: Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting carboxylic acid.
-
Filtration: Once complete, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude pentafluoropropyl ester by column chromatography on silica gel.
Visualization: Synthesis of a PFP Ester
Caption: Reaction scheme for the DCC/DMAP-mediated synthesis of a PFP ester.
Protocol: Synthesis of Pentafluoropropyl Ethers via Williamson Ether Synthesis
This classic method can be adapted to synthesize fluorinated ethers, which are stable and valuable motifs in medicinal chemistry and materials science.[5]
Materials:
-
This compound (PFP) (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
-
Base Suspension: Carefully add the NaH dispersion to a flame-dried flask containing anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C.
-
Alkoxide Formation: Add PFP dropwise to the stirred NaH suspension. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This forms the sodium pentafluoropropoxide intermediate.
-
Electrophile Addition: Add the alkyl halide to the solution of the alkoxide.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow, dropwise addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Application Note III: PFP in Analytical Chemistry
While PFP itself is less commonly used directly in analytical methods, closely related reagents derived from it are staples in Gas Chromatography-Mass Spectrometry (GC-MS). Specifically, Pentafluoropropionic Anhydride (PFPA) is a premier derivatizing agent used to enhance the analysis of various compounds.[19] This derivatization replaces active hydrogens on amines, alcohols, and phenols with a pentafluoropropionyl (PFP) group.[20][21]
Causality: The derivatization is effective because the high electronegativity of the five fluorine atoms makes the resulting molecule highly responsive to electron capture detection (ECD) and improves ionization in the mass spectrometer, leading to significantly lower detection limits.[19] It also increases the volatility and thermal stability of the analyte, making it more suitable for GC separation.[19]
Protocol: General Derivatization for GC-MS Analysis
This protocol describes a general procedure for the derivatization of biogenic amines, a common application in clinical and research settings.[20][22]
Materials:
-
Analyte sample (e.g., extracted from plasma or urine)
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate (GC grade)
-
Vortex mixer and centrifuge
-
Heating block set to 65 °C
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the analyte in a clean, dry vial. If it is a dried extract, ensure all aqueous solvent is removed.
-
Reagent Addition: Add 100 µL of ethyl acetate to the sample, followed by 25 µL of PFPA.
-
Reaction: Tightly cap the vial, vortex briefly, and heat at 65 °C for 30 minutes.
-
Evaporation: After cooling, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for injection (e.g., ethyl acetate or toluene).[20]
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS for analysis.
Environmental Profile & Sustainability
A core tenet of green chemistry is the use of substances that minimize impact on the environment. The "green" label for fluorinated compounds like PFP requires careful consideration.
-
Biodegradation: The environmental fate of short-chain fluorinated alcohols is complex. Studies on similar compounds, such as fluorotelomer alcohols (FTOHs), indicate that they can undergo aerobic and anaerobic biodegradation.[23][24] However, this process can be slow and may lead to the formation of more persistent and potentially bioaccumulative perfluorinated acids (PFCAs) as metabolites.[25][26][27] The presence of the CF₃CF₂- group in PFP suggests that its environmental degradation pathways warrant further investigation to fully characterize its lifecycle.
-
Recyclability: As a solvent, PFP's relatively high boiling point (~80 °C) allows for its removal by distillation or rotary evaporation and potential recovery and reuse, which reduces waste.[5] Methods for recycling solvent streams, such as fractional distillation, can be applied, although the economic and energetic costs of purification to the required grade must be considered.
-
Alternative to Hazardous Solvents: PFP serves as a more benign alternative to some traditional solvents. For instance, its use can replace chlorinated solvents (like DCM) or highly polar aprotic solvents (like DMF or NMP), which face increasing regulatory scrutiny and have more significant health and environmental concerns.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
- 8. 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. 2,2,3,3,3-Pentafluoro-1-propanol - Hazardous Agents | Haz-Map [haz-map.com]
- 14. fishersci.ie [fishersci.ie]
- 15. fishersci.com [fishersci.com]
- 16. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
- 18. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Fluorotelomer alcohol biodegradation-direct evidence that perfluorinated carbon chains breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility in 2,2,3,3,3-Pentafluoropropanol (PFP)
Last Updated: January 3, 2026
Welcome to the technical support guide for utilizing 2,2,3,3,3-Pentafluoropropanol (PFP) as a solvent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to dissolving nonpolar compounds in this unique fluorinated alcohol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and use of PFP.
Q1: What is this compound (PFP) and why is it considered a unique solvent?
A1: this compound (PFP), with the formula CF₃CF₂CH₂OH, is a fluorinated alcohol that possesses a distinct combination of properties, making it a valuable and specialized solvent.[1][2] While its hydroxyl (-OH) group gives it polarity and the ability to act as a potent hydrogen bond donor, the heavily fluorinated ethyl group (CF₃CF₂-) creates a nonpolar, "fluorous" domain.[3] This dual nature allows it to dissolve a range of compounds, including some that are insoluble in common organic solvents or water.[1] Its key features include high thermal stability, chemical resistance, and the ability to enhance certain reaction rates.[1]
Q2: My compound is nonpolar. Why is it struggling to dissolve in PFP, which has a significant nonpolar "fluorous" segment?
A2: This is a common and insightful question. The challenge often arises from the strong self-aggregation of PFP molecules. The hydroxyl groups of PFP molecules can form extensive hydrogen-bonded networks with each other.[4] These solvent-solvent interactions can be so strong that they effectively "exclude" the nonpolar solute, making it difficult for the solute to find space within the solvent structure. For a nonpolar compound to dissolve, energy is required to overcome these strong PFP-PFP hydrogen bonds to create a cavity for the solute molecule. If the resulting solute-PFP interactions are not energetically favorable enough to compensate, solubility will be poor.
Q3: What makes PFP a strong hydrogen bond donor but a poor acceptor?
A3: The electron-withdrawing effect of the five fluorine atoms is the primary reason.[3] These highly electronegative atoms pull electron density away from the C-C and C-O bonds, which in turn makes the hydroxyl proton (-OH) more acidic and thus a much stronger hydrogen bond donor. Conversely, this same electron-withdrawing effect reduces the electron density on the oxygen atom, making it a very weak hydrogen bond acceptor.[3] This property is crucial for its ability to break up solute-solute aggregates (like peptides) but also contributes to its own strong self-aggregation.[4]
Part 2: Troubleshooting Guide for Solubility Issues
This section provides a systematic approach to resolving common solubility problems encountered during experiments.
Issue 1: My nonpolar compound shows virtually no solubility in pure PFP at room temperature.
This is the most frequent challenge. The following workflow provides a step-by-step approach to systematically address this issue.
Troubleshooting Workflow: Initial Insolubility
Caption: A step-by-step workflow for troubleshooting insolubility in PFP.
Protocol 1: Applying Physical Methods
Physical methods aim to provide the necessary activation energy to disrupt the PFP's hydrogen-bonded network and promote solute-solvent interaction.
-
Mechanical Agitation:
-
Action: Vigorously vortex the sample for 2-5 minutes.
-
Causality: This provides kinetic energy to break apart larger particles of the solute and increase the surface area available for interaction with the solvent.
-
-
Sonication:
-
Action: Place the sample vial in an ultrasonic bath for 15-30 minutes. Monitor the temperature to avoid overheating.
-
Causality: Ultrasonication creates transient microscopic bubbles (cavitation). Their collapse generates localized high energy, which is highly effective at disrupting both the solvent's self-aggregation and the solute's lattice energy, facilitating dissolution.
-
-
Gentle Heating:
-
Action: Warm the solution to 40-60°C using a water bath or heating block. Always ensure the vial is properly capped to prevent solvent evaporation.
-
Causality: Increasing the temperature provides thermal energy to the system, increasing molecular motion and helping to overcome the activation energy barrier required to break PFP-PFP hydrogen bonds. Caution: Check the thermal stability of your compound before heating.
-
Protocol 2: Introducing a Co-solvent
If physical methods are insufficient, modifying the solvent system with a co-solvent is the next logical step. A co-solvent can disrupt PFP's self-aggregation or improve interactions with the nonpolar solute.
-
Rationale for Co-solvent Selection: The goal is to introduce a molecule that can either interrupt the PFP hydrogen-bonding network or bridge the interaction gap between the "fluorous" PFP and the nonpolar solute. A synergistic effect is often observed where a solvent mixture enhances solubility more than either individual solvent.[5]
-
Co-solvent Selection & Starting Ratios:
| Co-solvent | Class | Starting Ratio (PFP:Co-solvent) | Mechanism of Action & Rationale |
| Dichloromethane (DCM) | Chlorinated | 9:1 to 4:1 | DCM is a polar aprotic solvent that can disrupt PFP's H-bonding network without strongly participating itself. It helps solvate nonpolar regions of the solute, avoiding phase separation.[5] |
| Toluene | Aromatic | 9:1 to 7:3 | The aromatic ring of toluene can establish favorable π-π interactions with aromatic moieties in the solute. It is highly effective for nonpolar compounds with aromatic functionality.[6][7] |
| Tetrahydrofuran (THF) | Ether | 9:1 to 4:1 | THF is a polar aprotic solvent and a hydrogen bond acceptor. It can interact with the hydroxyl group of PFP, disrupting the solvent network and improving overall solvation capacity for a wider range of solutes. |
| Hexafluoroisopropanol (HFIP) | Fluorinated Alcohol | 9:1 to 1:1 | HFIP is an even stronger hydrogen bond donor than PFP.[3] Adding it can create a more complex "fluorous" environment, which may be more favorable for highly fluorinated or complex nonpolar solutes. |
-
Step-by-Step Procedure: a. Prepare a stock solution of your chosen co-solvent. b. To your insoluble compound/PFP mixture, add the co-solvent dropwise while vortexing. c. Start with a small amount (e.g., to achieve a 9:1 PFP:co-solvent ratio) and assess solubility. d. If the compound remains insoluble, gradually increase the co-solvent concentration. e. After each addition, apply vortexing and, if necessary, gentle sonication to aid dissolution.
Issue 2: My solution is hazy or cloudy, suggesting aggregation or formation of colloidal particles.
This issue is common with peptides, proteins, or large organic molecules. Haze indicates that the compound is not fully solvated and is forming aggregates.[8][9]
Troubleshooting Workflow: Solution Haze/Aggregation
Caption: Decision tree for resolving solution haziness and aggregation.
Protocol 3: Mitigating Aggregation
-
Dilution:
-
Action: Dilute the sample with more PFP or the optimized PFP/co-solvent mixture.
-
Causality: Aggregation is often a concentration-dependent phenomenon.[10] Reducing the concentration can shift the equilibrium away from the aggregated state towards fully solvated individual molecules.
-
-
Modify Ionic Strength (for charged or polar nonpolar compounds):
-
Action: Add a small amount of salt (e.g., NaCl, KCl).
-
Causality: Electrostatic interactions can contribute to aggregation. Modifying the ionic strength of the medium can screen these charges, preventing molecules from sticking together.[9]
-
-
Adjust Apparent pH:
-
Action: For compounds with acidic or basic functional groups, add a trace amount of an acid (like trifluoroacetic acid, TFA) or a base (like diisopropylethylamine, DIPEA).
-
Causality: The protonation state of a molecule can significantly affect its conformation and intermolecular interactions. Ensuring the molecule is in a favorable charge state can prevent aggregation.
-
Self-Validation: Confirming True Solution
A protocol is only trustworthy if its outcome can be verified.
-
Visual Inspection: A true solution should be perfectly clear and transparent. The absence of haze or Tyndall effect (light scattering) when a laser pointer is shone through the sample is a good initial indicator.
-
Dynamic Light Scattering (DLS): For critical applications, DLS is an authoritative technique to confirm the absence of aggregates. A monodisperse sample with a particle size corresponding to the expected molecular dimension confirms a true solution. Aggregated samples will show large, often polydisperse, particle populations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the "booster effect" of fluorinated alcohol solvents: aggregation-induced conformational changes and cooperatively enhanced H-bonding. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uhplcs.com [uhplcs.com]
- 7. fortis-technologies.com [fortis-technologies.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. biopharminternational.com [biopharminternational.com]
Preventing side reactions when using 2,2,3,3,3-Pentafluoropropanol as a solvent
Technical Support Center: A Guide to 2,2,3,3,3-Pentafluoropropanol (PFP)
Welcome to the technical support center for this compound (PFP). This guide is designed for researchers, scientists, and drug development professionals who leverage the unique properties of PFP in their synthetic workflows. Our goal is to provide you with field-proven insights and actionable protocols to anticipate and prevent common side reactions, ensuring the integrity and success of your experiments.
This compound (also known as PFPOH) is a highly specialized fluorinated alcohol valued for its unique combination of properties: it is a polar, hydrogen-bond-donating solvent with low nucleophilicity and the ability to stabilize charged intermediates.[1][2][3][4] These attributes make it an excellent medium for a variety of transformations, from peptide synthesis to glycosylation reactions.[1][4][5] However, its distinct chemical nature, particularly its enhanced acidity compared to non-fluorinated alcohols, can lead to unexpected side reactions if not properly managed. This guide provides a structured approach to troubleshooting and prevention.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the use of PFP as a solvent.
Q1: PFP is often described as having "low nucleophilicity." Why does it sometimes participate in reactions as a nucleophile?
A: This is an excellent and crucial question. The "low nucleophilicity" of PFP is a relative term. The five electron-withdrawing fluorine atoms significantly reduce the electron density on the oxygen atom, making it a much weaker nucleophile than, for example, ethanol or propanol.[1][2] However, it is not completely inert. Under certain conditions, PFP can and will act as a nucleophile. This typically occurs when it is presented with a highly reactive electrophile, such as:
-
Highly Activated Carboxylic Acid Derivatives: Acid chlorides and anhydrides are potent electrophiles that can be attacked by PFP to form a pentafluoropropyl ester.[1]
-
Carbocation Intermediates: Reactions that generate carbocations or highly electrophilic intermediates can be "trapped" by the solvent, leading to the formation of a pentafluoropropyl ether.[1][5]
-
Forcing Conditions: High temperatures or prolonged reaction times can overcome the activation energy barrier for PFP to participate in a reaction, even with less reactive electrophiles.[2]
The key takeaway is to consider PFP's nucleophilicity as attenuated, not eliminated.
Q2: My mass spectrometry results show an unexpected peak with a mass corresponding to my substrate + 150 Da. What is this side product?
A: A mass increase of 150 Da strongly suggests the formation of an adduct with the PFP solvent (molar mass of PFP is 150.05 g/mol ).[1][6][7][8] This is one of the most common PFP-related side reactions. The specific structure of this adduct is either a pentafluoropropyl ester or a pentafluoropropyl ether .
-
Ester Formation: Occurs if your substrate is a carboxylic acid that becomes activated (e.g., by a coupling reagent or conversion to an acid chloride) during the reaction.[1]
-
Ether Formation: Occurs if your reaction generates a highly electrophilic center, such as a carbocation, which is then captured by the hydroxyl group of PFP.[5]
To mitigate this, you should re-evaluate your reaction conditions. Consider running the reaction at a lower temperature or, if possible, using a less reactive form of your electrophile.[1]
Q3: How does the acidity of PFP (pKa ≈ 11-12) affect my reaction?
A: The acidity of PFP is a critical parameter that is often overlooked. Due to the powerful inductive electron-withdrawing effect of the five fluorine atoms, PFP is significantly more acidic than simple alcohols like propanol (pKa ≈ 16).[9] An estimated pKa in the range of 11-12 means that PFP can be deprotonated by moderately strong bases.[9] This has two primary consequences:
-
Formation of the Pentafluoropropoxide Anion: In the presence of a strong base, PFP will be deprotonated to form its conjugate base, CF₃CF₂CH₂O⁻. While this alkoxide is also a weak nucleophile due to the fluorine atoms, it is still more reactive than the neutral alcohol and can participate in undesired nucleophilic reactions.
-
Proton Source: The acidic nature of PFP can interfere with reactions that require strictly aprotic or basic conditions. It can protonate sensitive reagents or intermediates, potentially inhibiting or altering the desired reaction pathway.
Q4: Can I use strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in PFP?
A: It is strongly discouraged. Using strong bases like hydrides, organolithiums, or amide bases will result in the rapid and exothermic deprotonation of the PFP solvent itself, rather than reacting with your intended substrate.[10] This will consume your base and generate the pentafluoropropoxide anion, fundamentally changing the reaction medium. If a base is required, you must use one that is not strong enough to deprotonate PFP. Weak, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are generally more suitable choices.
Section 2: Troubleshooting Guide: Symptoms & Solutions
This guide provides a systematic approach to diagnosing and solving common problems where PFP may be implicated as the cause.
| Symptom | Potential Cause (PFP-Related) | Recommended Corrective Actions |
| Low Yield / Incomplete Reaction | 1. Poor Solubility: Despite being polar, some non-polar reactants may have limited solubility in PFP.[2] 2. Aggregation: PFP is often used to disrupt aggregation, but in some cases, it may not be sufficient.[1] 3. Catalyst Incompatibility: The acidic nature of PFP can deactivate certain catalysts.[5] | 1a. Add a Co-solvent: Introduce a co-solvent like dichloromethane or acetonitrile to modify the medium's polarity.[1][2] 1b. Increase Temperature: Gently warm the reaction to improve solubility, but monitor closely for side product formation.[1][2] 2. Sonication: Use an ultrasonic bath to help dissolve starting materials and break up aggregates.[2] 3. Catalyst Screening: Ensure your catalyst is stable under mildly acidic conditions or consider increasing the catalyst loading.[5] |
| Formation of Multiple Products / Low Selectivity | 1. Ester/Ether Formation: The solvent is acting as a nucleophile and reacting with your substrate or intermediates.[1][5] 2. High Reaction Temperature: Elevated temperatures provide the activation energy for undesired reaction pathways.[2] 3. Solvent Impurities: Trace amounts of water or other impurities in the PFP can initiate side reactions.[1] | 1a. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature).[1][2] 1b. Use Less Reactive Reagents: If possible, avoid highly activated electrophiles like acid chlorides.[1] 2. Optimize Temperature: Systematically screen lower temperatures to find a balance between reaction rate and selectivity.[2] 3. Use High-Purity Solvent: Ensure you are using anhydrous PFP. If necessary, purify the solvent before use (see Protocol 1).[1][5] |
| Starting Material Decomposition | 1. Substrate Instability: Your starting material may be unstable to the acidic nature of PFP.[1] 2. Harsh Conditions: A combination of PFP and high temperature is degrading the substrate.[1] | 1. Add an Acid Scavenger: Introduce a non-nucleophilic base like a hindered pyridine to neutralize any trace acidity that could be causing decomposition. 2. Reduce Temperature: Immediately attempt the reaction at a significantly lower temperature.[1] 3. Consider an Alternative Solvent: If the substrate is fundamentally incompatible with PFP, a different solvent system may be required. |
Section 3: Key Prevention Strategies & Protocols
Proactive measures are the most effective way to prevent side reactions. The following strategies and protocols are designed to help you set up your experiments for success.
Protocol 1: Purification and Drying of this compound
To minimize side reactions from impurities like water, distillation of PFP is recommended, especially for moisture-sensitive reactions.[1]
Materials:
-
Commercial-grade this compound
-
Anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂)
-
Standard distillation apparatus (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Molecular sieves (3Å or 4Å, activated)
Step-by-Step Methodology:
-
Pre-Drying (Optional but Recommended): In a dry flask under an inert atmosphere, stir the PFP over a drying agent. For general use, anhydrous MgSO₄ is sufficient. For highly sensitive reactions requiring the rigorous exclusion of water, stir over CaH₂ overnight.
-
Causality Note: This step removes the bulk of any dissolved water. CaH₂ is a more reactive drying agent that will also neutralize any trace acidic impurities.
-
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware has been thoroughly oven-dried and cooled under a stream of inert gas.
-
Distillation: Filter the pre-dried PFP directly into the distillation flask. Heat the flask to the boiling point of PFP (approx. 80-81 °C).[2][4][7]
-
Collection: Collect the fraction that distills at a constant temperature. Discard the initial and final fractions, which may contain lower or higher boiling impurities.
-
Storage: Store the purified, anhydrous PFP in a sealed bottle containing activated molecular sieves under an inert atmosphere. This will maintain its dryness over time.
Protocol 2: General Procedure for Using a Non-Nucleophilic Base as an Acid Scavenger
This protocol is useful when your reaction involves acid-sensitive compounds or generates acidic byproducts that could catalyze the decomposition of your materials in PFP.
Materials:
-
Substrate and reagents for your reaction
-
Anhydrous PFP (from Protocol 1)
-
Non-nucleophilic base (e.g., 2,6-Lutidine or Proton-Sponge®)
-
Standard reaction glassware (oven-dried)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add your starting materials.
-
Solvent Addition: Add the anhydrous PFP solvent.
-
Scavenger Addition: Add the non-nucleophilic base (typically 1.1 to 1.5 equivalents relative to the potential acid source).
-
Causality Note: A non-nucleophilic, sterically hindered base is chosen because it is capable of sequestering stray protons (acting as a Brønsted base) but is too bulky to act as a nucleophile and attack your electrophilic centers, thus preventing it from becoming a source of side products itself.
-
-
Reagent Addition: Add the remaining reagents to initiate the reaction.
-
Workup: Proceed with your standard reaction workup. The protonated scavenger (now a salt) can often be removed with a simple aqueous wash.
Section 4: Visual Guides to PFP Reactivity
Diagram 1: Troubleshooting Workflow for PFP-Related Side Reactions
Caption: A logical workflow for troubleshooting PFP-mediated reactions.
Diagram 2: Common Side Reaction Pathways of PFP
Caption: Potential reaction pathways leading to side products in PFP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 422-05-9 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions in 2,2,3,3,3-Pentafluoropropanol
Welcome to the technical support center for optimizing chemical reactions in 2,2,3,3,3-Pentafluoropropanol (PFP). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this fluorinated alcohol to drive their synthetic chemistry forward. PFP's distinct characteristics, such as its strong hydrogen-bonding capacity, high polarity, and low nucleophilicity, can significantly enhance reaction rates and yields.[1][2] However, realizing these benefits requires a nuanced understanding of how to work with this powerful solvent.
This resource provides a structured approach to troubleshooting common issues and offers frequently asked questions (FAQs) to build a foundational understanding. Detailed experimental protocols are included to provide actionable starting points for your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound (PFP) as a reaction solvent?
A1: PFP offers several key benefits that can lead to improved reaction outcomes:
-
Enhanced Reaction Rates: PFP is a strong hydrogen bond donor, which allows it to stabilize charged intermediates and transition states.[2][3] This property can lead to significant acceleration of reaction kinetics, particularly for reactions proceeding through cationic intermediates.[1][3]
-
Improved Solubility: Its high polarity enables the dissolution of a wide range of substrates, including polar and charged molecules that may have limited solubility in common organic solvents.[1][2]
-
Low Nucleophilicity: Unlike many other protic solvents, the electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydroxyl group, minimizing its participation as a nucleophile in unwanted side reactions.[2][3]
-
Thermal Stability: With a boiling point of approximately 80-81°C, PFP is suitable for reactions that require elevated temperatures.[2][4]
Q2: My starting materials are not dissolving in PFP. What are my options?
A2: While PFP is highly polar, some compounds may still exhibit poor solubility. Here are a few strategies to address this:
-
Co-solvents: Introducing a co-solvent can modulate the polarity of the reaction medium.[2] Dichloromethane, toluene, or acetonitrile are common choices. Experimenting with different ratios is key to finding the optimal mixture.[2]
-
Temperature: Gently warming the mixture can improve the solubility of your starting materials.[2]
-
Sonication: Utilizing an ultrasonic bath can aid in the dissolution of particularly stubborn solids.[2]
Q3: What are the most common side reactions to be aware of when using PFP?
A3: The most frequently observed side reaction is the formation of ether byproducts.[1] Although PFP has low nucleophilicity, it can still act as a nucleophile, especially at higher temperatures or in the presence of highly reactive electrophiles.[1] If ether formation is a problem, consider lowering the reaction temperature.[1]
Q4: How can I effectively remove PFP after my reaction is complete?
A4: PFP's boiling point of around 80-81°C allows for its removal via rotary evaporation.[2] However, its polarity can sometimes make complete removal challenging.[2]
-
Azeotropic Removal: Adding a solvent like toluene and performing several cycles of rotary evaporation can help to azeotropically remove the final traces of PFP.[2]
-
Aqueous Extraction: Extensive washing with water during the work-up can also effectively remove PFP.
Q5: Is PFP compatible with my catalyst?
A5: PFP is generally compatible with a broad range of catalysts. However, there are a couple of potential issues to be mindful of:
-
Catalyst Deactivation: The acidic proton of PFP could potentially interact with and deactivate certain sensitive catalysts.[2] If you suspect this is occurring, you might consider using a non-protic fluorinated solvent or adding a non-coordinating base.[2]
-
Ligand Exchange: While PFP is weakly coordinating, the possibility of ligand exchange with some metal complexes exists.[2] It is always advisable to run a small-scale test reaction to confirm compatibility.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction or Low Conversion | Insufficient reaction time or temperature. | Increase the reaction time and/or gradually increase the temperature in 5-10°C increments.[2] |
| Low reactant concentration. | If solubility permits, increase the concentration of the reactants.[2] | |
| Catalyst inactivity or poisoning. | Ensure the catalyst is handled under appropriate inert conditions. Consider screening alternative catalysts or adding a co-catalyst.[2] | |
| Presence of water. | Use freshly dried solvent and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | |
| Formation of Multiple Products/Low Selectivity | Reaction temperature is too high. | Try running the reaction at a lower temperature to minimize the formation of undesired byproducts.[2] |
| Ether formation as a side reaction. | Lower the reaction temperature. If possible, use a less reactive electrophile.[1] | |
| Hydrolysis of starting materials or products. | Ensure all reaction components are anhydrous.[1] | |
| Polymerization or decomposition. | Lower the reaction temperature and/or the concentration of reactants.[1] | |
| Difficult Product Isolation | High boiling point of PFP. | Follow recommended work-up procedures, such as extensive aqueous extraction or azeotropic removal with a solvent like toluene.[1][2] |
| Product is soluble in the aqueous phase. | If your product is polar, it may be lost during aqueous work-up. Try back-extracting the aqueous layers with a different organic solvent.[1] A 3:1 mixture of chloroform and isopropanol can be effective for extracting polar compounds. | |
| Inconsistent Results | Variable solvent quality. | Ensure the purity of the PFP. If necessary, purify the solvent before use.[1] |
| Atmospheric contamination. | Some reactions are sensitive to air or moisture. Ensure the reaction is set up under an inert atmosphere.[2] |
Experimental Protocols
Here are detailed, step-by-step methodologies for common reactions where PFP can be a beneficial solvent.
Protocol 1: Ketone Reduction using Sodium Borohydride
This protocol outlines the reduction of a ketone to a secondary alcohol.
Materials:
-
Ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
2,2,3,3,3-Pentafluoro-1-propanol
Procedure:
-
In a round-bottom flask, dissolve the ketone in 2,2,3,3,3-pentafluoro-1-propanol.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add sodium borohydride in portions to the stirred solution.[1]
-
Allow the reaction to stir at 0 °C and then warm to room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C.[1]
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.[1]
-
Wash the organic layer with water (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude alcohol by column chromatography or recrystallization.[1]
Protocol 2: Swern-Type Oxidation
This protocol describes the oxidation of a primary alcohol to an aldehyde.
Materials:
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Primary alcohol (1.0 eq)
-
Triethylamine (5.0 eq)
-
Anhydrous 2,2,3,3,3-Pentafluoro-1-propanol
-
Anhydrous Dichloromethane (DCM) (as co-solvent)
Procedure:
-
Stir for 15 minutes.[1]
-
Add a solution of the primary alcohol in a 1:1 mixture of anhydrous PFP and DCM dropwise.[1]
-
Stir for 30-60 minutes at -78 °C.[1]
-
Add triethylamine dropwise, and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.[1]
-
Quench the reaction with water.[1]
-
Transfer the mixture to a separatory funnel and separate the layers.[1]
-
Extract the aqueous layer with DCM (2x).[1]
-
Combine the organic layers and wash with dilute HCl, saturated NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
Visualizing Experimental Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: A workflow for systematic reaction optimization in PFP.
Caption: The role of PFP in stabilizing reaction intermediates.
Safety and Handling
Proper handling of this compound is crucial for ensuring a safe laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5][6]
-
Storage: Store PFP in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][6] It is incompatible with strong oxidizing agents, strong acids, strong bases, and acid anhydrides.[7]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[5][6]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][6]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][7]
-
Physicochemical Data
A summary of key physical and chemical properties of PFP is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₃H₃F₅O |
| Molecular Weight | 150.05 g/mol [4][8] |
| Boiling Point | 80-81 °C[4] |
| Density | 1.505 g/mL at 25 °C[9] |
| Refractive Index (n20/D) | 1.288[8] |
| CAS Number | 422-05-9[4][6] |
This technical guide is intended to serve as a comprehensive resource for optimizing your reactions in this compound. By understanding its properties and employing systematic troubleshooting, you can harness the full potential of this unique solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.ie [fishersci.ie]
- 6. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal and Recovery of 2,2,3,3,3-Pentafluoropropanol (PFP) from Reaction Mixtures
Welcome to the technical support center for 2,2,3,3,3-Pentafluoropropanol (PFP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for the removal and recovery of PFP from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with removing this compound (PFP) from reaction mixtures?
A1: The main difficulties in removing PFP stem from its physical properties. It has a relatively high boiling point of approximately 80-82°C, which can be close to that of some products.[1][2][3][4][5] Additionally, PFP has the potential to form azeotropes—mixtures that boil at a constant temperature—with common organic solvents, making separation by simple distillation challenging.[1] Its polarity also allows it to be soluble in both aqueous and organic phases, which can complicate straightforward extractions.[1]
Q2: What are the most common and effective methods for removing and recovering PFP?
A2: Several methods are commonly employed, with the choice depending on the properties of the desired product and the other components in the reaction mixture. The most prevalent techniques include:
-
Aqueous Extraction (Washing): This is particularly effective for removing PFP from less polar organic solvents.[1]
-
Rotary Evaporation (Vacuum Distillation): This method is suitable for removing PFP from non-volatile and thermally stable compounds.[1]
-
Azeotropic/Extractive Distillation: These are more advanced techniques used when PFP forms an azeotrope with the product or another solvent, or when their boiling points are very close.[1][6][7]
-
Adsorption: Using materials like activated carbon can be effective for removing residual PFP from solutions.[8][9]
Q3: How can I accurately determine the concentration of residual PFP in my sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and sensitive analytical technique for quantifying residual PFP.[1] A validated GC-MS method can provide precise measurements of PFP in your final product.[1] PFP is also used as a derivatization reagent for GC analysis of other compounds.[2][4][5]
Q4: What are the critical safety precautions to take when handling PFP?
A4: PFP is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][10] It is crucial to handle PFP in a well-ventilated area, preferably within a chemical fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][10][13]
Q5: What are the environmental considerations for disposing of PFP waste?
A5: PFP is a halogenated organic solvent and should be disposed of as hazardous waste.[14][15] Do not pour PFP waste down the drain.[14][15] It should be collected in a designated, properly labeled, and sealed container for halogenated waste.[16] Follow your institution's and local regulations for hazardous waste disposal.[14][16][17]
Troubleshooting Guides
Issue 1: Incomplete PFP Removal After Aqueous Extraction
-
Symptoms:
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Washes | Increase the number of aqueous washes from 1-2 to 3-5. If possible, monitor the PFP concentration in the organic layer after each wash to determine the optimal number of extractions.[1] |
| Poor Partitioning | Increase the volume of the aqueous phase for each wash. For the final wash, use a saturated brine (NaCl) solution. This increases the polarity of the aqueous phase and "salts out" the PFP from the organic layer by decreasing its solubility.[1] |
| Emulsion Formation | Emulsions can trap PFP and hinder efficient separation. To break an emulsion, you can add brine, gently swirl the separatory funnel instead of shaking vigorously, or filter the mixture through a pad of Celite.[1] |
| Product is Water-Soluble | If your product has some solubility in water, you may lose some of it during the extraction. In this case, consider alternative methods like vacuum distillation or chromatography.[1] |
Experimental Protocol: Standard Aqueous Wash for PFP Removal
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure.[1]
-
Allow the layers to fully separate.
-
Drain the lower aqueous layer.
-
Repeat steps 2-5 for the desired number of washes.
-
For the final wash, use a saturated brine solution.
-
Drain the brine layer and collect the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.[1]
Issue 2: PFP Remains After Rotary Evaporation (Vacuum Distillation)
-
Symptoms:
-
PFP is still present in the product after extensive rotary evaporation.
-
The product appears to co-distill with the PFP.
-
The boiling point of the mixture seems lower than expected for the pure product.[1]
-
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Azeotrope Formation | PFP may form a minimum-boiling azeotrope with your solvent or product, making separation by simple distillation difficult. Consider adding a co-solvent (entrainer) that forms a lower-boiling azeotrope with PFP to facilitate its removal (azeotropic distillation).[1] Alternatively, switch to a different removal method like aqueous extraction. |
| Insufficient Vacuum | A sufficiently low vacuum is required to effectively remove PFP at a lower temperature. Ensure your vacuum pump is in good working order and all connections are properly sealed.[1] |
| Product Instability | If your product is thermally sensitive, high temperatures during evaporation can lead to degradation. Use a lower bath temperature and a higher vacuum. |
| Co-distillation | If the product has a similar vapor pressure to PFP, it may co-distill. In this case, a more advanced technique like fractional distillation or chromatography may be necessary. |
Experimental Protocol: Optimized Rotary Evaporation for PFP Removal
-
Ensure your rotary evaporator has a proper vacuum seal and use a bump trap to prevent product carry-over.[1]
-
Set the water bath temperature to a level that is safe for your product but will facilitate PFP evaporation (e.g., 40-50°C).[1]
-
Gradually decrease the pressure to initiate evaporation.
-
Once the bulk of any lower-boiling solvents is removed, you can cautiously increase the bath temperature or decrease the pressure to remove the residual PFP, while carefully monitoring for any signs of product instability.[1]
-
If PFP persists, consider adding a small amount of a high-boiling, non-azeotropic solvent (like toluene) and re-evaporating. This can help to "chase" out the last traces of PFP.[1]
Issue 3: Difficulty Separating PFP from a Product with a Similar Boiling Point
-
Symptoms:
-
Simple and vacuum distillation fail to provide a clean separation of PFP from the desired product.[1]
-
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Close Boiling Points | When the boiling points of PFP and your product are very close, simple distillation is ineffective. Consider using fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation. |
| Azeotrope Formation | PFP may be forming an azeotrope with your product. In this scenario, extractive distillation is a viable option. This involves adding a high-boiling solvent that alters the relative volatility of PFP and your product, thereby breaking the azeotrope and allowing for separation.[1] |
Data and Methodologies
Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃F₅O | [11][18][19] |
| Molecular Weight | 150.05 g/mol | [4][11][18] |
| Boiling Point | 80-82 °C | [2][3][4][5] |
| Density | 1.505 g/mL at 25 °C | [2][4][5][18] |
| Refractive Index | n20/D 1.288 | [2][3][4][5] |
| Appearance | Colorless liquid | [19] |
| Water Solubility | 21.9 g/L at 25°C | [19] |
Comparison of Common PFP Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Extraction | Partitioning between immiscible liquids based on solubility. | Simple, fast, and does not require heat. | Can be inefficient if PFP partitions poorly; risk of product loss if it is water-soluble; can form emulsions.[1] | Removing PFP from non-polar organic solvents when the product is not water-soluble. |
| Rotary Evaporation | Removal of volatile components under reduced pressure. | Effective for non-volatile products; allows for solvent recovery. | Can be slow for PFP; risk of co-distillation with volatile products; potential for azeotrope formation.[1] | Removing PFP from thermally stable, non-volatile products. |
| Azeotropic Distillation | Adding an entrainer to form a new, lower-boiling azeotrope with PFP. | Can break PFP-product azeotropes and separate components with close boiling points. | Requires an additional separation step to remove the entrainer. | Separating PFP when it forms an azeotrope with the product or another solvent. |
| Extractive Distillation | Altering the relative volatility of components by adding a high-boiling solvent. | Can separate components with close boiling points and break azeotropes.[1] | Requires a high-boiling solvent that does not form an azeotrope with the product; requires an additional separation step. | Complex separations where other methods fail. |
| Adsorption | Using a solid adsorbent to bind PFP. | High selectivity possible; can be used for final polishing to remove trace amounts. | Adsorbent capacity is finite and may require regeneration or disposal; can be slow. | Removing trace amounts of PFP from a product solution. |
Visualized Workflows
Decision-Making for PFP Removal
Caption: A decision tree for selecting the appropriate PFP removal method.
Aqueous Extraction Workflow
Caption: Step-by-step workflow for aqueous extraction of PFP.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [stenutz.eu]
- 4. 2,2,3,3,3-ペンタフルオロ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2,3,3,3-五氟-1-丙醇 derivatization grade (GC derivatization), LiChropur™, ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. US5085739A - Separation of the propyl alcohols from water by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 8. Successful removal of fluoride from aqueous environment using Al(OH)3@AC: column studies and breakthrough curve modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijret.org [ijret.org]
- 10. daikinchemicals.com [daikinchemicals.com]
- 11. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.ie [fishersci.ie]
- 14. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 17. wattbarind.com [wattbarind.com]
- 18. benchchem.com [benchchem.com]
- 19. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Phase Separation in 2,2,3,3,3-Pentafluoropropanol (PFP) Mixed-Solvent Systems
Welcome to the technical support center for scientists and researchers utilizing 2,2,3,3,3-Pentafluoropropanol (PFP) in mixed-solvent systems. PFP is a versatile fluorinated alcohol prized for its unique solvent properties, including strong hydrogen bond donating capabilities and the ability to solubilize a wide range of compounds.[1][2] However, its distinct physicochemical characteristics can also lead to challenges, most notably phase separation, when combined with other solvents, buffers, or solutes.
This guide provides in-depth, experience-driven answers to common troubleshooting questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve formulation challenges effectively.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've mixed PFP with a co-solvent and water, and it separated into two layers. Why is this happening?
A1: The Core Issue: The Miscibility Gap
Phase separation in a PFP-containing system is fundamentally due to the mixture's composition entering a "miscibility gap".[3] This is a region of compositions and temperatures where the components are not fully soluble in one another, leading to the formation of two distinct liquid phases.[3]
Underlying Mechanisms:
-
Disruption of Hydrogen-Bonding Networks: Water, PFP, and many organic co-solvents are held together by a delicate network of hydrogen bonds. PFP is a particularly strong hydrogen bond donor but a weaker acceptor.[2] When the ratios of components are imbalanced, these networks can be disrupted. If the new interactions (e.g., PFP-PFP, water-water) are energetically more favorable than the mixed interactions (PFP-water), the system will minimize its free energy by separating.[4]
-
Polarity Mismatch: While PFP is polar, its fluorinated tail gives it significant non-polar character.[1] When mixed with highly polar solvents like water and less polar organic solvents (e.g., Toluene, Heptane), a stable homogeneous phase may not be possible across all concentrations. The principle of "like dissolves like" is key; large differences in polarity between the components of the mixture increase the likelihood of phase separation.[5]
Immediate Troubleshooting Steps:
-
Adjust Solvent Ratios: Methodically alter the volume percentages of PFP, your co-solvent, and the aqueous phase. Often, a small change can move the system out of the miscibility gap.
-
Introduce a "Bridging" Solvent: If you are mixing a polar (e.g., water) and a non-polar solvent with PFP, they may be immiscible. Adding a mutually miscible solvent, like isopropanol or acetonitrile, can create a stable single phase.[6]
Q2: My PFP mixture was a clear, single phase at room temperature, but it turned cloudy and separated when I cooled it down (or heated it up). What is the cause?
A2: Temperature-Dependent Solubility: UCST and LCST Behavior
This phenomenon is a classic example of temperature-dependent miscibility. Many solvent mixtures exhibit either an Upper Critical Solution Temperature (UCST) or a Lower Critical Solution Temperature (LCST).[3][7]
-
Upper Critical Solution Temperature (UCST): This is more common. The mixture is only miscible above a certain temperature.[8] If your solution separates upon cooling, it has a UCST. Below this temperature, the kinetic energy of the molecules is insufficient to overcome the energetically favorable interactions between like molecules, leading to separation.[8][9]
-
Lower Critical Solution Temperature (LCST): This is less common but observed in some systems, particularly those with strong, specific interactions like hydrogen bonding (e.g., nicotine-water).[3][7] Here, the mixture is only miscible below a certain temperature.[7] Separation upon heating occurs because increased thermal energy disrupts the specific, ordered interactions (like hydrogen bonds) that were holding the different components together, leading to an entropy-driven demixing.[9][10]
Troubleshooting Strategy:
-
Controlled Temperature Adjustment: If separation occurs on cooling (UCST behavior), gently warm the solution. If it occurs on heating (LCST behavior), cool the solution.
-
Compositional Adjustment: The exact UCST or LCST is highly dependent on the precise composition of the mixture.[11] By slightly altering the solvent ratios, you can often shift the critical temperature outside of your experimental operating range.
Q3: The solvent mixture was perfectly stable until I added my drug candidate (solute). It immediately turned cloudy or separated. How can I resolve this?
A3: Solute-Induced Phase Separation
Adding a solute (your drug, a salt, etc.) fundamentally changes the thermodynamics of the solvent system. This can trigger phase separation through several mechanisms:
-
"Salting Out": This is a common effect where the added solute has a higher affinity for one solvent component over the others. For example, if you add a polar, ionic salt to a PFP/water/acetonitrile mixture, the salt ions will preferentially interact with and organize the highly polar water molecules. This effectively "removes" water from the bulk solvent mixture, disrupting the delicate balance of interactions holding the PFP and acetonitrile in solution and causing them to phase separate.[12][13]
-
Solute Insolubility: The simplest cause is that your solute is not sufficiently soluble in the specific solvent mixture you've created.
-
Disruption of Solvent Structure: The solute molecules themselves can disrupt the hydrogen-bonding network of the solvents.[14] If the solute is large or has specific functional groups, it can act as a template for one solvent component, effectively excluding the others and inducing separation.
Below is a workflow to systematically address this issue.
Caption: Troubleshooting workflow for solute-induced phase separation.
Q4: My formulation contains a buffer, and I suspect it's causing the phase separation. Does pH or the choice of buffer species matter?
A4: Yes, both are critically important.
Buffers are, by definition, salts, and they can induce phase separation just like any other solute.
-
pH Effects: The pH of the aqueous component of your mobile phase is a critical parameter.[15] For ionizable analytes, a change in pH can alter their charge state.[16] An ionized (charged) form of a molecule is typically much more polar and hydrophilic than its neutral form. If your mobile phase is predominantly organic (containing PFP), converting your analyte to its ionized form by adjusting the pH can drastically lower its solubility in the mixture, causing it to precipitate or force the solvent system to phase separate. Always measure the pH of the aqueous portion before mixing it with the organic solvents, as the apparent pH can shift after adding an organic modifier.[17]
-
Buffer Species and Concentration: Different buffer species have different solubilities in mixed organic/aqueous systems. Phosphate buffers, for instance, are notorious for precipitating when mixed with high concentrations of organic solvents like acetonitrile.[6] Furthermore, high buffer concentrations increase the ionic strength of the solution, which promotes the "salting out" effect described in Q3.[12]
Best Practices for Buffered PFP Systems:
-
Use the Lowest Effective Buffer Concentration: Start with a low buffer concentration (e.g., 10-20 mM) and only increase if necessary for peak shape or stability.
-
Choose Organic-Solvent-Tolerant Buffers: Buffers like ammonium formate or ammonium acetate are generally more soluble in high-organic-content mobile phases than phosphate buffers.[18]
-
Test for Buffer Precipitation: Before adding your valuable analyte, prepare your intended PFP/co-solvent/buffered aqueous mixture and check for stability. Chill it, warm it, and let it sit to ensure no precipitation occurs over your experimental timeframe.
Experimental Protocol & Data
Protocol: Systematic Solvent System Stability Screening
This protocol provides a structured approach to identifying a stable, single-phase solvent system for a poorly soluble compound using PFP.
Objective: To determine the boundaries of the miscibility gap for a ternary system (PFP/Co-solvent/Aqueous) in the presence of a target solute.
Materials:
-
This compound (PFP)
-
Co-solvent of choice (e.g., Acetonitrile, Methanol)
-
Aqueous phase (e.g., Deionized Water, 10 mM Ammonium Acetate buffer)
-
Target solute (your drug or compound of interest)
-
Vortex mixer
-
Centrifuge
Methodology:
-
Prepare a Concentrated Solute Stock: Dissolve your target solute in pure PFP (or the solvent in which it is most soluble) to create a concentrated stock solution (e.g., 10 mg/mL). This minimizes the volume of solute addition needed.
-
Create a Solvent Ratio Grid: In a 96-well plate or a series of microcentrifuge tubes, prepare a grid of solvent mixtures. For a PFP/Acetonitrile/Water system, you might vary PFP from 10% to 80% and Acetonitrile from 10% to 80%, with water making up the remainder.
-
Introduce the Solute: Add a small, fixed volume of your concentrated solute stock to each solvent mixture (e.g., add 5 µL of stock to 95 µL of the pre-mixed solvents).
-
Equilibrate and Observe:
-
Vortex each mixture thoroughly for 30 seconds.
-
Allow the mixtures to equilibrate at the desired experimental temperature for at least 30 minutes.
-
Visually inspect each mixture for clarity (single phase) or cloudiness/layering (phase separation).
-
-
Confirm with Centrifugation (Optional): For mixtures that are only slightly cloudy (micro-emulsions), centrifuge at high speed (e.g., >10,000 x g) for 5 minutes. The presence of a pellet or a distinct interface confirms phase separation.
-
Map the Miscibility Gap: Record the results in a table or plot them on a ternary phase diagram to visualize the stable (single-phase) formulation window.
Data Presentation: PFP Miscibility with Common Solvents
The following table summarizes the general miscibility of PFP with solvents commonly used in research and drug development. This should be used as a starting point for formulation development.
| Solvent | Chemical Class | Polarity | Miscibility with PFP | Notes |
| Water | Protic | High | Partially Miscible | Forms a miscibility gap; temperature and composition dependent. |
| Methanol | Protic Alcohol | High | Miscible | Generally a good co-solvent with PFP and water.[5] |
| Ethanol | Protic Alcohol | High | Miscible | Similar to methanol. |
| Isopropanol | Protic Alcohol | Medium | Miscible | Excellent "bridging" solvent.[6] |
| Acetonitrile | Aprotic Polar | Medium | Miscible | Widely used co-solvent, but can phase separate from PFP/water. |
| Dichloromethane | Halogenated | Medium | Miscible | Useful for extraction but less common in chromatography. |
| Tetrahydrofuran (THF) | Ether | Medium | Miscible | Good miscibility. |
| Heptane / Hexane | Aliphatic HC | Non-Polar | Immiscible | Will readily phase separate. |
| Toluene | Aromatic HC | Non-Polar | Immiscible | Will readily phase separate. |
This table provides general guidance. Miscibility can be affected by temperature, pressure, and the presence of solutes.
Visualizing the Problem: Solvent Network Disruption
The diagram below illustrates the concept of solute-induced phase separation at a molecular level.
Caption: Solute preferentially interacting with water, disrupting the network and causing a phase split.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 422-05-9 | Benchchem [benchchem.com]
- 3. Phase separation - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Phase Separation in Aqueous Two-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Solvent miscibility | Waters [help.waters.com]
- 7. Lower critical solution temperature - Wikipedia [en.wikipedia.org]
- 8. Upper critical solution temperature - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Phase behavior in multicomponent mixtures [frontiersin.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. condensates.com [condensates.com]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. silicycle.com [silicycle.com]
Technical Support Center: Stabilizing Reactive Intermediates with 2,2,3,3,3-Pentafluoropropanol (PFP)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for utilizing 2,2,3,3,3-Pentafluoropropanol (PFP). This guide is designed to provide you with in-depth, practical insights into leveraging this unique fluorinated alcohol to stabilize reactive intermediates and enhance challenging chemical transformations.
While its cousins, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are more extensively documented, PFP offers a distinct set of properties that can be advantageous in specific synthetic contexts.[1] This resource synthesizes direct data on PFP with field-proven knowledge from the broader class of fluorinated alcohols to offer a comprehensive troubleshooting framework. We will explore the mechanistic underpinnings of these solvents, address common experimental hurdles, and provide validated protocols to streamline your research.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses foundational questions about PFP, its mechanism of action, and its place within the family of fluorinated alcohol solvents.
Q1: What is this compound (PFP) and what are its key properties for organic synthesis?
2,2,3,3,3-Pentafluoro-1-propanol (PFP) is a polar, protic fluorinated alcohol.[2][3][4] Its potent electron-withdrawing fluorine atoms create a unique chemical environment, leading to several properties that are highly valuable in synthesis:
-
Strong Hydrogen Bond Donor: The electron-deficient hydroxyl proton makes PFP a powerful hydrogen-bond donor, capable of activating electrophiles and stabilizing anions.[5]
-
High Ionizing Power: PFP's polarity helps to stabilize charged intermediates, such as carbocations, facilitating reactions that proceed through these species.[6][7]
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing effect of the pentafluoroethyl group significantly reduces the nucleophilicity of the oxygen atom. This allows it to act as a non-participating solvent in reactions involving highly reactive electrophiles, minimizing unwanted side products.[1][5]
-
Thermal and Chemical Stability: The strong carbon-fluorine bonds impart exceptional stability, allowing for a wide range of reaction conditions.[3]
Q2: How exactly does PFP stabilize reactive cationic intermediates?
The stabilization of cationic intermediates by fluorinated alcohols like PFP is a multi-faceted phenomenon, primarily driven by two key interactions:
-
Hydrogen Bonding: PFP can act as a strong hydrogen bond donor to the counter-anion of the cationic intermediate. This interaction disperses the negative charge of the anion, effectively "freeing" the cation from a tight ion pair and making it more susceptible to reaction with the desired nucleophile.
-
Charge-Dipole Interactions: Recent studies have highlighted the importance of intermolecular charge-dipole interactions.[6][7] The highly polarized C-F bonds within the PFP molecule create strong dipoles. These dipoles can orient themselves around a cationic center, providing a stabilizing electrostatic interaction that lowers the energy of the intermediate.[6][7] This effect is crucial for the success of many synthetic methods that rely on the formation of transient cationic species.[6][7]
Caption: PFP stabilizes cationic intermediates via charge-dipole interactions and hydrogen bonding with the counter-anion.
Q3: How does PFP compare to its more common analogs, TFE and HFIP?
The choice between PFP, TFE, and HFIP depends on the specific requirements of the reaction, such as desired acidity, boiling point for removal, and solubilizing power. HFIP is generally the most effective at stabilizing cations due to its higher acidity and hydrogen-bond donating strength, but PFP can be a useful, less volatile alternative.[1]
| Property | This compound (PFP) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 422-05-9 | 75-89-8 | 920-66-1 |
| Molecular Weight | 150.05 g/mol [2] | 100.04 g/mol | 168.04 g/mol |
| Boiling Point | ~81 °C[8][9] | ~74 °C | ~58 °C |
| Density (25 °C) | ~1.505 g/mL[2][9] | ~1.39 g/mL | ~1.596 g/mL |
| pKa | Not readily available | ~12.4 | ~9.3 |
| Acidity Trend | Low <--- | ---> High | |
| Volatility Trend | Low <--- | ---> High |
Q4: What are the primary safety considerations when working with PFP?
As with all fluorinated compounds, proper safety protocols are essential.
-
Handling: Always handle PFP in a well-ventilated chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (consult the Safety Data Sheet for specific material recommendations), and a lab coat.[10][12]
-
Storage: Store PFP in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[8][10][13]
-
Toxicity: PFP is harmful if swallowed or inhaled and may cause skin and eye irritation.[9][10][14] Prolonged or repeated exposure may cause organ damage.[8][9]
Always consult the manufacturer's specific Safety Data Sheet (SDS) before beginning any work. [11]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to resolving common problems encountered when using PFP.
Issue 1: Low or No Product Yield
Low yield is a frequent challenge when developing new methodologies. The following workflow can help diagnose the underlying cause.
Caption: A systematic workflow for troubleshooting low reaction yields when using PFP.
-
Potential Cause A: Insufficient Intermediate Stabilization. While PFP is a good stabilizing solvent, highly unstable intermediates may require a more aggressive environment.
-
Solution: Consider using neat PFP instead of a co-solvent. For particularly challenging cases, switching to the more acidic and more effective HFIP may be necessary.[1] Additionally, the introduction of weakly coordinated fluorine-containing anions (e.g., from salts like NaBF₄ or LiNTf₂) can further stabilize cationic intermediates through charge-dipole interactions, improving yields.[6][7]
-
-
Potential Cause B: Sub-optimal Reaction Temperature. Many reactions in fluorinated alcohols require thermal energy to overcome activation barriers.
-
Solution: If your reaction is running at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, then to PFP's boiling point of ~81 °C). Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.[15]
-
Issue 2: Formation of Unexpected Side Products
-
Potential Cause A: Nucleophilic Attack by PFP. Although PFP is a weak nucleophile, it can react with extremely reactive electrophiles (e.g., activated acyl chlorides, triflates).
-
Solution: Perform the reaction at a lower temperature to reduce the rate of this side reaction. If the problem persists, HFIP is a less nucleophilic alternative.[16]
-
-
Potential Cause B: Substrate/Reagent Solubility Issues. Fluorinated alcohols may not be ideal solvents for very non-polar reactants.
-
Solution: Employ a co-solvent to improve solubility. Dichloromethane (DCM) is often a good choice as it is largely inert and miscible with PFP. However, be aware that using a co-solvent can dilute the stabilizing effect of the PFP.[17]
-
Issue 3: Difficulty with Work-up and Product Isolation
-
Potential Cause: High Boiling Point and Water Solubility of PFP. PFP has a higher boiling point than many common organic solvents (81 °C) and has some water solubility (21.9 g/L), which can complicate removal by standard rotary evaporation or simple aqueous extraction.[8][18]
-
Solution: A robust extraction protocol is necessary. Dilute the reaction mixture with a larger volume of a non-polar organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer multiple times with water or brine to pull the PFP into the aqueous phase. For highly sensitive products, a carefully performed distillation may be required.
-
Protocols and Methodologies
The following protocols provide a starting point for utilizing PFP in your experiments.
Protocol 1: General Procedure for a Trial Reaction in PFP (e.g., Electrophilic Aromatic Substitution)
This protocol outlines a general method for assessing the efficacy of PFP as a solvent for a reaction involving a cationic intermediate.
-
Preparation: To a clean, dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the aromatic substrate (1.0 eq).
-
Dissolution: Add anhydrous PFP (0.1 M - 0.5 M concentration) via syringe and stir until the substrate is fully dissolved.
-
Cooling (Optional): Cool the solution to 0 °C in an ice bath if the reaction is expected to be highly exothermic.
-
Reagent Addition: Add the electrophile (e.g., an activated alkyl halide or acyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. If no reaction is observed, gradually heat the mixture.
-
Quenching: Once the reaction is complete, carefully quench by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Work-up: Proceed with the work-up as described in Protocol 2.
Protocol 2: Post-Reaction Work-up for PFP Removal
-
Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, 3x the volume of PFP used).
-
Extraction: Wash the organic layer with water (3 x volumes). Follow with a wash of saturated aqueous sodium chloride (brine) (1 x volume).
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by standard methods, such as column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2,2,3,3,3-ペンタフルオロ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.ie [fishersci.ie]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. 2,2,3,3,3-Pentafluoro-1-propanol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rua.ua.es [rua.ua.es]
- 18. echemi.com [echemi.com]
Minimizing impurities in the synthesis of 2,2,3,3,3-Pentafluoropropanol
Welcome to the Technical Support Center for the synthesis of 2,2,3,3,3-Pentafluoropropanol (PFP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you minimize impurities and achieve high-purity PFP in your laboratory.
Introduction: The Critical Role of Purity in this compound Applications
This compound (PFP) is a versatile fluorinated alcohol with a wide range of applications in the pharmaceutical, agrochemical, and material science industries.[1] Its unique properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds, make it a valuable solvent and building block in organic synthesis. However, the presence of impurities can significantly impact the outcome of these applications, leading to side reactions, reduced yields, and compromised product quality. This guide will address the common challenges in PFP synthesis and provide practical solutions to obtain a high-purity product.
Common Synthesis Routes and Potential Impurities
Two primary routes are commonly employed for the synthesis of this compound:
-
Reduction of Pentafluoropropionic Acid Derivatives: This involves the reduction of starting materials like ethyl pentafluoropropionate or pentafluoropropionyl chloride.
-
Telomerization of Tetrafluoroethylene: This process involves the reaction of tetrafluoroethylene with methanol.
Each route presents a unique impurity profile that must be carefully managed.
Troubleshooting Guide: Reduction of Pentafluoropropionic Acid Derivatives
This section addresses common issues encountered during the synthesis of PFP via the reduction of ethyl pentafluoropropionate.
Q1: My final product is contaminated with unreacted ethyl pentafluoropropionate. What are the likely causes and how can I resolve this?
A1: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical.
-
Causality:
-
Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols.[2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently without the use of activating agents.[3][4] An insufficient molar equivalent of the reducing agent will result in incomplete conversion.
-
Low Reaction Temperature: While initial addition of the reducing agent is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion.
-
Poor Quality Reducing Agent: LiAlH₄ is highly reactive and can degrade upon exposure to moisture. Using old or improperly stored reagent will reduce its efficacy.
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored LiAlH₄.
-
Optimize Stoichiometry: Ensure at least a 1:1 molar ratio of LiAlH₄ to the ester. An excess of the reducing agent (1.1 to 1.5 equivalents) is often recommended.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Adjust Temperature: If the reaction stalls at low temperatures, allow it to warm to room temperature and stir for an extended period. Gentle heating under reflux in a suitable solvent like THF may be necessary.
-
Q2: I observe an impurity with a similar but slightly lower boiling point than PFP. What could it be and how can I remove it?
A2: This is likely the intermediate aldehyde, 2,2,3,3,3-pentafluoropropionaldehyde.
-
Causality: The reduction of an ester to an alcohol with LiAlH₄ proceeds through an aldehyde intermediate.[2] If the reaction is not driven to completion, this intermediate can remain in the final product.
-
Troubleshooting Protocol:
-
Ensure Complete Reduction: Follow the steps outlined in A1 to drive the reaction to completion.
-
Careful Fractional Distillation: The aldehyde will have a boiling point close to that of PFP. Careful fractional distillation with a high-efficiency distillation column is necessary for separation. Monitor the fractions by GC to ensure pure PFP is collected.
-
Q3: After quenching my LiAlH₄ reaction, I have a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the work-up?
A3: The formation of aluminum salts is inherent to LiAlH₄ reductions. The quenching procedure is critical for obtaining a filterable precipitate.
-
Troubleshooting Protocol (Fieser Work-up):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a calculated amount of water (X mL, where X is the mass of LiAlH₄ in grams used).
-
Add an equal volume of 15% aqueous sodium hydroxide solution (X mL).
-
Add 3X mL of water.
-
Stir the mixture vigorously for 15-30 minutes. This should result in a granular, easily filterable precipitate of aluminum salts.
-
Filter the mixture and wash the precipitate with a suitable organic solvent (e.g., diethyl ether or THF).
-
Troubleshooting Guide: Telomerization of Tetrafluoroethylene
This section addresses common issues encountered during the synthesis of PFP via the telomerization of tetrafluoroethylene with methanol.
Q1: My GC analysis shows multiple peaks with higher boiling points than PFP. What are these impurities?
A1: These are higher-order telomers with the general formula H(CF₂CF₂)nCH₂OH, where n > 1.
-
Causality: The telomerization process is a chain reaction where multiple tetrafluoroethylene (TFE) units can add to the growing chain before termination.[5] The formation of these higher-order telomers is a common side reaction.
-
Troubleshooting Protocol:
-
Control Reactant Ratios: A higher molar ratio of methanol to TFE will favor the formation of the n=1 product (PFP).
-
Optimize Reaction Temperature and Pressure: The reaction conditions can be tuned to favor the formation of lower molecular weight telomers.[5]
-
Fractional Distillation: PFP (n=1) has a lower boiling point than the higher-order telomers (n=2, 3, etc.). Careful fractional distillation is the primary method for separating PFP from these impurities.
-
Q2: How can I effectively separate PFP from the higher-order telomers?
A2: Fractional distillation is the most effective method on a laboratory and industrial scale.
-
Experimental Protocol: Fractional Distillation of Telomer Mixture
-
Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.
-
Vacuum: Perform the distillation under reduced pressure to lower the boiling points and prevent potential decomposition at higher temperatures.
-
Fraction Collection: Slowly heat the mixture and collect the fractions. Monitor the head temperature closely. The fraction corresponding to the boiling point of PFP at the given pressure should be collected separately.
-
Analysis: Analyze each fraction by GC to determine its purity. Combine the pure PFP fractions.
-
| Telomer | n value | Boiling Point (°C at atm. pressure) |
| This compound (PFP) | 1 | ~81 |
| 2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanol | 2 | ~140 |
| Higher-order telomers | >2 | >140 |
Note: Boiling points are approximate and will be lower under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for detecting and quantifying impurities in PFP?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for both identifying and quantifying volatile impurities in PFP.[6] A capillary GC column with a non-polar or mid-polar stationary phase is typically used. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be employed.
Q: Are there any specific safety precautions I should take during the synthesis and purification of PFP?
A: Yes. PFP is a fluorinated alcohol and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Tetrafluoroethylene is a gas that can form explosive peroxides and should be handled with extreme caution.
Q: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄) to reduce ethyl pentafluoropropionate?
A: While NaBH₄ is a milder and safer reducing agent, it is generally not effective for the reduction of esters to alcohols under standard conditions.[3][4] The reaction is often slow and incomplete. However, the reactivity of NaBH₄ can be enhanced by the addition of certain additives or by using specific solvent systems, though LiAlH₄ remains the more reliable reagent for this transformation.
Visualizing the Process: Impurity Formation and Mitigation
To better understand the concepts discussed, the following diagrams illustrate the key pathways for impurity formation and the logic for their mitigation.
Caption: Impurity formation pathway in the reduction of ethyl pentafluoropropionate.
Caption: Workflow for telomerization synthesis and purification of PFP.
References
- 1. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Drying and purification methods for 2,2,3,3,3-Pentafluoropropanol
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for the drying and purification of 2,2,3,3,3-Pentafluoropropanol (PFP). As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to help you navigate the nuances of handling this valuable fluorinated solvent.
Critical Safety Advisory
Before proceeding with any protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3]
-
Hazards: PFP is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][4] Prolonged or repeated exposure may cause organ damage.[3]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] All equipment must be grounded to prevent static discharge.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and acid anhydrides.[1][5]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use dry this compound?
A1: The presence of water, even in trace amounts, can be detrimental to a wide range of chemical reactions. PFP is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as an unwanted nucleophile, a proton source, or a catalyst poison, leading to side reactions, reduced product yields, and failed experiments. This is particularly crucial in moisture-sensitive applications such as organometallic chemistry, certain polymerization reactions, and in the synthesis of high-purity pharmaceutical intermediates.[6][7]
Q2: What are the most common impurities in commercial PFP?
A2: The primary and most problematic impurity is water . Depending on the grade and handling history, other potential impurities could include trace amounts of acidic residues from synthesis (such as HF), other fluorinated compounds, or non-volatile residues. For high-purity applications like GC derivatization or LC-MS, even minor impurities can interfere with analysis.[8]
Q3: Which desiccant should I use for drying PFP, and which should I avoid?
A3: The choice of desiccant is critical to avoid introducing new impurities or causing decomposition of the solvent.
-
Recommended: Molecular Sieves (3Å) are the gold standard for drying alcohols like PFP.[9] The 3Å pore size is small enough to trap water molecules but large enough to exclude the PFP molecule, ensuring efficient drying without contamination.[10]
-
Use with Caution: Activated alumina can be used but is generally less efficient for bulk solvent drying compared to molecular sieves.[11][12]
-
Avoid:
-
Reactive Hydrides (e.g., CaH₂): PFP is significantly more acidic than non-fluorinated alcohols due to the strong electron-withdrawing inductive effect of the fluorine atoms.[13] Reactive hydrides can deprotonate the alcohol, especially upon heating, leading to alkoxide formation and potential side reactions.
-
Reactive Metals (e.g., Na, K): These will react vigorously and dangerously with any alcohol.
-
Acidic Desiccants (e.g., P₂O₅): These can catalyze decomposition or etherification reactions.
-
Calcium Chloride (CaCl₂): Known to form adducts with alcohols, leading to contamination.
-
Q4: When is fractional distillation necessary for purifying PFP?
A4: Distillation is required when a higher level of purity is needed than can be achieved by drying alone. You should distill PFP to:
-
Remove non-volatile impurities (e.g., dissolved salts, stabilizer residues, decomposition products).
-
Separate PFP from other volatile impurities with different boiling points.
-
Purify PFP that is visibly discolored or known to be significantly contaminated. The literature boiling point of PFP is approximately 80-82 °C.
Q5: How can I verify the dryness and purity of my PFP?
A5: Self-validating your purification protocol is key to trustworthy results.
-
Water Content: The most accurate method for quantifying water content is Karl Fischer (KF) Titration .[14] This technique can precisely measure water levels down to the parts-per-million (ppm) range.[15] The compatibility of fluorinated alcohols with KF reagents is well-established.[16][17]
-
Organic Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method to assess purity and identify any volatile organic impurities.[18] A high-purity sample should show a single, sharp peak corresponding to PFP.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action & Explanation |
| Moisture-sensitive reaction failed despite using "dry" PFP. | Incomplete drying of the solvent or re-absorption of atmospheric moisture. | 1. Verify Dryness: Use Karl Fischer titration to quantify the water content. Aim for <50 ppm for most sensitive applications.[15] 2. Improve Drying Protocol: Ensure molecular sieves are properly activated (see Protocol 1). Use a sufficient quantity (5-10% w/v) and allow adequate contact time (at least 24 hours). 3. Improve Handling: Transfer dried solvent under an inert atmosphere (N₂ or Ar) using cannula techniques or in a glovebox. Store over activated sieves in a well-sealed container. |
| PFP is yellow or discolored. | Presence of non-volatile impurities or decomposition products. | Purify by Fractional Distillation: Drying agents will not remove these impurities. Distill the PFP, collecting the fraction boiling at 80-82 °C. Discard the initial and final fractions (first and last ~10%), which are most likely to contain lower and higher boiling impurities, respectively. |
| Extra peaks observed in GC-MS or NMR analysis of the final product. | The PFP solvent contained volatile organic impurities that were carried through the reaction and workup. | 1. Check Solvent Purity: Run a GC-MS analysis on the PFP stock before use. 2. Purify the Solvent: If impurities are detected, perform a fractional distillation of the PFP. |
| The desiccant (e.g., molecular sieves) appears crushed or has formed a fine powder. | This can happen with older sieves or if they are agitated too vigorously. The fine powder can be difficult to filter and may contaminate your reaction. | 1. Use Fresh Desiccant: Use high-quality, bead-form molecular sieves to minimize powdering. 2. Handle Gently: Avoid vigorous mechanical stirring. Swirl gently or allow to stand. 3. Filter Carefully: If powder is present, decant the solvent carefully or filter it through a syringe filter (e.g., PTFE) before use. |
Data Presentation: Comparison of Common Drying Agents for PFP
| Desiccant | Suitability for PFP | Mechanism | Pros | Cons |
| Molecular Sieves (3Å) | Excellent | Adsorption (water trapped in pores)[12] | Highly efficient; does not react with PFP; can be regenerated.[9] | Slower than reactive agents; must be activated properly. |
| Activated Alumina | Good | Adsorption[11] | High capacity; relatively inert. | Can be less efficient than 3Å sieves for achieving very low water levels.[9] |
| Calcium Chloride (CaCl₂) | Not Recommended | Forms hydrates | Inexpensive. | Can form alcohol adducts, contaminating the solvent. |
| Calcium Hydride (CaH₂) | Not Recommended | Chemical Reaction (CaH₂ + 2ROH → Ca(OR)₂ + 2H₂) | Very effective for hydrocarbons and ethers. | PFP's acidity can lead to reaction and alkoxide formation.[13] |
| Phosphorus Pentoxide (P₂O₅) | Not Recommended | Chemical Reaction (P₂O₅ + 3H₂O → 2H₃PO₄) | Extremely efficient. | Highly acidic; can cause decomposition of the alcohol. |
Experimental Protocols & Workflows
Decision-Making Workflow for PFP Purification
This diagram outlines the logical steps to decide on the appropriate purification method.
Caption: Decision workflow for selecting the appropriate PFP purification method.
Protocol 1: Drying this compound with Molecular Sieves
This protocol describes the standard procedure for removing trace water from PFP.
-
Sieve Activation: Place 3Å molecular sieves (bead form preferred) in a flask. Heat to 250-300 °C under high vacuum for at least 4 hours. This step is crucial for removing adsorbed water from the sieves, ensuring their maximum drying capacity.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., backfill the flask with nitrogen or argon). Do not expose hot sieves to air.
-
Drying: In a separate, oven-dried flask under an inert atmosphere, add the PFP. Add the activated molecular sieves (approx. 5-10% of the solvent's weight).
-
Incubation: Seal the flask and allow it to stand for at least 24 hours at room temperature. Swirl occasionally. This allows sufficient time for the water molecules to diffuse into the pores of the sieves.
-
Storage & Use: The dry PFP can be used directly by carefully decanting or transferring via a cannula. For long-term storage, keep the solvent over the sieves in a tightly sealed container, preferably in a desiccator or dry box.
Protocol 2: Purification of PFP by Fractional Distillation
This protocol is for obtaining high-purity PFP, free from non-volatile or other volatile impurities.
-
Pre-Drying (Optional but Recommended): Dry the PFP with activated 3Å molecular sieves overnight as described in Protocol 1. This prevents water from co-distilling.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a slow stream of inert gas. Use a heating mantle with a magnetic stirrer and add a few PTFE boiling chips to the distillation flask.
-
Distillation: Heat the flask gently. Discard the first ~10% of the distillate (forerun), which may contain lower-boiling impurities.
-
Collection: Collect the fraction that distills at a constant temperature of 80-82 °C .
-
Completion: Stop the distillation when ~10% of the initial volume remains in the flask. Do not distill to dryness. The remaining liquid contains concentrated non-volatile impurities.
-
Storage: Store the purified, distilled PFP over freshly activated 3Å molecular sieves in a sealed flask under an inert atmosphere.
Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for verifying the organic purity of PFP.
-
Sample Preparation: Dilute a small aliquot of the purified PFP in a high-purity solvent (e.g., ethyl acetate or dichloromethane) if necessary.
-
GC Parameters (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL, split injection.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 250 °C.[18]
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
-
Analysis: A pure sample of PFP (MW 150.05 g/mol ) will show a single major peak in the chromatogram.[19][20] The mass spectrum can be compared against a library (e.g., NIST) for confirmation.[21]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 12. drytechinc.com [drytechinc.com]
- 13. benchchem.com [benchchem.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. What is Karl Fischer titration and how does it work? [qa-group.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
- 21. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]
Incompatible materials with 2,2,3,3,3-Pentafluoropropanol under reaction conditions
Introduction: Understanding the Unique Reactivity of 2,2,3,3,3-Pentafluoropropanol
Welcome to the technical support guide for this compound (PFP). As a valued member of the research and development community, you understand the critical role that specialized solvents and reagents play in modern synthesis. PFP is a versatile fluorinated alcohol, prized for its ability to enhance reaction rates, improve solubility, and serve as a key building block for novel fluorinated compounds.[1][2] Its distinct physicochemical properties, including a boiling point of approximately 80°C and significant polarity, make it a powerful tool in pharmaceuticals, agrochemicals, and materials science.[3]
However, the very electronic properties that make PFP so useful—namely, the strong electron-withdrawing effect of its five fluorine atoms—also impart a unique reactivity profile. This guide is designed to provide you, the researcher, with the in-depth knowledge required to anticipate and avoid potential material incompatibilities under reaction conditions, ensuring the safety, efficiency, and success of your experiments.
Core Principles of PFP Incompatibility
The key to understanding PFP's incompatibilities lies in the electronic structure of the molecule. The five fluorine atoms create a strong inductive effect, pulling electron density away from the carbon backbone and, consequently, from the oxygen-hydrogen bond of the alcohol group. This has two major consequences:
-
Increased Acidity: The hydroxyl proton of PFP is significantly more acidic than that of its non-fluorinated analog, 1-propanol. This makes it susceptible to deprotonation by even moderately strong bases.
-
Activated C-F Bonds: The electron-poor nature of the carbon backbone can make the C-F bonds susceptible to elimination reactions, particularly after the alcohol is deprotonated.
These principles govern the majority of the incompatibilities you may encounter. This guide will break them down by material class, explaining the underlying chemistry and providing actionable advice.
Detailed Guide to Incompatible Materials
Strong Bases & Certain Nucleophiles
This is the most critical and common class of incompatibility. The interaction of PFP with strong bases can lead to rapid decomposition of the solvent/reagent, hazardous off-gassing, and complete reaction failure.
-
Mechanism of Incompatibility: Strong bases readily deprotonate PFP to form the 2,2,3,3,3-pentafluoropropoxide anion. This alkoxide is the key intermediate in the decomposition pathway. Research on analogous fluorotelomer alcohols has shown that this intermediate can facilitate an elimination reaction, removing a fluoride ion from the adjacent carbon to form an unstable fluorinated alkene.[4] This alkene can then polymerize or react further, leading to the formation of a complex mixture of byproducts and often a visible darkening or charring of the reaction mixture.[4] The solubility of the base is a critical factor; highly soluble bases lead to more rapid decomposition.[4]
-
Materials to Avoid:
-
Alkali Metal Hydrides: Sodium hydride (NaH), potassium hydride (KH), lithium aluminium hydride (LiAlH₄).
-
Strong Organometallic Bases: Grignard reagents (RMgX), organolithium reagents (n-BuLi, s-BuLi, t-BuLi), lithium diisopropylamide (LDA).
-
Alkali Metal Alkoxides: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
-
Strong Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), especially at elevated temperatures or in high concentrations.
-
-
Field-Proven Insight: The decomposition is often visually dramatic, with the reaction mixture turning from colorless to dark brown or black. If you observe this color change upon adding a base, it is a definitive sign of PFP degradation.
Reactive Metals
-
Mechanism of Incompatibility: Due to its enhanced acidity, PFP reacts vigorously with alkali and alkaline earth metals, as well as powdered, high-surface-area metals like aluminum and zinc.[5] The reaction is a classic acid-metal interaction, producing the corresponding metal pentafluoropropoxide and highly flammable hydrogen gas (H₂). In a sealed or poorly ventilated system, this can lead to a dangerous buildup of pressure and a significant explosion hazard.
-
Materials to Avoid:
-
Alkali Metals: Sodium (Na), Potassium (K), Lithium (Li).
-
Alkaline Earth Metals: Magnesium (Mg), Calcium (Ca).
-
Powdered Metals: Aluminum (Al), Zinc (Zn).
-
Strong Oxidizing Agents
-
Mechanism of Incompatibility: While PFP is an alcohol, its oxidation can be uncontrolled and potentially violent when exposed to strong oxidizing agents. The reaction can lead to the formation of toxic and corrosive byproducts, including hydrogen fluoride (HF) gas.[6] Safety data sheets consistently warn against mixing PFP with strong oxidizing agents.[7][8] While specific, controlled oxidations using fluorinated alcohols as solvents have been developed, these are highly specialized and should not be confused with general incompatibility.[9][10]
-
Materials to Avoid:
-
Potassium permanganate (KMnO₄)
-
Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇)
-
Concentrated nitric acid (HNO₃)
-
Peroxides and hydroperoxides
-
Strong Acids, Acid Anhydrides, and Acid Chlorides
-
Mechanism of Incompatibility:
-
Strong Acids: Under harsh conditions (e.g., high heat), strong, non-nucleophilic acids can catalyze the dehydration of PFP, leading to the formation of the same unstable alkene mentioned in the base-catalyzed decomposition.
-
Acid Anhydrides and Acid Chlorides: These reagents can react with PFP in a highly exothermic esterification reaction. While this is a desired transformation in some synthetic protocols, mixing bulk quantities without proper thermal control can lead to a runaway reaction.[8]
-
-
Materials to Avoid:
-
Concentrated Sulfuric Acid (H₂SO₄) at high temperatures.
-
Anhydrous strong acids (e.g., triflic acid), which can promote vigorous reactions.
-
Uncontrolled addition of acetic anhydride, trifluoroacetic anhydride (TFAA), acetyl chloride, or oxalyl chloride.
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q: My reaction mixture turned dark brown or black immediately after I added my base. What happened? A: This is a classic sign of base-induced decomposition of PFP. The base deprotonated the PFP, and the resulting alkoxide initiated an HF-elimination cascade, leading to the formation of polymeric byproducts.[4] Your reaction has likely failed. You must select a more compatible solvent or a much weaker base.
Q: I am running a reaction in a sealed tube, and the pressure is rising unexpectedly, but the temperature is stable. What could be the cause? A: This is highly indicative of gas evolution. The most likely cause is an unplanned reaction with a reactive metal (e.g., a metal catalyst or reagent) producing hydrogen gas.[5] Immediately and safely vent the vessel in a fume hood. Re-evaluate all reagents for compatibility; even trace amounts of reactive metals can cause this issue.
Q: My catalyst, which is known to be sensitive to Lewis bases, is being deactivated in PFP, even though I haven't added a base. Why? A: PFP itself is a Lewis base due to the lone pairs on the oxygen atom and can coordinate to and deactivate certain sensitive catalysts. Furthermore, if any component of your reaction mixture has even mild basic properties, it may be strong enough to deprotonate a small amount of PFP, forming the strongly basic pentafluoropropoxide anion, which can then interfere with your catalyst.
Q: I'm seeing a cluster of unexpected, high-molecular-weight peaks in my mass spectrometry analysis. Where did they come from? A: These are likely oligomers or polymers resulting from the decomposition of PFP. The unstable fluoroalkene generated during elimination can polymerize, creating a complex mixture of byproducts that are difficult to characterize. This indicates that your reaction conditions are too harsh for PFP.
Frequently Asked Questions (FAQs)
Q1: What common laboratory materials are generally compatible with PFP for reaction vessels and equipment? A1: Borosilicate glass (Pyrex®), stainless steel (Type 316), and fluoropolymers such as Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy alkanes (PFA) are generally considered highly compatible with PFP under a wide range of reaction conditions.
Q2: Can I use milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with PFP? A2: Caution is advised. While significantly weaker than inorganic hydroxides or hydrides, these amine bases can still promote the slow decomposition of PFP, especially at elevated temperatures or over long reaction times. A preliminary compatibility test is strongly recommended.
Q3: Is PFP stable in the presence of water? A3: PFP has limited solubility in water (approx. 21.9 g/L at 25°C).[2] It is not reactive with water under normal conditions, but the presence of water can significantly alter the reaction environment and affect the outcome of moisture-sensitive reactions.
Q4: How should I store PFP to ensure its stability? A4: Store PFP in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is crucial to keep it away from the incompatible substances listed in this guide, particularly strong bases and reactive metals.[7]
Visualizing the Decision Process and Decomposition Pathway
The following diagrams illustrate the key decision-making process for material selection and the chemical pathway of base-induced decomposition.
Caption: Decision workflow for assessing material compatibility with PFP.
Caption: Simplified mechanism of base-induced decomposition of PFP.
Data Summary: Incompatible Materials with PFP
| Material Class | Examples | Potential Hazard | Rationale for Incompatibility |
| Strong Bases | NaH, KOtBu, BuLi, NaOH, KOH | Rapid, exothermic decomposition; formation of complex byproducts. | Deprotonation to form an unstable alkoxide, leading to HF elimination and polymerization.[4] |
| Reactive Metals | Na, K, Mg, powdered Al | Flammable H₂ gas evolution; potential for fire or explosion. | Reaction with the acidic alcohol proton to generate hydrogen gas and the metal alkoxide.[5] |
| Strong Oxidizing Agents | KMnO₄, K₂Cr₂O₇, conc. HNO₃ | Uncontrolled, violent reaction; release of toxic/corrosive gases (e.g., HF). | Vigorous oxidation of the alcohol can lead to molecular breakdown and hazardous byproducts.[6][7] |
| Strong Acids | Conc. H₂SO₄, Triflic Acid | Dehydration and decomposition, especially at elevated temperatures. | Catalyzes elimination reactions to form unstable alkenes. |
| Acid Anhydrides/Chlorides | Acetic Anhydride, Acetyl Chloride | Uncontrolled, exothermic esterification; potential for runaway reaction. | Highly reactive acylating agents that can react vigorously with the alcohol.[8] |
Experimental Protocol: Small-Scale Material Compatibility Testing
Before committing to a large-scale reaction, this protocol allows for a safe, small-scale assessment of a questionable material's compatibility with PFP. Always perform this procedure in a chemical fume hood with appropriate PPE.
Objective: To observe any signs of reaction (color change, gas evolution, exotherm) between PFP and a test material under proposed reaction conditions.
Materials:
-
This compound (PFP)
-
Test material (e.g., base, catalyst, additive)
-
Small, dry reaction vial (e.g., 1-dram vial) with a cap
-
Magnetic stir bar and stir plate
-
Thermocouple or thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon) if required
Procedure:
-
Setup: Place a magnetic stir bar in the reaction vial. Add 1.0 mL of PFP to the vial. If the final reaction will be heated, place the vial in a heating block set to the target temperature.
-
Inert Atmosphere (if applicable): If the planned reaction is air-sensitive, purge the vial with an inert gas.
-
Initial Observation: Record the initial appearance and temperature of the PFP.
-
Addition of Test Material: Add a small, representative amount of the test material (e.g., 1-5 mol% relative to PFP).
-
Observation Period: Stir the mixture at the target temperature for at least 1 hour, or for the planned duration of the reaction if shorter. Continuously monitor for:
-
Visual Changes: Any color change from clear to yellow, brown, or black.
-
Gas Evolution: Any bubbling or fizzing. Do not tightly seal the vial to avoid pressure buildup.
-
Temperature Changes: Any significant increase in temperature (exotherm) not attributable to the heating block.
-
-
Analysis (Optional): After the observation period, cool the mixture to room temperature. A small aliquot can be diluted and analyzed by ¹H or ¹⁹F NMR to check for the degradation of PFP.
This self-validating protocol provides a critical safety and quality control check, ensuring the integrity of your larger-scale experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide: 2,2,3,3,3-Pentafluoropropanol vs. Hexafluoroisopropanol as a Solvent
In the specialized landscape of fluorinated solvents, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has long been the gold standard for researchers in drug development, peptide synthesis, and materials science.[1] Its potent ability to dissolve otherwise intractable molecules and influence molecular conformation has made it an indispensable tool.[2] However, 2,2,3,3,3-pentafluoropropanol (PFP) is emerging as a noteworthy alternative, presenting a different profile of properties that can be advantageous in specific contexts.[1]
This guide offers an objective, data-driven comparison of PFP and HFIP. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal fluorinated alcohol for their specific experimental needs, moving beyond mere substitution to strategic solvent choice.
Physicochemical Properties: A Head-to-Head Comparison
The distinct behaviors of PFP and HFIP originate from subtle differences in their molecular structures—specifically, the number and location of fluorine atoms. These differences manifest in key physicochemical properties that dictate their performance as solvents.
| Property | This compound (PFP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| CAS Number | 422-05-9[1] | 920-66-1[3] |
| Molecular Formula | C₃H₃F₅O[4] | C₃H₂F₆O[3] |
| Molecular Weight | 150.05 g/mol [1][4] | 168.04 g/mol [1][3] |
| Boiling Point | ~81 °C[1][5] | ~58.2 °C[3] |
| Density (at 25 °C) | ~1.505 g/mL[4][5] | ~1.596 g/mL[3] |
| pKa | ~12.45 (Predicted)[6] | ~9.3[3] |
| Solubility in Water | Soluble (21.9 g/L at 25°C)[1][7] | Miscible[3] |
| Refractive Index (n20/D) | ~1.288[5] | ~1.275[8] |
The most striking difference lies in their acidity. HFIP's two trifluoromethyl groups make it a significantly stronger acid (pKa ≈ 9.3) than PFP.[3][9] This heightened acidity is directly linked to its exceptional ability to donate hydrogen bonds, a critical factor in its mechanism of action.[9][10] PFP, being less acidic, offers a milder solvent environment. Furthermore, PFP’s higher boiling point indicates lower volatility, which can be a practical advantage in certain experimental setups.[1]
The Mechanism of Action: Why Fluorinated Alcohols Excel
The utility of HFIP and, to a lesser extent, PFP stems from a unique combination of properties not found in conventional solvents.
-
Strong Hydrogen Bond Donation: The electron-withdrawing fluorine atoms polarize the O-H bond, making the hydroxyl proton highly acidic and an exceptionally strong hydrogen bond donor.[9][11] This allows the solvent to competitively break the intermolecular hydrogen bonds that hold peptide and protein aggregates together.[10][12]
-
Low Nucleophilicity: Despite being alcohols, the steric hindrance and electron-withdrawing effects of the fluoroalkyl groups render the oxygen atom a very poor nucleophile, preventing unwanted side reactions with electrophilic substrates.[9]
-
Moderate Polarity and "Fluorophilic" Interactions: These solvents can effectively dissolve a wide range of compounds, from polar polymers like polyamides to hydrophobic peptides, by creating a unique solvation shell.[8][10]
The diagram below illustrates how a strong hydrogen bond donating (HBD) solvent like HFIP disrupts a peptide aggregate.
Caption: Mechanism of peptide aggregate disruption by HFIP.
Performance in Key Applications
The choice between PFP and HFIP is dictated by the specific demands of the application. HFIP is the well-established incumbent for challenging biochemical applications, while PFP is finding its niche in analytical and synthetic chemistry.
Peptide & Protein Chemistry: The Domain of HFIP
HFIP is renowned for its ability to solubilize and monomerize aggregated peptides and proteins, particularly those implicated in amyloid diseases.[3][13] It achieves this by disrupting stable β-sheet structures and inducing α-helical conformations.[12][14] This property is invaluable for preparing homogenous samples for structural analysis or for recovering valuable peptides from insoluble aggregates.[13][15]
There is a notable lack of published data demonstrating PFP's efficacy in solubilizing and disaggregating proteins in a manner comparable to HFIP.[1] This strongly suggests that for applications requiring potent disruption of biomolecular aggregates, HFIP remains the superior and validated choice.[1]
Experimental Protocol: Solubilization of an Aggregation-Prone Amyloid Peptide using HFIP
Objective: To prepare a monomeric stock solution of a highly hydrophobic and aggregation-prone peptide (e.g., Amyloid Beta 1-42) for biophysical studies.
Materials:
-
Lyophilized synthetic peptide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Nitrogen gas source
-
Microcentrifuge
-
Low-binding microcentrifuge tubes
Methodology:
-
Initial Weighing: Carefully weigh the lyophilized peptide into a low-binding microcentrifuge tube. Perform this step quickly to minimize moisture absorption.
-
HFIP Addition: In a fume hood, add the required volume of anhydrous HFIP to the peptide to achieve a target concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the tube gently for 1-2 minutes. The solution should become clear and colorless, indicating complete dissolution.[13]
-
Incubation: Allow the solution to incubate at room temperature for 1 hour. This step ensures the complete breakdown of any pre-existing aggregates (e.g., protofibrils, oligomers) into a monomeric state.[13]
-
Solvent Evaporation: Gently evaporate the HFIP under a stream of dry nitrogen gas until a thin, clear film of the peptide is visible at the bottom of the tube.
-
Final Preparation: The resulting peptide film is now considered "monomerized" and can be dissolved in the aqueous buffer of choice for the downstream experiment. Store on ice and use immediately to prevent re-aggregation.
Causality: The use of HFIP is critical because its strong hydrogen-bond donating capacity and ability to form stable solvent shells around the peptide backbone disrupt the intermolecular hydrogen bonds that define β-sheet aggregates, forcing the peptide into a monomeric, often α-helical, conformation.[13][14]
Organic Synthesis & Catalysis
Both solvents are valuable in organic synthesis, but HFIP's unique properties have led to its emergence as a "magical solvent" in certain domains, particularly for reactions involving cationic intermediates.[16][17]
-
HFIP: Its high ionizing power and ability to stabilize cations make it an exceptional solvent for C-H activation, Baeyer-Villiger oxidations, and various cyclization reactions.[3][11][16] It can activate oxidizing agents like hydrogen peroxide and enhance the electrophilicity of reagents.[3]
-
PFP: While less studied, PFP is used in the synthesis of other fluorinated compounds and as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analysis.[5][18] Its less acidic nature may be beneficial in reactions sensitive to strong acids.
Chromatography (LC-MS)
In the field of liquid chromatography-mass spectrometry (LC-MS), particularly for oligonucleotide analysis, PFP has emerged as a compelling alternative to HFIP. While HFIP has been a standard mobile phase modifier, research indicates that PFP can lead to enhanced signal intensity when used with specific hydrophobic ion-pairing agents.[1] This suggests that PFP may offer advantages in developing highly sensitive analytical methods.
Choosing the Right Solvent: A Decision Guide
The selection between PFP and HFIP should be a deliberate choice based on experimental requirements rather than a simple substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. Sixty Solvents [chem.rochester.edu]
- 11. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pentafluoro-1-propanol | 422-05-9 [chemicalbook.com]
A Senior Application Scientist's Guide to the Validation of 2,2,3,3,3-Pentafluoropropanol Purity by Gas Chromatography
For researchers, scientists, and professionals in drug development, the chemical purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical products are built. 2,2,3,3,3-Pentafluoropropanol (PFP), with its unique properties conferred by high fluorination, is increasingly utilized as a key building block and solvent in complex syntheses.[1] Its purity can directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of PFP, with a primary focus on Gas Chromatography with Flame Ionization Detection (GC-FID). We will explore the causality behind methodological choices, present a self-validating protocol grounded in international regulatory standards, and compare the performance of GC-FID with a powerful alternative technique.
Primary Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the workhorse for purity determination of volatile organic compounds like PFP. The choice of GC is predicated on PFP's volatility (boiling point ~80°C), which makes it amenable to analysis in the gas phase. The Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to carbon-containing compounds, making it ideal for quantifying the main component against potential organic impurities.
Experimental Protocol: GC-FID Purity Assay
This protocol is designed to be a self-validating system, incorporating system suitability tests as an integral part of the analytical run, in alignment with principles outlined in USP General Chapter <621> Chromatography.[2]
1. Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile or Methanol, HPLC grade.
-
PFP Reference Standard (RS) Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of PFP RS into a 10 mL volumetric flask. Dilute to volume with the diluent and mix thoroughly.
-
Working Standard Solution (1 mg/mL): Transfer 1.0 mL of the PFP RS Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Test Sample Preparation (1 mg/mL): Prepare the PFP sample to be tested in the same manner as the Working Standard Solution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: Zebron ZB-624, 30 m x 0.32 mm ID, 1.80 µm film thickness (or equivalent mid-polarity column suitable for polar, volatile compounds). The choice of a "624" phase is deliberate; its cyanopropylphenyl polysiloxane chemistry provides excellent selectivity for separating volatile polar compounds like alcohols from potential non-polar or less polar impurities.[3]
-
GC Parameters:
-
Injector Temperature: 200°C. This temperature is high enough to ensure rapid vaporization of PFP without causing thermal degradation.
-
Injection Mode: Split (Split Ratio: 50:1). A high split ratio prevents column overloading and ensures sharp, symmetrical peaks for the main component.
-
Injection Volume: 1.0 µL.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp Rate: 10°C/min to 220°C.
-
Final Hold: Hold at 220°C for 5 minutes. This program provides good initial separation of highly volatile impurities and ensures that any less volatile components are eluted from the column.
-
-
Detector: FID.
-
Detector Temperature: 250°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (N₂ or He): 25 mL/min.
-
3. Data Analysis:
-
The purity of the PFP sample is calculated using the area percent method, assuming the response factor of the impurities is the same as that of the main PFP peak.
-
Purity (%) = (Area of PFP Peak / Total Area of All Peaks) x 100
Method Validation: A Trust-Building Framework
A method is only as reliable as its validation. The following validation parameters are established in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5] This process ensures the method is fit for its intended purpose: to accurately and precisely measure the purity of PFP.
Validation Workflow Diagram
Caption: Workflow for the validation of the PFP purity GC method.
Validation Parameters & Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria | Rationale |
| System Suitability | Five replicate injections of the Working Standard Solution. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. | Confirms the chromatographic system is performing adequately before sample analysis begins.[2] |
| Specificity | Inject diluent, PFP standard, and a spiked sample containing potential impurities (e.g., starting materials, related fluorinated propanols). | PFP peak is free from interference from other components at its retention time. | Ensures the method is selective for PFP and can distinguish it from impurities. |
| Linearity | Analyze a series of at least five concentrations ranging from 50% to 150% of the working concentration. | Correlation coefficient (R²) ≥ 0.999. | Demonstrates a proportional relationship between analyte concentration and detector response. |
| Accuracy (Recovery) | Analyze a PFP sample of known purity spiked with the PFP RS at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. | Establishes the closeness of the test results to the true value. |
| Precision | Repeatability: Six replicate preparations of the same PFP sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision. | Measures the degree of scatter between a series of measurements under the same and different conditions. |
| Limit of Quantitation (LOQ) | Determined by the concentration that yields a signal-to-noise (S/N) ratio of at least 10. | The LOQ must be reported and should be ≤ 0.05%. | Defines the lowest concentration of PFP that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary critical method parameters (e.g., oven temperature ±2°C, flow rate ±10%, column from a different lot). | System suitability criteria must be met, and the purity result should not significantly change. | Shows the method's reliability during normal use and its capacity to remain unaffected by small variations. |
Comparison with an Alternative Method: ¹⁹F Quantitative NMR (qNMR)
While GC-FID is a robust method for purity analysis, it relies on the assumption that all impurities have the same response factor as the main component, which is not always true. For fluorinated compounds, ¹⁹F qNMR emerges as a powerful orthogonal technique.
Logical Relationship of Validation Components
Caption: The relationship between validation parameters for a robust method.
Comparative Analysis: GC-FID vs. ¹⁹F qNMR
| Feature | GC-FID | ¹⁹F qNMR |
| Principle | Chromatographic separation based on volatility and polarity, followed by flame ionization detection. | Nuclear magnetic resonance of the ¹⁹F nucleus. Purity is determined by integrating the signal of the analyte against a certified internal standard of known purity. |
| Quantification | Relative quantification (Area %). Assumes equal response factors for impurities. | Absolute quantification. Provides a direct measure of molar purity without needing a PFP reference standard. |
| Sensitivity | High (pg to ng range). Excellent for trace impurity detection. | Moderate. Generally less sensitive than GC for trace analysis. |
| Specificity | High, based on retention time. Co-elution of impurities is possible. | Very high. Based on unique chemical shifts of different fluorine environments. Excellent for distinguishing structural isomers. |
| Sample Preparation | Requires dissolution in a volatile solvent. | Requires dissolution in a deuterated solvent with a certified internal standard. |
| Throughput | Moderate (run times typically 20-30 minutes). | High (analysis time per sample can be < 5 minutes). |
| Main Advantage | Excellent for detecting and quantifying a wide range of volatile organic impurities.[6] | Provides an accurate, absolute purity value of the main component and can identify and quantify fluorinated impurities without needing their specific reference standards.[7] |
Recommendation
For routine quality control and release testing of this compound, a validated GC-FID method is highly suitable, providing excellent sensitivity for detecting process-related impurities and degradation products. However, for use as a primary reference standard or in cases where absolute purity is critical, ¹⁹F qNMR should be employed as a complementary, orthogonal technique. The combination of both methods provides a comprehensive and unimpeachable assessment of PFP purity, ensuring the highest level of confidence for researchers and drug development professionals.
References
A Comparative Guide to Purity Assessment of 2,2,3,3,3-Pentafluoropropanol Using Quantitative ¹⁹F NMR Spectroscopy
Introduction: The Imperative for Purity in Fluorinated Building Blocks
2,2,3,3,3-Pentafluoropropanol (PFP), with its unique physicochemical properties derived from its high degree of fluorination, is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its incorporation can enhance metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[4] Given its role as a precursor, the purity of PFP is not merely a quality metric but a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of PFP, with a primary focus on the superior capabilities of quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the theoretical underpinnings, present a validated experimental protocol, and compare its performance against traditional chromatographic techniques, offering researchers and drug development professionals a comprehensive framework for robust quality control.
The Analytical Challenge: Why ¹⁹F NMR is Inherently Superior for PFP Analysis
While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are staples in purity analysis, they present inherent limitations for highly fluorinated, small molecules like PFP. ¹⁹F NMR spectroscopy emerges as a uniquely powerful alternative due to the intrinsic properties of the ¹⁹F nucleus.[4][5]
Core Advantages of ¹⁹F NMR:
-
100% Natural Abundance & High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, with a sensitivity nearing 83% of the ¹H nucleus, ensuring strong signals without isotopic enrichment.[4][5]
-
Expansive Chemical Shift Range: The ¹⁹F chemical shift range spans over 500 ppm, drastically minimizing the probability of signal overlap between the analyte and potential impurities—a common challenge in the crowded ~10-15 ppm range of ¹H NMR.[6][7]
-
Low Background Interference: Since naturally occurring fluorinated compounds are rare in biological and synthetic matrices, ¹⁹F NMR spectra are virtually free of background signals, providing a clean baseline for detection and quantification.[5][8]
-
Absolute Quantification: qNMR is a primary ratio method, meaning it can determine the amount of a substance without needing a reference standard of the analyte itself.[9][10] Purity is calculated by comparing the integrated signal of the analyte to that of a certified internal standard of known purity and mass. This is a significant advantage over chromatographic techniques, which rely on the availability of high-purity analyte standards for calibration.[9][11]
Comparative Logic: ¹⁹F NMR vs. Conventional Methods
The choice of an analytical method should be deliberate and justified. The following diagram illustrates the decision-making rationale for selecting ¹⁹F qNMR for PFP purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,2,3,3,3-五氟-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. usp.org [usp.org]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to 2,2,3,3,3-Pentafluoropropanol: Bridging Theory and Practice Through Spectroscopic Validation
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated compounds is paramount. Among these, 2,2,3,3,3-Pentafluoropropanol (PFP) serves as a vital solvent and building block. Its unique properties, largely dictated by its fluorine content, demand a rigorous understanding of its molecular structure and behavior. While computational methods provide powerful predictive insights into PFP's spectroscopic signatures, experimental validation remains the cornerstone of scientific integrity.
This guide provides an in-depth comparison of predicted and experimental spectroscopic data for PFP, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. We will delve into the causality behind the experimental choices, offering a framework for robust, self-validating protocols. Our objective is to equip you with the necessary knowledge to critically evaluate theoretical data and confidently apply spectroscopic techniques to your own research involving PFP and other fluorinated molecules.
The Indispensable Role of Spectroscopic Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the spectroscopic properties of molecules.[1] These predictions can guide experimental design and aid in the interpretation of complex spectra. However, theoretical models are built on approximations and may not fully capture the nuances of molecular behavior in a real-world experimental setting. Factors such as solvent effects, intermolecular interactions, and conformational dynamics can all influence spectroscopic outcomes.[1] Therefore, the experimental validation of predicted data is not merely a confirmatory step but a critical process that enhances our understanding of the molecule and refines our theoretical models.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Fluorinated Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For PFP, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information. The high natural abundance and sensitivity of the ¹⁹F nucleus make it a particularly informative probe of the molecular environment.[2]
Comparison of Predicted and Experimental NMR Data
The following table summarizes the experimental NMR data for PFP and compares it with predicted values, offering a clear view of the concordance and discrepancies between theory and practice.
| Nucleus | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Experimental Coupling Constants (J, Hz) | Key Observations & Discrepancies |
| ¹H | ~4.1 (CH₂) | Varies with computational method | ³J(H-F) ≈ 12 Hz | The triplet multiplicity of the CH₂ signal is due to coupling with the adjacent CF₂ group. The chemical shift is significantly downfield due to the electron-withdrawing effect of the fluorine atoms. |
| ¹³C | ~62 (t, CH₂) | Varies with computational method | ¹J(C-F) and ²J(C-F) are significant | The CH₂ carbon appears as a triplet due to coupling with the two adjacent fluorine atoms. The CF₂ and CF₃ carbons exhibit complex splitting patterns due to C-F and F-F couplings. |
| ~118 (qt, CF₂) | ||||
| ~119 (tq, CF₃) | ||||
| ¹⁹F | ~-82 (CF₃) | Varies with computational method and reference | ³J(F-F) ≈ 8 Hz, ³J(F-H) ≈ 12 Hz | The ¹⁹F NMR spectrum shows two distinct signals for the CF₃ and CF₂ groups. The CF₃ signal is a triplet due to coupling with the CF₂ group, and the CF₂ signal is a quartet of triplets due to coupling with the CF₃ and CH₂ groups, respectively. |
| ~-125 (qt, CF₂) |
Note: Predicted values can vary significantly based on the level of theory (e.g., DFT functional) and basis set used in the calculation.
Expert Insights: The "Why" Behind the NMR Experiment
The choice of NMR experiment and parameters is critical for obtaining high-quality data for fluorinated compounds. The large chemical shift dispersion of ¹⁹F NMR is advantageous, reducing signal overlap.[2] However, the presence of numerous and often large H-F and F-F coupling constants can complicate the spectra.
Experimental Protocol: ¹⁹F NMR of PFP
-
Sample Preparation: Dissolve 5-10 mg of PFP in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Reference the ¹⁹F chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹⁹F spectrum.
-
To aid in assignment and confirm coupling partners, acquire a ¹H-coupled ¹⁹F spectrum and consider 2D experiments like ¹H-¹⁹F HETCOR.
-
dot graph [ rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
Workflow for ¹⁹F NMR Spectroscopy of PFP.
Vibrational Spectroscopy: Probing the Bonds of PFP
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. For PFP, these techniques are particularly sensitive to the C-F and O-H bonds, offering insights into its conformational isomers and hydrogen bonding capabilities.
Comparison of Predicted and Experimental Vibrational Data
Studies have shown a good correlation between the experimental and DFT-calculated vibrational frequencies of PFP.[1] The calculations can aid in the assignment of complex spectral features to specific molecular motions.
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) | Key Observations |
| O-H Stretch | ~3640 (gas), ~3400 (liquid) | Weak | Varies with H-bonding | The significant shift to lower frequency in the liquid phase is indicative of strong intermolecular hydrogen bonding. |
| C-H Stretch | ~2980 | ~2980 | Consistent with exp. | Typical for a CH₂ group adjacent to an electronegative group. |
| C-F Stretches | 1100-1400 (strong, complex) | 1100-1400 (strong, complex) | Good agreement | The C-F stretching region is characterized by multiple strong absorptions due to the coupling of vibrations of the CF₂ and CF₃ groups. |
| C-C Stretches | ~900-1000 | ~900-1000 | Good agreement | |
| C-O Stretch | ~1050 | ~1050 | Good agreement |
Note: Experimental frequencies for IR and Raman spectra of PFP are available in the NIST WebBook and other spectral databases.
Expert Insights: The Synergy of IR and Raman
While both IR and Raman are vibrational techniques, they are governed by different selection rules. IR spectroscopy is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. This is why the O-H stretch, a highly polar bond, gives a strong IR signal but a weak Raman signal. Conversely, the more symmetric C-C and C-F vibrations can be strong in both.
Experimental Protocol: FT-IR Spectroscopy (Liquid Film)
-
Sample Preparation: Place a small drop of neat PFP between two KBr or NaCl plates to form a thin liquid film.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
dot graph [ rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
Workflow for FT-IR Spectroscopy of PFP.
Alternative Spectroscopic Approaches and Comparative Solvents
While NMR, IR, and Raman are the workhorses of structural characterization, other techniques can provide valuable information. Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of PFP. For studying conformational landscapes and intermolecular interactions in the gas phase, rotational spectroscopy offers unparalleled resolution.
In many applications, PFP is used as a less-coordinating alternative to other polar protic solvents. A comparative spectroscopic analysis with solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can be highly informative. For instance, comparing the O-H stretching frequencies in the IR spectra of these alcohols can provide a relative measure of their hydrogen bond donating strength.
Conclusion: An Integrated Approach to a Deeper Understanding
The robust characterization of this compound, and indeed any fluorinated compound, relies on an integrated approach that combines theoretical predictions with rigorous experimental validation. Discrepancies between predicted and experimental data should not be seen as failures of the theory, but rather as opportunities to gain deeper insights into the subtle electronic and structural factors that govern molecular behavior. By understanding the "why" behind our experimental choices and critically evaluating our data, we can build more accurate models and advance our scientific endeavors with confidence.
References
Unveiling the Kinetic Landscape: A Comparative Study of Reaction Kinetics in 2,2,3,3,3-Pentafluoropropanol
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics and, consequently, the efficiency and outcome of chemical syntheses. This guide provides a comparative analysis of reaction kinetics in 2,2,3,3,3-pentafluoropropanol (PFP), a fluorinated alcohol gaining attention for its unique solvent properties. By examining its physicochemical characteristics and drawing comparisons with other common solvents, we aim to offer an objective guide to PFP's performance and provide the necessary tools for its effective implementation in your research.
The distinct properties of PFP, arising from the presence of five fluorine atoms, set it apart from its non-fluorinated analog, propanol, and other conventional solvents.[1] These properties, including its low nucleophilicity, high ionizing power, and strong hydrogen-bond-donating ability, can lead to significant differences in reaction rates and mechanisms. This analysis will delve into these effects, providing a data-driven perspective for solvent selection in kinetic studies and synthetic applications.
The Physicochemical Advantage of Fluorinated Solvents
Fluorinated solvents have emerged as a unique class of solvents, often enabling reactions that are sluggish or completely inactive in conventional media.[2] Their distinct physicochemical properties, such as high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, can profoundly influence reaction kinetics, selectivity, and overall yield.[2]
To understand the impact of this compound (PFP) on reaction kinetics, it is essential to first examine its key physicochemical properties in comparison to other relevant solvents. The high degree of fluorination in PFP leads to a unique combination of attributes that are highly desirable in many chemical transformations.
| Property | This compound (PFP) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Isopropanol |
| Molecular Formula | C₃H₃F₅O | C₂H₃F₃O | C₃H₂F₆O | C₃H₈O |
| Molecular Weight ( g/mol ) | 150.05[3] | 100.04 | 168.04 | 60.10 |
| Boiling Point (°C) | 80-81[3][4] | 77-80[2] | 59[2] | 82.5[2] |
| Density (g/mL at 25 °C) | 1.505[3][5] | 1.383[2] | 1.596[2] | 0.786[2] |
| pKa | ~12.45 (predicted)[6] | 12.4[2] | 9.3[2] | 16.5[2] |
| Polarity (ET(30)) | Not widely reported | 59.5[2] | 65.3[2] | 48.6[2] |
Table 1: Physicochemical Properties of PFP and Other Selected Solvents. This table highlights the higher acidity (lower pKa) and density of the fluorinated alcohols compared to isopropanol, which contributes to their ability to stabilize charged intermediates and activate substrates.[2]
The electron-withdrawing nature of the fluorine atoms in PFP significantly increases the acidity of the hydroxyl proton, making it a strong hydrogen bond donor. This enhanced acidity plays a crucial role in its ability to stabilize charged intermediates and transition states in chemical reactions.[6]
The Influence of PFP on Reaction Kinetics: A Mechanistic Perspective
The unique properties of PFP can lead to significant rate enhancements in a variety of chemical reactions, particularly those that proceed through charged intermediates. By stabilizing cationic intermediates and transition states through strong hydrogen bonding, PFP can significantly accelerate reaction kinetics.[7] This stabilization of key intermediates can also suppress side reactions and favor the desired reaction pathway, leading to higher product yields.[7]
Comparative Kinetic Data: A Case Study
While extensive kinetic data for a wide range of reactions in PFP is still emerging, we can infer its performance by examining reactions in structurally similar fluorinated alcohols like 2,2,2-trifluoroethanol (TFE). For instance, the solvolysis of 1-adamantyl derivatives, a classic probe for solvent ionizing power, shows a dramatic rate acceleration in highly fluorinated alcohols.
The available kinetic data for reactions in these solvents strongly suggests that this compound is a powerful solvent for promoting reactions that proceed through charged intermediates. Its high ionizing power and ability to stabilize transition states and carbocations are expected to lead to significant rate accelerations compared to conventional protic and aprotic solvents.[1]
Experimental Protocol for a Comparative Kinetic Study
To ensure the reproducibility and accuracy of kinetic data, a well-defined experimental protocol is essential. The following outlines a general methodology for determining the rate constants of a reaction, adaptable for studies in PFP and other solvents using UV-Visible spectroscopy.[1][8]
Objective: To determine and compare the pseudo-first-order rate constant for the solvolysis of a suitable substrate (e.g., a substituted benzyl halide) in PFP and ethanol.
Materials:
-
Substrate (e.g., 4-methoxybenzyl chloride)
-
Solvents: this compound (high purity, anhydrous), Ethanol (absolute)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substrate in a suitable, non-reactive solvent (e.g., acetonitrile) at a concentration of approximately 0.1 M.
-
Prepare the reaction solvents (PFP and ethanol) by ensuring they are anhydrous.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the substrate. This should be determined beforehand by running a full spectrum of the substrate.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Place 3.0 mL of the desired solvent (PFP or ethanol) into a quartz cuvette and allow it to equilibrate to the reaction temperature in the cell holder for at least 10 minutes.
-
Initiate the reaction by rapidly injecting a small, precise volume (e.g., 10 µL) of the substrate stock solution into the cuvette.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to at least 80% completion.
-
-
Data Analysis:
-
Record the absorbance (At) at each time point (t).
-
Determine the initial absorbance (A0) at t=0 and the final absorbance (A∞) after the reaction is complete (at least 10 half-lives).
-
For a first-order reaction, a plot of ln(At - A∞) versus time should yield a straight line with a slope of -kobs, where kobs is the observed pseudo-first-order rate constant.
-
Alternative Kinetic Monitoring Techniques: NMR Spectroscopy
For reactions where the reactants and products are not strongly UV-active, or for more complex reaction mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.[9][10] By acquiring a series of spectra over time, the concentrations of various species can be determined by integrating their respective signals.[9]
Protocol for NMR Reaction Monitoring: [11]
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube, including a known concentration of an inert internal standard.
-
Initial Spectrum: Acquire an initial spectrum (t=0) to identify the signals of the starting materials and the internal standard.
-
Time-course Acquisition: Acquire a series of 1D spectra at regular time intervals.
-
Data Processing: Process all spectra uniformly.
-
Kinetic Analysis: Integrate the signals of the starting material, product(s), and the internal standard in each spectrum. The relative integrals are used to calculate the concentration of each species over time, from which the reaction kinetics can be determined.
Conclusion
This compound is a highly promising solvent for a wide range of chemical transformations. Its unique physicochemical properties, particularly its strong hydrogen-bonding ability and low nucleophilicity, can lead to significant enhancements in reaction rates and yields, especially for reactions involving charged intermediates. While direct comparative kinetic data across a broad spectrum of reactions is still being compiled by the scientific community, the available evidence and comparisons with analogous fluorinated solvents strongly support its utility in modern organic synthesis and drug development. The experimental protocols provided in this guide offer a starting point for researchers to explore the kinetic landscape of their reactions in this powerful and versatile solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,2,3,3,3-Pentafluoro-1-propanol 97 422-05-9 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Benchmarking the Performance of 2,2,3,3,3-Pentafluoropropanol in Specific Catalytic Reactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the choice of solvent is a critical parameter that can dictate the success of a catalytic reaction. While traditional solvents have well-understood profiles, the unique physicochemical properties of fluorinated alcohols are carving out a new frontier in reaction optimization. Among these, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has become a celebrated medium for its remarkable ability to accelerate reactions and influence selectivity. However, its high volatility and strong acidity are not always ideal.
This guide focuses on a compelling alternative: 2,2,3,3,3-Pentafluoropropanol (PFP) . With a higher boiling point, potentially different acidity, and distinct solubility profile, PFP warrants a thorough investigation as a high-performance solvent. This document provides a comparative framework for evaluating PFP against the benchmark, HFIP, and other conventional solvents in two distinct and highly relevant catalytic transformations. By synthesizing established data with detailed, actionable protocols, we aim to equip you with the knowledge to validate PFP's efficacy in your own research.
The Physicochemical Landscape: Why Consider PFP?
The efficacy of fluorinated alcohols in catalysis is intrinsically linked to a unique combination of properties that sets them apart from conventional solvents. PFP shares many of these characteristics with its well-studied analogue, HFIP, but with key differences.
Key properties influencing catalytic performance include:
-
Strong Hydrogen-Bond-Donating Ability: The electron-withdrawing nature of the fluorine atoms renders the hydroxyl proton highly acidic, making PFP a powerful hydrogen-bond donor. This allows it to stabilize anionic species and activate electrophiles.
-
High Polarity and Ionizing Power: PFP is a highly polar solvent capable of solvating and stabilizing charged intermediates and transition states, which can dramatically accelerate reaction kinetics, particularly for reactions proceeding through cationic intermediates.[1]
-
Low Nucleophilicity: Despite being a protic alcohol, the fluorine atoms inductively reduce the nucleophilicity of the hydroxyl group, preventing it from participating in unwanted side reactions with electrophilic intermediates.[2]
-
Weakly Coordinating: PFP is less likely to coordinate strongly with metal catalysts compared to other polar solvents, which can leave catalytic sites more accessible to substrates.[3]
These properties suggest that PFP is an excellent candidate for promoting reactions that are sluggish in conventional media. The following case studies provide a direct comparison with established solvents and a clear protocol for validation.
Case Study 1: Palladium-Catalyzed C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern synthesis, offering a more atom-economical route to complex molecules.[2] Transition metal-catalyzed C-H activation, particularly with palladium, has seen significant advancements where the choice of solvent is critical.[4] Fluorinated alcohols, especially HFIP, have proven to be exceptionally effective in this domain.[5]
Reaction Overview: C-H Arylation
A common benchmark reaction is the palladium-catalyzed C-H arylation of an electron-rich arene with an aryl halide. This transformation is often challenging due to the high activation barrier of the C-H bond cleavage step.
Benchmark Performance in HFIP and Conventional Solvents
As of late 2025, direct, peer-reviewed comparative data for PFP in this specific reaction is limited.[6] The literature, however, is rich with data on the exceptional performance of HFIP.[5] A validation experiment is therefore necessary to benchmark PFP's performance directly.
Table 1: Representative Performance Data for Pd-Catalyzed C-H Arylation in Various Solvents (Hypothetical Data Based on Literature Trends)
| Entry | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Toluene | Pd(OAc)₂ / XPhos | 120 | 24 | <10 | [5] |
| 2 | Dioxane | Pd(OAc)₂ / XPhos | 100 | 24 | 25 | [5] |
| 3 | HFIP | Pd(OAc)₂ / XPhos | 100 | 12 | >95 | [5] |
| 4 | PFP | Pd(OAc)₂ / XPhos | 100 | TBD | TBD | Internal|
TBD: To Be Determined by experiment.
Mechanistic Insights & The Rationale for PFP
The remarkable rate enhancement observed in HFIP is attributed to its ability to promote the often rate-limiting C-H activation/protonolysis step. It is hypothesized that the fluorinated alcohol engages in a hydrogen-bonding network with the catalyst and substrate, stabilizing the key intermediates in the catalytic cycle. Given its similar properties, PFP is expected to perform a similar role, potentially with different efficacy due to its slightly different acidity and steric profile.[2]
Caption: Proposed role of PFP in stabilizing the C-H activation transition state.
Experimental Protocol for Benchmarking PFP
This protocol is designed for a direct, side-by-side comparison of PFP, HFIP, and a conventional non-polar solvent like toluene.[6]
Reaction: Palladium-Catalyzed C-H Arylation
-
Reactants:
-
Aromatic Substrate (e.g., 1,3-dimethoxybenzene): 1.0 mmol
-
Aryl Halide (e.g., iodobenzene): 1.2 mmol
-
Palladium(II) Acetate (Pd(OAc)₂): 5 mol%
-
Ligand (e.g., XPhos): 10 mol%
-
Base (e.g., K₂CO₃): 2.0 mmol
-
Solvent (PFP, HFIP, or Toluene): 2.0 mL
-
Procedure:
-
To an oven-dried 4 mL reaction vial equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), XPhos ligand (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon) three times.
-
Using a syringe, add the designated solvent (2.0 mL).
-
Place the vial in a preheated aluminum heating block set to 100 °C and stir for the designated time (e.g., monitor at 2, 4, 8, and 12 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (5 mL) and filter through a small plug of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS using an internal standard to determine the reaction yield.
-
If necessary, purify the product by column chromatography on silica gel to determine the isolated yield.
Case Study 2: Catalyst-Free Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Traditionally, it requires a strong Lewis or Brønsted acid catalyst, which can complicate purification and waste disposal. A significant advancement has been the discovery that highly acidic fluorinated alcohols can act as both the solvent and the promoter for these reactions, eliminating the need for an external catalyst.[5]
Reaction Overview: Alkylation of Indole
The reaction between an electron-rich heterocycle like indole and an electrophile such as a β-nitrostyrene is a powerful method for synthesizing precursors to biologically active tryptamine derivatives.[5]
Benchmark Performance in HFIP
Research has shown that HFIP is an exceptional medium for this transformation, providing excellent yields rapidly and at room temperature without any additional catalyst.[5]
Table 2: Published Performance Data for Catalyst-Free Friedel-Crafts Alkylation of Indole with (E)-(2-nitrovinyl)benzene
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | CH₂Cl₂ | 25 | 120 | No Reaction | [5] |
| 2 | TFE | 25 | 120 | 25 | [5] |
| 3 | HFIP | 25 | 5 | 98 | [5] |
| 4 | PFP | 25 | TBD | TBD | Internal|
TBD: To Be Determined by experiment.
Mechanistic Insights & The Rationale for PFP
The reaction proceeds through a conjugate addition mechanism. The fluorinated alcohol activates the nitroalkene electrophile via hydrogen bonding, making it more susceptible to nucleophilic attack by the indole. The resulting cationic intermediate (a Wheland-type intermediate) is also stabilized by the polar, hydrogen-bonding solvent, facilitating the final proton transfer to yield the product. PFP, being a strong hydrogen-bond donor and a polar medium, is an ideal candidate to promote this reaction.[1] Its lower acidity compared to HFIP may result in different reaction kinetics, providing a tunable parameter for optimization.
Caption: PFP's dual role in activating the electrophile and stabilizing the intermediate.
Experimental Protocol for Benchmarking PFP
This protocol allows for a direct comparison of PFP's ability to promote the reaction against the benchmark HFIP and a standard chlorinated solvent.
Reaction: Catalyst-Free Friedel-Crafts Alkylation
-
Reactants:
-
Indole: 1.0 mmol
-
(E)-(2-nitrovinyl)benzene: 1.1 mmol
-
Solvent (PFP, HFIP, or CH₂Cl₂): 2.0 mL
-
Procedure:
-
To a 10 mL round-bottom flask containing a magnetic stir bar, add Indole (1.0 mmol, 117 mg).
-
Add the designated solvent (2.0 mL) and stir until the indole is fully dissolved.
-
Add (E)-(2-nitrovinyl)benzene (1.1 mmol, 164 mg) to the solution in one portion.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (disappearance of the indole starting material), remove the solvent under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine purity and yield.
-
If required, purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Conclusion and Future Outlook
While 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has rightfully earned its place as a "magical solvent" in catalysis, this guide demonstrates that this compound (PFP) is a highly compelling alternative that warrants systematic investigation. Its unique physicochemical profile—sharing HFIP's beneficial low nucleophilicity and high polarity while offering a higher boiling point (81 °C for PFP vs. 59 °C for HFIP) and different acidity—makes it a potentially more practical and tunable solvent for a range of catalytic reactions.
The provided protocols for Pd-catalyzed C-H activation and catalyst-free Friedel-Crafts alkylation serve as a robust framework for researchers to generate the direct comparative data needed to validate PFP's performance. The mechanistic insights suggest that PFP is well-suited to stabilize the charged intermediates crucial to these transformations. By conducting these, and similar, benchmarking studies, the scientific community can build a more comprehensive understanding of PFP's capabilities, ultimately expanding the toolkit of specialized solvents available for tackling the most challenging chemical syntheses in academic and industrial research.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations [biblio.ugent.be]
- 4. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
